Fmoc-PEG3-NHS ester
説明
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O9/c31-25-9-10-26(32)30(25)39-27(33)11-13-35-15-17-37-18-16-36-14-12-29-28(34)38-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYBRMLPVIWJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Technical Landscape of Fmoc-PEG3-NHS Ester: A Guide for Researchers
Fmoc-PEG3-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, drug development, and proteomics. This technical guide provides an in-depth overview of its structure, properties, and applications, complete with detailed experimental protocols and workflow visualizations for research professionals. The molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a three-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This configuration allows for a two-stage sequential conjugation. The NHS ester facilitates covalent bond formation with primary amines on biomolecules, while the Fmoc group offers a stable protecting group that can be selectively removed under basic conditions to reveal a primary amine for subsequent modification.[1][2] The inclusion of the hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous environments.[1][3]
Core Properties and Specifications
The physicochemical properties of this compound are critical for its application in precise chemical modifications of biological molecules. The quantitative data below has been compiled from various suppliers.
| Property | Value | Reference(s) |
| Molecular Weight | 540.56 g/mol | [4] |
| CAS Number | 1352827-47-4 | [1][5] |
| Purity | ≥95% | [6] |
| Chemical Formula | C₂₈H₃₂N₂O₈ | [4] |
| Storage Conditions | -20°C, with desiccant |
Chemical Structure of this compound
The structure of this compound is characterized by its three key functional components: the Fmoc protecting group, the PEG3 spacer, and the amine-reactive NHS ester.
Experimental Protocols
The utility of this compound is realized through carefully executed experimental protocols. The following sections detail the standard procedures for its use in bioconjugation.
Protocol 1: Conjugation of this compound to a Primary Amine
This protocol describes the reaction of the NHS ester group with a primary amine on a target molecule, such as a protein, peptide, or amine-modified oligonucleotide.[7]
Materials:
-
Target molecule with a primary amine (e.g., protein, peptide)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 7.2-8.5[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[8]
Procedure:
-
Preparation of Target Molecule: Dissolve the amine-containing target molecule in the reaction buffer to a concentration of 1-10 mg/mL.[8] If the molecule is stored in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer such as PBS.
-
Preparation of NHS Ester Solution: Immediately before use, equilibrate the vial of this compound to room temperature to prevent moisture condensation. Dissolve the ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8] Do not store this solution, as the NHS ester is susceptible to hydrolysis.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the target molecule solution.[9] The final concentration of the organic solvent should be kept below 10% (v/v) to maintain the stability of most proteins.[8]
-
Incubation: Incubate the reaction mixture with gentle stirring. The reaction can proceed for 1-4 hours at room temperature or overnight at 4°C.[8][10]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.[8]
-
Purification: Remove unreacted this compound and byproducts by dialysis, SEC, or another suitable chromatographic method to isolate the purified conjugate.[8]
Protocol 2: Fmoc Group Deprotection
This protocol outlines the removal of the Fmoc protecting group to expose a primary amine for further conjugation.[10]
Materials:
-
Fmoc-protected conjugate
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolution: Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF to the reaction mixture. Stir the reaction at room temperature for 30 minutes.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC) to confirm the complete removal of the Fmoc group.
-
Work-up: Upon completion, evaporate the DMF and piperidine under reduced pressure.
-
Precipitation: Wash the residue with DCM and precipitate the product by adding cold diethyl ether.
-
Collection and Purification: Centrifuge the mixture to collect the precipitate, wash it with cold diethyl ether, and dry the product under vacuum. The deprotected conjugate can be further purified by reverse-phase HPLC.[10]
Bioconjugation Workflow
The application of this compound typically follows a sequential workflow, enabling the creation of complex molecular architectures such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).
This structured approach, facilitated by the dual reactivity of this compound, provides researchers with a powerful tool for the precise assembly of complex bioconjugates. Its well-defined properties and established protocols make it a reliable component in the development of novel therapeutics, diagnostics, and research reagents.
References
- 1. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]
- 2. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 3. Fmoc-PEG3-CH2CO2-NHS - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 1352827-47-4 [amp.chemicalbook.com]
- 6. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-PEG3-NHS Ester: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Fmoc-PEG3-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, peptide synthesis, and the development of targeted therapeutics.[1] Its structure is meticulously designed with three key functional components: a terminal Fmoc-protected amine, a hydrophilic triethylene glycol (PEG3) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester.[2][3] This unique combination allows for the precise, covalent modification of biomolecules, enhancing their therapeutic and diagnostic potential.
The fluorenylmethyloxycarbonyl (Fmoc) group serves as a stable protecting group for the primary amine, which can be selectively removed under mild basic conditions, typically with piperidine.[2][4] This feature is fundamental in solid-phase peptide synthesis (SPPS) for the stepwise assembly of amino acids.[5][6] The hydrophilic PEG spacer significantly improves the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can enhance the pharmacokinetic properties of modified proteins and peptides by increasing their hydrodynamic volume.[1][2][5] The NHS ester is a highly efficient amine-reactive group that readily couples with primary amines (such as the N-terminus or lysine side chains of proteins) in a physiological to slightly basic pH range (7.2-8.5) to form stable, irreversible amide bonds.[][8]
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and primary applications of this compound, serving as a technical resource for its effective implementation in research and development.
Core Chemical Properties and Specifications
The physical and chemical specifications of this compound are critical for its proper handling, storage, and application. The data below has been compiled from various commercial suppliers.
| Property | Specification |
| IUPAC Name | 1-(9H-fluoren-9-yl)-14-oxo-3,6,9-trioxa-13-azahexadecan-16-oate 2,5-dioxopyrrolidin-1-yl ester |
| Synonyms | This compound, Fmoc-N-amido-PEG3-NHS ester, Fmoc-PEG3-CH2CH2-NHS ester |
| CAS Number | 1352827-47-4 |
| Molecular Formula | C₂₈H₃₂N₂O₉ |
| Molecular Weight | 540.56 g/mol [9] |
| Purity | ≥95% to ≥98% (Typically analyzed by NMR or HPLC)[2][10][11] |
| Appearance | Colorless to light yellow oil or solid[9][11] |
| Solubility | Soluble in common organic solvents such as DMSO (Dimethyl Sulfoxide), DMF (Dimethylformamide), and DCM (Dichloromethane).[2][3] Limited solubility in aqueous buffers; pre-dissolving in a water-miscible organic solvent is recommended.[1] |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[2] For short-term storage, 4°C is acceptable.[9] Shipped at ambient temperature but should be transferred to recommended storage upon receipt.[2][12] |
Key Chemical Structures and Reaction Mechanisms
Visualizing the molecular structure and reaction pathways is essential for understanding the functionality of this compound.
Caption: Chemical structure of this compound.
Caption: Reaction mechanism of NHS ester with a primary amine.
Experimental Protocols
The following protocols provide standardized procedures for common applications involving this compound.
Protocol 1: General Conjugation to Amine-Containing Molecules
This protocol details the labeling of proteins, peptides, or other molecules containing primary amines with this compound.
1. Reagent Preparation:
-
Amine-Free Buffer: Prepare a suitable buffer such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, adjusting the pH to the optimal range of 7.2-8.5.[13][14] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the target molecule for reaction.[8][13]
-
Target Molecule Solution: Dissolve the amine-containing molecule (e.g., protein) in the prepared amine-free buffer to a final concentration of 1-10 mg/mL.[14]
-
This compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[15] Immediately before use, dissolve the ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[16] Do not store the ester in solution due to its susceptibility to hydrolysis.[17]
2. Conjugation Reaction:
-
Slowly add a 10- to 20-fold molar excess of the this compound stock solution to the target molecule solution while gently stirring.[1] The final concentration of the organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.[18]
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[17][18] For labeling oligonucleotides, the reaction can proceed for 2 hours at room temperature. Protect light-sensitive molecules from light during incubation.[17]
3. Quenching:
-
To terminate the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl (pH 8.0) or glycine, to a final concentration of 50-100 mM.[15][18]
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or quenched.[17]
4. Purification:
-
Remove excess, non-reacted crosslinker and byproducts from the conjugated product using a suitable purification method.
-
For proteins and other macromolecules, size-exclusion chromatography (e.g., gel filtration or spin desalting columns) is highly effective.[13][17]
-
For smaller molecules, purification may be achieved via dialysis, precipitation, or reverse-phase HPLC.[13][19]
Caption: General workflow for bioconjugation using this compound.
Protocol 2: Fmoc Group Deprotection
This procedure is used to remove the Fmoc protecting group, exposing a primary amine for subsequent conjugation or peptide chain elongation.
1. Reagent Preparation:
-
Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.[19]
2. Deprotection Reaction:
-
Add the 20% piperidine solution to the dissolved conjugate.
-
Stir the reaction mixture at room temperature for 30 minutes.[19]
3. Product Isolation and Purification:
-
Monitor the reaction for completion using TLC or LC-MS.[19]
-
Once complete, evaporate the DMF and piperidine under reduced pressure.
-
The deprotected product can be precipitated by adding cold diethyl ether, collected by centrifugation, and washed.[19]
-
Further purification can be performed using reverse-phase HPLC if necessary.[19]
Protocol 3: Quality Control and Purity Analysis
Assessing the purity of this compound is critical for reproducible results.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary method for assessing purity. A C18 column is typically used with a gradient of water and acetonitrile, often containing 0.1% formic acid or TFA.[21][22] Detection can be achieved with a UV detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any structurally related impurities.[22]
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the compound and identify impurities based on their mass-to-charge ratio.[22]
Core Applications in Research and Drug Development
The versatile structure of this compound lends itself to a wide range of applications.
-
Peptide Synthesis and PEGylation: In SPPS, the Fmoc group allows for the stepwise addition of amino acids.[5][6] The entire this compound can be conjugated to the N-terminus of a resin-bound peptide to introduce a PEG linker, a process known as PEGylation.[5] PEGylation enhances the solubility, stability, and in vivo half-life of therapeutic peptides by protecting them from proteolytic degradation and reducing renal clearance.[5][23]
-
Bioconjugation and Labeling: The NHS ester functionality is widely used to attach labels to biomolecules. This includes conjugating fluorophores for imaging, biotin for affinity purification, or other small molecules to proteins, antibodies, and amine-modified oligonucleotides.[2][16][17]
-
Drug Delivery and Targeted Therapeutics:
-
PROTACs: this compound serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][11] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[11]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs that selectively deliver a therapeutic payload to target cells, such as cancer cells.[24][25] The PEG component helps to improve the solubility and stability of the final ADC.[26]
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]
- 3. This compound | 1352827-47-4 [amp.chemicalbook.com]
- 4. Fmoc-NH-PEG3-CH2COOH, 139338-72-0 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Fmoc-NH-PEG3-NHS | CAS:1352827-47-4 | Biopharma PEG [biochempeg.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. furthlab.xyz [furthlab.xyz]
- 16. glenresearch.com [glenresearch.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. peptide.com [peptide.com]
- 24. Fmoc-NH-PEG3-COOH | CAS:867062-95-1 | Biopharma PEG [biochempeg.com]
- 25. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 26. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Mechanism of Action for Fmoc-PEG3-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, application, and quantitative aspects of Fmoc-PEG3-NHS ester, a heterobifunctional crosslinker. This reagent is pivotal in bioconjugation, enabling the controlled, stepwise linkage of molecules for applications ranging from peptide synthesis and proteomics to the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Components and Their Strategic Roles
The this compound is a precisely designed molecule with three key functional components, each serving a distinct purpose in the bioconjugation workflow.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group : This is a temporary protecting group for amines. Its primary role is to mask a reactive amine, preventing it from participating in undesired reactions. The key feature of the Fmoc group is its lability under mild basic conditions, which allows for its selective removal without affecting other sensitive parts of the molecule.[1][] This is the foundation of the Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[1]
-
PEG3 (Polyethylene Glycol) Linker : This component is a short, monodisperse spacer consisting of three ethylene glycol units.[3][4] Unlike traditional polydisperse PEG polymers, this discrete (dPEG®) linker has a precisely defined length and molecular weight.[4] The PEG3 linker imparts several advantageous properties to the conjugate:
-
Hydrophilicity : Increases the aqueous solubility of the conjugate, which is crucial when working with hydrophobic molecules.[4]
-
Flexibility : Provides conformational freedom and acts as a spacer to mitigate steric hindrance between the conjugated molecules.[4][5]
-
Biocompatibility : PEG is non-toxic and has low immunogenicity, making it ideal for in vivo applications.[4]
-
-
NHS (N-hydroxysuccinimide) Ester : This is a highly reactive functional group that selectively targets primary amines (-NH₂) to form stable, covalent amide bonds.[6][7] It is one of the most common and effective chemistries for labeling biomolecules like proteins (at the N-terminus and lysine side chains), amine-modified oligonucleotides, and other amine-containing compounds.[7][][9]
Mechanism of Action: A Two-Stage Process
The utility of the this compound lies in its ability to facilitate a controlled, sequential conjugation process.
Stage 1: Amide Bond Formation via NHS Ester Reaction
The conjugation process begins with the reaction of the NHS ester with a primary amine on the target molecule. This reaction is a classic example of nucleophilic acyl substitution .[][10]
-
Nucleophilic Attack : An unprotonated primary amine (-NH₂) on the target biomolecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.[7][10]
-
Tetrahedral Intermediate : This attack forms a transient and unstable tetrahedral intermediate.[7][10]
-
Bond Formation and Leaving Group Departure : The intermediate collapses, resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[7][10]
The primary competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile.[7][10][11] The efficiency of the desired conjugation (aminolysis) versus hydrolysis is critically dependent on the reaction conditions, most notably the pH.[10][12]
Figure 1: Mechanism of NHS ester reaction with a primary amine.
Stage 2: Fmoc Group Deprotection
Once the linker is attached to the first molecule, the Fmoc group can be removed to expose a new primary amine. This amine is then available for a second conjugation reaction with a different molecule.
The deprotection is a base-catalyzed elimination reaction, typically using a secondary amine like piperidine.[13][14]
-
Proton Abstraction : The base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring system.[13]
-
β-Elimination : This leads to a β-elimination reaction, cleaving the C-O bond and releasing the deprotected amine and a dibenzofulvene (DBF) intermediate.[1]
-
Adduct Formation : The DBF intermediate is highly reactive and is trapped by the excess secondary amine (piperidine) to form a stable adduct, which prevents side reactions.[14] The formation of this DBF-piperidine adduct can be monitored by UV spectrophotometry at ~301 nm to track the completion of the deprotection reaction.[1]
Figure 2: Mechanism of Fmoc group deprotection using piperidine.
Quantitative Data Summary
Optimizing conjugation reactions requires a quantitative understanding of the factors involved. The following tables summarize critical data for reaction design.
Table 1: Stability of NHS Esters as a Function of pH
This table highlights the inverse relationship between pH and the hydrolytic stability of NHS esters. As pH increases, the rate of hydrolysis accelerates, shortening the half-life of the reactive ester.[10][15]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Ambient | ~7 hours |
| 8.0 | 4 | ~1 hour |
| 8.5 | Room Temperature | 125-180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
| Sources:[10][15] |
Table 2: Comparative Kinetics of Aminolysis vs. Hydrolysis
While hydrolysis rates increase with pH, the rate of the desired aminolysis reaction with unprotonated primary amines increases more significantly, leading to higher conjugation efficiency at an optimal pH.[][10]
| pH | Relative Rate of Aminolysis | Relative Rate of Hydrolysis | Outcome |
| < 7.0 | Very Slow | Slow | Inefficient conjugation due to protonated amines (-NH₃⁺) which are non-nucleophilic.[10] |
| 7.2 - 8.5 | Fast to Very Fast | Moderate to Fast | Optimal Range : A good compromise that maximizes the concentration of reactive amines while minimizing hydrolysis.[][11][15] |
| > 9.0 | Very Fast | Very Fast | Inefficient conjugation as the rapid rate of hydrolysis outcompetes the aminolysis reaction.[10][11] |
| Sources:[][10][11][15] |
Experimental Protocols
The following are generalized protocols and may require optimization based on the specific molecules being conjugated.
Protocol 1: Conjugation of this compound to a Primary Amine
Objective : To covalently attach the this compound to a primary amine on a target molecule (e.g., a protein or peptide).
Materials :
-
Target molecule with primary amine(s) (e.g., IgG antibody at 2-10 mg/mL).
-
This compound.
-
Reaction Buffer : Amine-free buffer such as Phosphate-Buffered Saline (PBS), Borate, or Bicarbonate buffer, pH 7.2–8.5.[10][15] Do not use Tris or glycine buffers as they contain primary amines and will compete with the reaction.[11]
-
Solvent : Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) of high purity.[11][16]
-
Quenching Buffer : 1 M Tris-HCl or Glycine, pH 8.0.
-
Purification system (e.g., size-exclusion chromatography/desalting column or dialysis).
Procedure :
-
Prepare Target Molecule : Dissolve the target molecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL for proteins).[17]
-
Prepare NHS Ester Solution : Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[5] Do not store this solution, as the NHS ester is highly susceptible to hydrolysis.[5][11]
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the NHS ester stock solution to the target molecule solution with gentle mixing.[10] The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of proteins.[10][15]
-
Incubation : Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[10] Incubation time may require optimization.
-
Quench Reaction : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or quenched.[18]
-
Purification : Remove unreacted linker and byproducts using a desalting column, dialysis, or another appropriate chromatographic method to obtain the purified conjugate.[10]
Protocol 2: Fmoc Group Deprotection
Objective : To remove the Fmoc protecting group from the newly formed conjugate to expose a primary amine for subsequent reactions.
Materials :
-
Fmoc-protected conjugate.
-
Deprotection Solution : 20% (v/v) piperidine in anhydrous DMF.[19][20]
-
Anhydrous DMF.
-
Dichloromethane (DCM).
-
Cold diethyl ether for precipitation.
-
Purification system (e.g., reverse-phase HPLC).
Procedure :
-
Dissolution : Dissolve the dried Fmoc-protected conjugate in a minimal amount of anhydrous DMF.
-
Deprotection Reaction : Add the 20% piperidine in DMF solution to the conjugate. Stir the reaction at room temperature.[21]
-
Incubation : Allow the reaction to proceed for 5-30 minutes.[1][21] The reaction progress can be monitored by LC-MS or by checking the UV absorbance of the drained solution for the DBF-piperidine adduct.[1] Often, a two-step process is used: an initial 5-10 minute incubation, drain, and then a second incubation with fresh reagent.[1][20]
-
Washing : After completion, wash the product extensively with DMF to remove the piperidine and the adduct, followed by DCM.[13]
-
Isolation : Precipitate the deprotected product by adding the solution dropwise to a large volume of cold diethyl ether.[13]
-
Purification : Collect the precipitated product by centrifugation and dry it under vacuum. Further purify the deprotected conjugate by a suitable method, such as reverse-phase HPLC.[21]
Workflow Visualization
The following diagram illustrates a typical two-step bioconjugation workflow utilizing the dual functionality of the this compound.
Figure 3: A sequential bioconjugation workflow using this compound.
Conclusion
The this compound is a powerful and versatile tool in modern bioconjugation. Its heterobifunctional nature, combining a stable amine-reactive NHS ester with a base-labile Fmoc protecting group, allows for a highly controlled and sequential approach to linking complex biomolecules. The integrated PEG3 linker further enhances the properties of the final conjugate by improving solubility and providing optimal spacing. A thorough understanding of the underlying reaction mechanisms, the competition between aminolysis and hydrolysis, and the critical role of pH is essential for researchers to successfully leverage this reagent to its full potential in developing next-generation diagnostics and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. glenresearch.com [glenresearch.com]
- 9. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. benchchem.com [benchchem.com]
- 18. furthlab.xyz [furthlab.xyz]
- 19. chem.uci.edu [chem.uci.edu]
- 20. peptide.com [peptide.com]
- 21. benchchem.com [benchchem.com]
Navigating the Solubility of Fmoc-PEG3-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-PEG3-NHS ester in Dimethyl Sulfoxide (DMSO) and aqueous buffers. Understanding the solubility and stability of this heterobifunctional linker is critical for its successful application in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a valuable chemical tool featuring three key components:
-
Fmoc (Fluorenylmethyloxycarbonyl) group: A bulky, hydrophobic protecting group for the terminal amine. It is stable under acidic and neutral conditions but can be readily removed with a mild base, typically piperidine in an organic solvent.
-
PEG3 (Triethylene glycol) spacer: A short, hydrophilic polyethylene glycol chain. This spacer enhances the aqueous solubility of the molecule and the resulting conjugate, mitigates steric hindrance, and can improve the pharmacokinetic properties of the final product.[1][2]
-
NHS (N-hydroxysuccinimide) ester: A reactive group at the terminus of the PEG chain. It readily reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of proteins) under mild conditions (pH 7.2-8.5) to form a stable amide bond.[3][4]
The interplay between the hydrophobic Fmoc group and the hydrophilic PEG spacer governs the overall solubility of the molecule in different solvent systems.
Solubility Profile
Precise quantitative solubility data for this compound is not extensively published. However, based on the properties of its constituent parts and information from suppliers of similar compounds, a qualitative and estimated quantitative solubility profile can be established.
Organic Solvents
This compound exhibits good solubility in polar aprotic organic solvents. This is the recommended practice for preparing stock solutions.
| Solvent | Abbreviation | Type | Qualitative Solubility | Estimated Quantitative Solubility |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble | Likely ≥ 100 mg/mL (≥ 185 mM) |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble | High |
| Dichloromethane | DCM | Chlorinated | Soluble | Moderate to High |
Note: For optimal results, it is crucial to use anhydrous (dry) grades of these solvents, as the NHS ester is highly susceptible to hydrolysis in the presence of water.[5]
Aqueous Buffers
The solubility of this compound in aqueous buffers is a critical consideration for bioconjugation reactions. While the PEG3 spacer enhances water solubility, the hydrophobic Fmoc group can limit direct dissolution.[1][6] Therefore, the standard procedure involves preparing a concentrated stock solution in an organic solvent like DMSO and then adding it to the aqueous reaction buffer.
| Buffer System | pH Range | Qualitative Solubility | Practical Handling |
| Phosphate Buffered Saline (PBS) | 7.2 - 7.4 | Limited | Prepare a stock solution in DMSO. |
| Bicarbonate/Carbonate Buffer | 8.0 - 9.0 | Limited | Prepare a stock solution in DMSO. |
| HEPES Buffer | 7.0 - 8.0 | Limited | Prepare a stock solution in DMSO. |
| Borate Buffer | 8.0 - 9.0 | Limited | Prepare a stock solution in DMSO. |
It is recommended to keep the final concentration of the organic solvent in the aqueous reaction mixture below 10% to avoid potential denaturation of proteins.[4]
Factors Affecting Stability in Aqueous Solutions
The stability of the NHS ester is paramount for successful conjugation. The primary competing reaction is hydrolysis, which renders the ester inactive.
References
Unlocking Precision in Bioconjugation: A Technical Guide to Fmoc-PEG3-NHS Ester
For Immediate Release
Shanghai, China – December 29, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on Fmoc-PEG3-NHS ester, a versatile heterobifunctional crosslinker. This document provides in-depth information on its molecular characteristics, detailed experimental protocols for its application in bioconjugation, and visual workflows to aid in experimental design.
This compound is a valuable tool in bioconjugation, peptide synthesis, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a three-unit polyethylene glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester. This combination allows for a sequential and controlled conjugation strategy. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous environments.[2]
Core Molecular Data
A clear understanding of the physicochemical properties of this compound is fundamental to its successful application. The following table summarizes its key molecular information.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₂N₂O₉ | --INVALID-LINK-- |
| Molecular Weight | 540.56 g/mol | --INVALID-LINK-- |
| CAS Number | 1352827-47-4 | --INVALID-LINK--[3] |
| Purity | ≥95% | --INVALID-LINK--[3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | --INVALID-LINK-- |
Strategic Applications in Research
The unique trifunctional architecture of this compound makes it a strategic choice for a variety of advanced research applications:
-
Peptide Synthesis and Modification: The Fmoc group is a standard protecting group in solid-phase peptide synthesis, allowing for the controlled assembly of peptide chains.[4] The PEG linker can be incorporated to improve the pharmacokinetic properties of the final peptide.[5]
-
PROTAC Synthesis: In the development of PROTACs, the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of efficacy.[6] The PEG chain in this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex, while the reactive ends allow for the sequential conjugation of the two ligands.[1]
-
Bioconjugation and Surface Modification: The NHS ester readily reacts with primary amines on proteins, antibodies, or other biomolecules to form stable amide bonds.[7] This allows for the attachment of the Fmoc-PEG3 moiety, which can then be deprotected to reveal a primary amine for subsequent conjugation to another molecule of interest.[2]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation applications. Optimization may be required for specific molecules and experimental contexts.
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule
This protocol describes the reaction of the NHS ester with a primary amine on a target molecule, such as a protein or an amine-modified oligonucleotide.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the Amine-Containing Molecule: Prepare a solution of the target molecule in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMF or DMSO. A 10-20 fold molar excess of the NHS ester to the amine-containing molecule is a common starting point.[9]
-
Reaction: Add the this compound solution to the solution of the amine-containing molecule.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[9]
-
Quenching: Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.
-
Purification: Purify the resulting conjugate using an appropriate method to remove excess reagents and byproducts.
Protocol 2: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation steps.
Materials:
-
Fmoc-PEG3-conjugate
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the Conjugate: Dissolve the Fmoc-protected conjugate in anhydrous DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF to the reaction mixture.[10]
-
Incubation: Stir the reaction at room temperature for 30 minutes.[10]
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to confirm the complete removal of the Fmoc group.
-
Purification: Purify the deprotected conjugate using an appropriate chromatographic method.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows involving this compound.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]
- 3. Fmoc-NH-PEG3-NHS | CAS:1352827-47-4 | Biopharma PEG [biochempeg.com]
- 4. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. polysciences.com [polysciences.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Versatility of Fmoc-PEG3-NHS Ester: A Technical Guide to Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the ability to covalently link molecules with precision and efficiency is paramount. Heterobifunctional linkers are central to this field, providing a bridge between biomolecules and a variety of functional moieties such as drugs, fluorescent dyes, or synthetic peptides. Among these, Fmoc-PEG3-NHS ester has emerged as a versatile and widely used tool. This technical guide provides an in-depth exploration of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to illuminate its role in modern bioconjugation strategies.
This compound is a chemical linker featuring three distinct functional components:
-
N-hydroxysuccinimide (NHS) ester: This is a highly reactive group that readily forms stable amide bonds with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine residues and the N-terminus), amine-modified oligonucleotides, and other molecules.[1][2][3] The reaction is most efficient at a pH range of 7.2 to 8.5.[3][4]
-
Polyethylene Glycol (PEG) spacer (PEG3): The short, hydrophilic three-unit PEG chain imparts several beneficial properties. It increases the solubility of the linker and the resulting conjugate in aqueous media, which is particularly advantageous when working with hydrophobic molecules.[1][5][6] The PEG spacer also provides spatial separation, mitigating steric hindrance between the conjugated molecules.[1][7]
-
Fluorenylmethyloxycarbonyl (Fmoc) group: This is a base-labile protecting group for a terminal amine.[1][8] Its key advantage is its orthogonality to the acid-labile protecting groups often used in peptide synthesis.[7] The Fmoc group can be selectively removed under mild basic conditions (e.g., using piperidine) to reveal a primary amine, which can then be used for subsequent conjugation steps.[1][7]
This unique combination of functionalities allows for a sequential and controlled approach to creating complex bioconjugates.
Core Applications of this compound
Peptide Synthesis and Modification
This compound is extensively used in solid-phase peptide synthesis (SPPS) and for the modification of synthetic peptides.[9][10] PEGylation of peptides can significantly improve their properties.[5][10][11]
Key Advantages in Peptide Synthesis:
-
Enhanced Solubility: Many therapeutic peptides are hydrophobic, leading to challenges in synthesis, purification, and formulation.[5] N-terminal PEGylation can dramatically increase the aqueous solubility of these peptides.[5][11]
-
Improved Yield and Purity: The incorporation of PEG linkers can improve solvation within the resin bed during SPPS, reducing peptide aggregation and leading to higher crude purity and overall yield.[12] Studies have shown that PEGylation can nearly double the quantity of crude peptide obtained.[5][11]
-
On-Resin Labeling: The NHS ester functionality allows for the direct conjugation of the PEG linker to the N-terminus of a peptide while it is still attached to the solid-phase resin, immediately after the final Fmoc deprotection step.[13][14] This on-resin modification can be more efficient than solution-phase labeling.[13]
Table 1: Representative Data for PEGylated Peptide Synthesis
| Parameter | Observation | Rationale | Reference(s) |
| Crude Peptide Yield | Nearly doubled upon PEGylation | The high molecular weight of the PEG moiety increases the total mass of the synthesized product. | [5][11] |
| Solubility | Significantly enhanced for hydrophobic peptides | The hydrophilic nature of the PEG chain improves solubility in aqueous solutions. | [5][11][15] |
| On-Resin Labeling Efficiency | >90% for some peptides | On-resin reactions can be driven to completion using an excess of reagents, outperforming solution-phase coupling which had ~10% efficiency in one study. | [13] |
| Purification | Facilitated single-step purification | PEGylation can alter the chromatographic properties of hydrophobic peptides, making them easier to purify via RP-HPLC. | [5][11] |
Detailed Experimental Protocol: On-Resin N-Terminal Peptide PEGylation
This protocol describes the N-terminal labeling of a resin-bound peptide with this compound following the final coupling step in Fmoc-based SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
-
20% (v/v) piperidine in DMF for Fmoc deprotection
-
Reagents for peptide cleavage and deprotection (e.g., Trifluoroacetic acid-based cocktail)
-
Diethyl ether (cold)
Procedure:
-
Final Fmoc Deprotection: After the final amino acid coupling, wash the peptide-resin thoroughly with DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15-20 minutes to ensure complete removal of the N-terminal Fmoc group.[12] Wash the resin extensively with DMF (5-7 times).[12]
-
NHS Ester Coupling:
-
Prepare a solution of this compound (3-5 equivalents relative to the resin loading) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (5-10 equivalents) to the this compound solution.
-
Add this solution to the swollen, washed peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[12]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove any unreacted reagents.
-
Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[12]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[12]
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.[12] Purify the crude PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protein Labeling and Functionalization
The NHS ester group of this compound is highly effective for labeling proteins by reacting with the primary amines on lysine residues and the N-terminus.[16][17] This allows for the attachment of the Fmoc-PEG3 unit, which can then be used for subsequent modifications after Fmoc deprotection.
Key Advantages in Protein Labeling:
-
Controlled, Stepwise Conjugation: A protein can first be labeled with the this compound. After purification, the Fmoc group can be removed to expose a new primary amine, which can then be used to conjugate a second molecule.
-
Improved Pharmacokinetics: PEGylation is a well-established method to improve the pharmacokinetic properties of therapeutic proteins by increasing their hydrodynamic size, which reduces renal clearance and extends circulation half-life.[10][18][19]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, potentially reducing the immunogenic response.[1][19]
Table 2: Typical Parameters and Outcomes for Protein Labeling with PEG-NHS Esters
| Parameter | Recommended Value / Outcome | Notes | Reference(s) |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. | [17] |
| Molar Excess of NHS Ester | 10- to 50-fold | The optimal ratio depends on the protein and the desired degree of labeling (DOL). A 20-fold excess is a common starting point. | [17] |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal. Amine-free buffers (e.g., PBS, borate, bicarbonate) must be used. | [3] |
| Reaction Time | 30-60 min (Room Temp) or 2-4 hours (4°C) | Longer incubation at lower temperatures can provide more control. | [17] |
| Labeling Efficiency | 30 - 80% | Can be estimated from SDS-PAGE band shifts or chromatographic peak areas. | |
| Protein Recovery (Post-Purification) | > 80% | Quantified by measuring protein concentration (e.g., A280) before and after purification. |
Detailed Experimental Protocol: Two-Step Protein Conjugation
This protocol outlines a general procedure for labeling an antibody with this compound, followed by deprotection and conjugation of a second, amine-reactive molecule.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4-8.3)
-
This compound
-
Anhydrous DMSO or DMF
-
20% piperidine in DMF
-
Second molecule with an NHS ester group (Molecule-NHS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure: Step 1: Initial PEGylation
-
Protein Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[17]
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[4]
-
Conjugation: Add a 20-fold molar excess of the this compound solution to the antibody solution with gentle stirring. Ensure the final concentration of organic solvent is below 10% (v/v).[4]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Step 2: Fmoc Deprotection and Second Conjugation
-
Fmoc Removal: Add a solution of 20% piperidine in DMF to the purified Fmoc-PEGylated antibody to a final piperidine concentration of ~5%. Incubate for 30 minutes at room temperature.
-
Purification: Immediately purify the antibody-PEG-NH₂ conjugate from piperidine and byproducts using a desalting column or dialysis against the reaction buffer (pH 8.3).
-
Second Conjugation: Add the second amine-reactive molecule (Molecule-NHS) to the purified antibody-PEG-NH₂ at a desired molar excess (e.g., 10-fold).
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 30 minutes.[1]
-
Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any remaining unreacted molecules.
Drug Delivery and Development
This compound is a valuable linker in the development of advanced drug delivery systems, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][20][21][22]
Applications in Drug Delivery:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The PEG component of the linker can enhance the solubility of ADCs carrying hydrophobic payloads, preventing aggregation and improving their pharmacokinetic profile.[3][6][9] The bifunctional nature of the linker allows for the sequential attachment of the drug and the antibody.
-
PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[22] PEG linkers are commonly used to connect the target protein binder and the E3 ligase ligand.[8][20] The this compound can be used to synthesize these complex molecules in a stepwise manner.[22]
Table 3: Representative Parameters for ADC Synthesis using PEG-NHS Ester Linkers
| Parameter | Recommended Value / Outcome | Notes | Reference(s) |
| Linker-Drug:Antibody Molar Ratio | 5:1 to 20:1 | This ratio is varied to achieve the desired average Drug-to-Antibody Ratio (DAR). | [3] |
| Reaction Buffer | Borate Buffer or PBS, pH 8.5 | Optimal for NHS ester reaction with lysine amines on the antibody. | [3] |
| Average DAR Achieved | 2 - 8 | A key quality attribute of an ADC. Higher DARs can be achieved with more hydrophilic PEG linkers without causing aggregation. | [3][23] |
| ADC Aggregation | < 15% with PEG12 linker | PEG spacers significantly reduce the aggregation caused by hydrophobic linker-payloads. | [9] |
| In Vitro Potency (IC50) | Varies by target/payload | The linker can influence potency; hydrophilic linkers may help overcome multidrug resistance. | [23][24] |
Detailed Experimental Protocol: PROTAC Synthesis via this compound
This protocol describes a general strategy for synthesizing a PROTAC where an E3 ligase ligand containing a primary amine is first coupled to the this compound.
Materials:
-
E3 Ligase Ligand with a primary amine (e.g., a pomalidomide derivative)
-
This compound
-
Anhydrous DMF
-
DIPEA
-
20% piperidine in DMF
-
Target Protein Ligand with a carboxylic acid group (POI-COOH)
-
Coupling reagents (e.g., HATU, HOBt)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Step 1: Couple E3 Ligand to Linker:
-
Dissolve the E3 Ligand-NH₂ (1 eq.) and this compound (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2-3 eq.) and stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, the product (E3 Ligand-PEG3-Fmoc) can be purified by preparative HPLC.
-
-
Step 2: Fmoc Deprotection:
-
Dissolve the purified E3 Ligand-PEG3-Fmoc in DMF.
-
Add 20% piperidine in DMF and stir for 30 minutes at room temperature.
-
Evaporate the solvent and piperidine under vacuum to obtain the deprotected intermediate (E3 Ligand-PEG3-NH₂).
-
-
Step 3: Couple Target Protein Ligand:
-
In a separate flask, activate the POI-COOH (1 eq.) using coupling reagents like HATU (1.1 eq.) and HOBt (1.1 eq.) in DMF with DIPEA (3-4 eq.).
-
Add the deprotected E3 Ligand-PEG3-NH₂ (1.2 eq.) to the activated POI ligand solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
-
Step 4: Purification:
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the final PROTAC product using preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm identity and purity.[2]
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in bioconjugation.
Caption: Sequential bioconjugation workflow using this compound.
Caption: Logical relationship of this compound components and functions.
Caption: General mechanism of action for an ADC utilizing a PEG linker.
Conclusion
This compound stands out as a powerful and adaptable linker in the bioconjugation toolkit. Its trifunctional design enables a robust, sequential approach to the synthesis of complex biomolecules, from PEGylated peptides to sophisticated drug delivery constructs like ADCs and PROTACs. The integral PEG spacer provides crucial benefits in solubility and steric management, while the orthogonal Fmoc and NHS chemistries allow for precise control over the conjugation strategy. By understanding the core principles and leveraging the detailed protocols outlined in this guide, researchers can effectively harness the capabilities of this compound to advance their work in basic science, diagnostics, and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. youtube.com [youtube.com]
- 10. biocompare.com [biocompare.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
The Strategic Role of the PEG3 Spacer in Fmoc-PEG3-NHS Ester: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the precise engineering of complex biomolecules is paramount. Heterobifunctional linkers are central to this endeavor, enabling the covalent linkage of distinct molecular entities to create novel constructs such as Antibody-Drug Conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other targeted therapies. Among these linkers, Fmoc-PEG3-NHS ester has emerged as a versatile tool. This technical guide provides an in-depth exploration of the core functionalities of this linker, with a particular focus on the strategic role of its triethylene glycol (PEG3) spacer.
Core Components and Their Functions
This compound is a molecule comprised of three distinct functional domains: the Fmoc protecting group, the PEG3 spacer, and the N-hydroxysuccinimide (NHS) ester. Each component plays a crucial and coordinated role in the process of bioconjugation.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the terminal amine. Its presence allows for orthogonal conjugation strategies, where the NHS ester can be reacted first, and then the amine can be deprotected under mild basic conditions for subsequent modification.[1][2]
-
NHS (N-hydroxysuccinimide) Ester: This is a highly reactive functional group that readily couples with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable and irreversible amide bond.[3][4] The reaction is most efficient at a pH range of 7.2 to 8.5.[2][5]
-
PEG3 (triethylene glycol) Spacer: This hydrophilic linker is the central component that dictates many of the favorable physicochemical properties of the final conjugate.
The logical relationship between these components is illustrated in the diagram below.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity of N-Hydroxysuccinimide (NHS) Esters with Primary Amines
N-Hydroxysuccinimide (NHS) ester chemistry is a foundational pillar of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules.[1] This widespread adoption is due to its efficiency and specificity in forming stable amide bonds with primary amines, such as those found on lysine residues and the N-terminus of proteins.[2][3] This guide provides a detailed exploration of the reaction mechanism, kinetics, influencing factors, and experimental protocols essential for professionals in research and drug development.
The Core Reaction: Mechanism and Specificity
The conjugation of an NHS ester to a primary amine proceeds through a nucleophilic acyl substitution mechanism. The unprotonated primary amine (R-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This reaction forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group to yield a highly stable amide bond.[4][5][]
While highly reactive towards primary amines, NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups; however, the resulting ester and thioester bonds are significantly less stable and can be hydrolyzed or displaced by amines.[7]
Critical Reaction Parameters
The success of an NHS ester conjugation is critically dependent on balancing the desired reaction with primary amines (aminolysis) against the competing reaction with water (hydrolysis).[8] This balance is primarily governed by pH.
The pH of the reaction buffer is the most critical parameter in NHS ester chemistry.[8]
-
Amine Reactivity: The reactive species is the deprotonated primary amine (-NH₂). At pH values below the pKa of the amine (typically ~10.5 for the lysine side chain), the group is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which significantly slows the reaction.[8] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring conjugation.[8]
-
Ester Stability: NHS esters are susceptible to hydrolysis, where water cleaves the ester, rendering it inactive. The rate of this competing hydrolysis reaction increases significantly with higher pH.[8]
The optimal pH for most NHS ester reactions is therefore a compromise, typically falling between pH 7.2 and 8.5 .[2][9] A pH of 8.3-8.5 is often considered optimal to achieve a high yield of the modified biomolecule.[10][11]
The interplay between pH, temperature, and NHS ester stability is crucial for experimental design. The following tables summarize key quantitative data.
Table 1: Stability of NHS Esters as a Function of pH
This table demonstrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.[5]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[2] |
| 8.0 | 4 | ~1 hour[5] |
| 8.5 | Room Temperature | 125-180 minutes[5] |
| 8.6 | 4 | 10 minutes[2] |
| 9.0 | Room Temperature | Minutes[5] |
Table 2: General Reaction Conditions
This table provides a summary of typical parameters for NHS ester conjugation reactions.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[9] | Balances amine reactivity and ester hydrolysis.[9] |
| Buffer | Phosphate, Bicarbonate, Borate, HEPES[9] | Must be free of primary amines (e.g., Tris, Glycine).[5] |
| Temperature | 4°C to Room Temperature (20-25°C)[9] | Lower temperatures minimize hydrolysis but require longer reaction times.[9] |
| Reaction Time | 30 mins - 4 hrs (RT) or Overnight (4°C)[9] | Optimize based on specific reactants.[9] |
| Protein Conc. | 1 - 10 mg/mL[9] | Higher concentrations can improve conjugation efficiency.[9][12] |
| NHS Ester Molar Excess | 5x - 20x over protein[9] | Highly dependent on the protein and desired degree of labeling.[9] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below is a representative protocol for labeling an antibody.
This protocol provides a general procedure for labeling a protein, such as an antibody, with a reporter molecule (e.g., a fluorescent dye) via an NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3).[1]
-
NHS ester of the desired label.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[4]
-
Quenching Reagent: 1 M Tris-HCl or Glycine, pH 8.0.[4]
-
Purification column (e.g., size-exclusion chromatography/desalting column).[1]
Procedure:
-
Buffer Preparation : Ensure the protein is in an appropriate amine-free buffer at the desired concentration.[4] If the protein is in a buffer containing amines (like Tris), it must be exchanged into a suitable buffer like PBS.[4]
-
NHS Ester Preparation : Immediately before use, prepare a concentrated stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[4][5] Do not use aqueous solutions for stock preparation due to rapid hydrolysis.[9]
-
Conjugation Reaction : Add the calculated molar excess of the NHS ester solution to the protein solution while gently mixing.[9]
-
Incubation : Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.[1] If the label is light-sensitive, protect the reaction from light.
-
Quenching : Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[1][5]
-
Purification : Purify the conjugate to remove excess, unreacted label and byproducts using an appropriate method such as size-exclusion chromatography.[1][5]
-
Characterization : Determine the protein concentration and the degree of labeling (DOL) of the final conjugate, typically using UV-Vis spectrophotometry.[1]
Conclusion
The reaction of NHS esters with primary amines is a powerful and versatile tool for bioconjugation. Its high efficiency and the formation of stable amide bonds make it an ideal choice for a wide range of applications in research, diagnostics, and therapeutics.[4] By understanding the core mechanism and carefully controlling key reaction parameters—most notably pH—researchers and drug development professionals can reliably produce well-defined bioconjugates to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. biotium.com [biotium.com]
The Heterobifunctional Nature of Fmoc-PEG3-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and drug development, precision and control are paramount. Heterobifunctional linkers are critical tools that enable the covalent linkage of two different biomolecules or a biomolecule to a small molecule drug. Among these, the Fmoc-PEG3-NHS ester has emerged as a versatile and widely utilized reagent. This technical guide provides a comprehensive overview of the core attributes of this compound, its reaction mechanisms, and detailed experimental protocols for its application in the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).
The this compound is a heterobifunctional linker composed of three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a three-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] This unique architecture allows for a sequential and controlled conjugation strategy. The NHS ester provides a reactive handle for covalent modification of primary amines, such as those on lysine residues of antibodies or the N-terminus of peptides.[3] The Fmoc group serves as a temporary protecting group for a terminal amine, which can be selectively removed under basic conditions to allow for a subsequent conjugation step.[1] The integrated PEG3 spacer enhances the solubility and bioavailability of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the final product.[1][3]
Core Concepts: The Trifecta of Functionality
The utility of this compound lies in the distinct roles of its three components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH2) found on proteins and peptides. The reaction, a nucleophilic acyl substitution, proceeds efficiently at a slightly alkaline pH (typically 7.2-8.5) to form a stable and irreversible amide bond.[4] This specificity allows for the initial, targeted conjugation to a biomolecule.
-
Polyethylene Glycol (PEG) Spacer: The three-unit PEG linker provides a hydrophilic and flexible spacer between the conjugated molecules.[1][3] This has several advantages, including:
-
Enhanced Solubility: The PEG chain improves the solubility of the entire conjugate in aqueous media, which is particularly beneficial when working with hydrophobic drugs or proteins.[1]
-
Reduced Steric Hindrance: The spacer arm mitigates steric hindrance, allowing both the biomolecule and the conjugated partner to maintain their native conformation and function.
-
Improved Pharmacokinetics: In therapeutic applications, the PEG linker can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life and reduced immunogenicity.[5][6]
-
-
Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group: The Fmoc group is a base-labile protecting group for the terminal amine of the linker.[7] It is stable under the conditions required for the NHS ester reaction but can be readily removed by treatment with a mild base, such as piperidine, to expose a primary amine for a subsequent conjugation step.[7][8] This orthogonality is key to the "heterobifunctional" nature of the linker, enabling sequential bioconjugation.
Quantitative Data Summary
For the successful design and execution of bioconjugation experiments, a clear understanding of the quantitative properties of this compound is essential. The following table summarizes key data points for this reagent.
| Property | Value | Source(s) |
| Chemical Formula | C28H32N2O9 | [2][9] |
| Molecular Weight | 540.56 g/mol | [2][9] |
| CAS Number | 1352827-47-4 | [2][9][10] |
| Appearance | Colorless to light yellow oil or solid | [9] |
| Purity | ≥95% (typically by NMR) | [2][9][11] |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C, sealed from moisture | [2][9][11] |
| Shipping Conditions | Ambient Temperature | [2] |
Reaction Mechanisms and Signaling Pathways
NHS Ester Reaction with Primary Amines
The initial conjugation step involves the reaction of the NHS ester with a primary amine on a biomolecule. This is a nucleophilic acyl substitution reaction.
NHS ester reaction with a primary amine.
Fmoc Deprotection
Following the initial conjugation, the Fmoc group can be removed to expose a primary amine for a second reaction. This is typically achieved using a secondary amine base like piperidine.
Fmoc deprotection mechanism.
Application in Antibody-Drug Conjugate (ADC) Mediated Cell Death
ADCs are a powerful class of therapeutics that utilize an antibody to specifically deliver a potent cytotoxic payload to cancer cells. The this compound can be used to conjugate the drug to the antibody. The following diagram illustrates a simplified signaling pathway for ADC-induced apoptosis.
ADC-mediated cell death pathway.
Application in PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12][13] this compound can serve as a versatile linker in the synthesis of PROTACs.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of a cytotoxic drug to an antibody using this compound, followed by the attachment of a targeting ligand.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Cytotoxic drug with a primary amine
-
Targeting ligand with an NHS ester
-
Anhydrous DMSO or DMF
-
Piperidine
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Experimental Workflow:
Workflow for ADC synthesis.
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5) to a concentration of 2-10 mg/mL.
-
-
Reaction of this compound with Cytotoxic Drug:
-
Dissolve the amine-containing cytotoxic drug and a 1.2-fold molar excess of this compound in anhydrous DMSO or DMF.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the Fmoc-PEG3-Drug conjugate.
-
-
Conjugation to Antibody:
-
Immediately before use, dissolve the purified Fmoc-PEG3-Drug conjugate in a small amount of anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the dissolved Fmoc-PEG3-Drug to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[4]
-
-
Fmoc Deprotection:
-
Second Conjugation (Targeting Ligand):
-
Purify the deprotected ADC-PEG3-NH2 using a desalting column to remove piperidine and the dibenzofulvene adduct.
-
Immediately add a 10- to 20-fold molar excess of the NHS-ester activated targeting ligand.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification and Characterization:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Purify the final ADC using a desalting column or size-exclusion chromatography.
-
Characterize the conjugate by SDS-PAGE, mass spectrometry, and assess the drug-to-antibody ratio (DAR).
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide-Drug Conjugate
This protocol outlines the on-resin synthesis of a peptide followed by the conjugation of a drug using this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, DIPEA)
-
20% Piperidine in DMF
-
This compound
-
Amine-containing drug
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
DCM, DMF, Diethyl ether
-
RP-HPLC system
Experimental Workflow:
Workflow for SPPS of a peptide-drug conjugate.
Procedure:
-
Peptide Synthesis:
-
Swell the Rink Amide resin in DMF.
-
Perform cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling (Fmoc-amino acid, HBTU, DIPEA in DMF) to assemble the desired peptide sequence.[14]
-
-
On-Resin PEGylation:
-
After the final amino acid coupling, perform a final Fmoc deprotection to expose the N-terminal amine.
-
Dissolve this compound (2-3 equivalents) in DMF and add it to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Fmoc Deprotection of the PEG Linker:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the PEG linker.
-
-
Drug Conjugation:
-
Wash the resin thoroughly with DMF.
-
Dissolve the amine-containing drug and coupling reagents (e.g., HBTU, DIPEA) in DMF and add to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
-
Cleavage and Purification:
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Cleave the peptide-drug conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude product in cold diethyl ether.
-
Purify the peptide-drug conjugate by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Conclusion
The heterobifunctional nature of this compound, combining the specific reactivity of an NHS ester, the strategic protection of an Fmoc group, and the beneficial properties of a PEG spacer, makes it an invaluable tool in modern drug development and bioconjugation. Its ability to facilitate controlled, sequential conjugations opens up a wide range of possibilities for the synthesis of complex and highly functional biomolecules. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this versatile linker in their pursuit of novel therapeutics and research tools.
References
- 1. A novel heterobifunctional linker for facile access to bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]
- 3. Fmoc-PEG3-CH2CO2-NHS - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. A Proven Strategy of Targeted Therapy: Antibody Drug Conjugates in Cancer Treatment - Advanced Practice Providers Oncology Summit - APPOS [apponcologysummit.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound (1 x 500 mg) | Reagentia [reagentia.eu]
- 11. Fmoc-NH-PEG3-NHS | CAS:1352827-47-4 | Biopharma PEG [biochempeg.com]
- 12. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 14. peptide.com [peptide.com]
A Technical Guide to the Storage and Stability of Fmoc-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical storage and stability considerations for Fmoc-PEG3-NHS ester, a heterobifunctional linker widely utilized in bioconjugation, peptide synthesis, and the development of targeted therapeutics. Proper handling and storage of this reagent are paramount to ensure its reactivity, experimental reproducibility, and the integrity of the final conjugate.
Core Properties and Storage Recommendations
This compound is comprised of a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a three-unit polyethylene glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester. The NHS ester is highly susceptible to hydrolysis, which is the primary degradation pathway. Therefore, stringent storage conditions are necessary to maintain its chemical integrity.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Conditions | Duration |
| Solid | -20°C[1] | Tightly sealed container with desiccant, protected from light.[2] | Long-term |
| In Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Tightly sealed, protected from moisture. | Up to 1 month |
| In Anhydrous Solvent (e.g., DMSO, DMF) | -80°C | Tightly sealed, protected from moisture. | Up to 6 months |
Note: The stability in solvent is based on data for a structurally similar compound, Fmoc-PEG5-NHS ester, and should be considered a guideline.[3] It is always recommended to prepare solutions fresh immediately before use.[4][5]
Stability Profile: The Critical Role of pH
The stability of the NHS ester is highly dependent on pH. Hydrolysis of the ester to the corresponding unreactive carboxylic acid is significantly accelerated in aqueous solutions, particularly under neutral to basic conditions.
Table 2: Influence of pH on the Hydrolysis Half-Life of PEG-NHS Esters
| pH | Temperature | Half-Life | Reference |
| 7.4 | Room Temp. | > 120 minutes | [6] |
| 8.0 | 25°C | ~33.6 minutes | [7] |
| 8.5 | 4°C | ~10 minutes | [8] |
| 9.0 | Room Temp. | < 9 minutes | [6] |
Note: These values are for various PEG-NHS esters and serve as a general guideline. The rate of hydrolysis is a critical factor to consider when designing conjugation reactions.[6][7][8]
Handling and Use Guidelines
To preserve the reactivity of this compound, a strict handling protocol should be followed. The primary goal is to minimize exposure to moisture.
Workflow for Handling Solid Reagent and Solution Preparation
Caption: Recommended workflow for handling this compound.
Key Handling Practices:
-
Acclimatization: Before opening the vial, always allow it to equilibrate to room temperature.[4][9] This prevents moisture from the air from condensing on the cold solid, which would lead to hydrolysis.[9]
-
Solvent Choice: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare stock solutions.[1][8]
-
Fresh Solutions: NHS ester solutions are not stable and should be prepared immediately before use. Do not store stock solutions for extended periods.[4][5]
-
Buffer Selection: For conjugation reactions in aqueous media, use amine-free buffers such as phosphate-buffered saline (PBS) at a pH between 7.2 and 7.5.[10] Avoid buffers containing primary amines, like Tris or glycine, as they will compete for reaction with the NHS ester.[4][11]
Chemical Stability and Degradation Pathway
The primary degradation pathway for this compound is the hydrolysis of the NHS ester, which is catalyzed by water, especially at higher pH levels. This reaction yields the corresponding carboxylic acid and N-hydroxysuccinimide.
Caption: Primary hydrolysis pathway of this compound.
Experimental Protocols
Protocol for Assessing Hydrolytic Stability by HPLC
This protocol outlines a general method to determine the hydrolytic stability of this compound in a given buffer.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the aqueous buffer of interest (e.g., 0.1 M phosphate buffer at pH 7.4).
-
-
Initiation of Hydrolysis:
-
Add a small volume of the this compound stock solution to the pre-warmed aqueous buffer to achieve a final concentration of approximately 1 mM.
-
Immediately vortex the solution and start a timer.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase A (acidic conditions, e.g., water with 0.1% TFA) to stabilize the remaining NHS ester.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the NHS leaving group) and/or 301 nm (for the Fmoc group).
-
Inject the quenched samples onto the HPLC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact this compound and the hydrolyzed Fmoc-PEG3-carboxylic acid. The hydrolyzed product will typically have a shorter retention time.
-
Integrate the peak area of the intact ester at each time point.
-
Plot the natural logarithm of the peak area of the intact ester versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k) for hydrolysis.
-
Calculate the half-life (t₁/₂) of the ester using the equation: t₁/₂ = 0.693 / k.
-
General Protocol for Protein Conjugation
This protocol provides a general workflow for the conjugation of this compound to a primary amine-containing protein.
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature.
-
Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[12]
-
Incubate for 15-30 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
By adhering to these storage, handling, and experimental guidelines, researchers can ensure the optimal performance of this compound in their applications, leading to more reliable and reproducible results in the development of novel bioconjugates.
References
- 1. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]
- 2. Fmoc-NH-PEG3-COOH | CAS:867062-95-1 | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. laysanbio.com [laysanbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Peptide Modification with Fmoc-PEG3-NHS Ester for Researchers, Scientists, and Drug Development Professionals
An in-depth exploration of the chemistry, experimental protocols, and applications of Fmoc-PEG3-NHS ester in modern peptide science.
This compound is a heterobifunctional linker that has become an invaluable tool in peptide modification and bioconjugation. This guide provides a detailed overview of its core principles, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the fundamental chemistry, provide detailed experimental protocols, and present quantitative data to facilitate the strategic application of this versatile reagent.
Core Principles of this compound Chemistry
This compound is comprised of three key functional components:
-
N-hydroxysuccinimide (NHS) ester: This highly reactive group enables the covalent conjugation of the linker to primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, forming a stable amide bond.[]
-
Polyethylene glycol (PEG) spacer: The three-unit PEG chain is a hydrophilic spacer that enhances the solubility of the resulting conjugate in aqueous media. PEGylation, the process of attaching PEG chains, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.[2]
-
Fluorenylmethyloxycarbonyl (Fmoc) protecting group: The Fmoc group serves as a temporary protecting group for a terminal amine. It can be removed under mild basic conditions, revealing a primary amine that can be used for subsequent modifications, making it a valuable tool for creating complex bioconjugates.[3][4]
The reaction between the NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.[]
Quantitative Data Summary
The efficiency of peptide modification with this compound is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative data to guide experimental design.
Table 1: Recommended Reaction Conditions for Peptide Labeling with NHS Esters
| Parameter | Recommended Condition/Value | Purpose/Comment |
| pH | 7.2 - 8.5 (optimal 8.3-8.5) | Balances amine reactivity and NHS ester hydrolysis.[5][6] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for longer incubations to minimize degradation of sensitive peptides. |
| Reaction Time | 30 minutes to 4 hours (can be extended to overnight at 4°C) | Optimization is often required depending on the specific peptide. |
| Molar Excess of NHS Ester | 5 to 20-fold | A molar excess of the PEG linker drives the reaction towards completion.[5] |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations are generally optimal.[6] |
Table 2: Stability of NHS Esters as a Function of pH
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 25 | ~1-2 hours |
| 8.0 | 25 | ~30 minutes |
| 8.5 | 25 | ~10-15 minutes |
Note: Data is generalized for NHS esters and can vary based on the specific molecule.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: On-Resin N-terminal Peptide Modification with this compound
This protocol describes the modification of a peptide while it is still attached to the solid-phase synthesis resin.
Materials:
-
Fully synthesized peptide on a solid-phase resin (e.g., Rink amide or Wang resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation: Start with the fully synthesized peptide still attached to the solid-phase resin.
-
Fmoc Deprotection: Perform the final N-terminal Fmoc deprotection by treating the resin with 20% piperidine in DMF for 10-20 minutes. Thoroughly wash the peptide-resin with DMF (5-7 times) to remove all traces of piperidine. Wash with DCM (3 times) and then again with DMF (3 times).[3]
-
PEGylation Reaction:
-
Swell the washed peptide-resin in DMF for 10-20 minutes.
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading capacity) in DMF.
-
Add the this compound solution to the swollen resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Washing: After the reaction, thoroughly wash the resin with DMF (5-7 times) to remove unreacted reagents.
-
Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude PEGylated peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In-Solution Peptide Modification with this compound
This protocol is for modifying a purified peptide in solution.
Materials:
-
Purified peptide with at least one primary amine
-
This compound
-
Amine-free buffer, pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer)[5][6]
-
Anhydrous Dimethyl sulfoxide (DMSO) or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., RP-HPLC or size-exclusion chromatography)
Procedure:
-
Peptide Preparation: Dissolve the purified peptide in the amine-free buffer to a concentration of 1-10 mg/mL.[6]
-
This compound Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the peptide solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid peptide precipitation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from unreacted reagents and byproducts using RP-HPLC or size-exclusion chromatography.
Protocol 3: Fmoc Deprotection of the PEGylated Peptide
This protocol describes the removal of the Fmoc group from the purified PEGylated peptide to expose a primary amine for further modification.
Materials:
-
Purified Fmoc-PEGylated peptide
-
20% (v/v) Piperidine in DMF
-
RP-HPLC system for purification
Procedure:
-
Deprotection Reaction: Dissolve the purified Fmoc-PEGylated peptide in a solution of 20% piperidine in DMF.
-
Incubation: Allow the reaction to proceed for 20-30 minutes at room temperature.
-
Purification: Immediately purify the deprotected PEGylated peptide by RP-HPLC to remove piperidine and the dibenzofulvene-piperidine adduct.
Mandatory Visualizations
The following diagrams illustrate key processes and relationships in peptide modification with this compound.
Caption: Chemical reaction of a primary amine with this compound.
Caption: Experimental workflow for on-resin peptide PEGylation.
Caption: Decision-making workflow for purification of PEGylated peptides.
References
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Fmoc-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a critical strategy in drug development and various research applications.[1][2] PEGylation can enhance the therapeutic properties of proteins by improving their pharmacokinetic and pharmacodynamic profiles, leading to increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][3][4] Fmoc-PEG3-NHS ester is a heterobifunctional linker that enables the covalent attachment of a discrete PEG moiety to proteins. This reagent contains two key functional groups: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine.[5][6]
The NHS ester reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, to form a stable amide bond.[7][8][] This reaction is typically performed in a slightly basic buffer (pH 7-9).[7][] The Fmoc group provides a temporary protecting group for a terminal amine on the PEG linker.[10][11] This protected amine can be deprotected under mild basic conditions, typically using a piperidine solution, to reveal a free amine that can be used for subsequent conjugation reactions.[3][12][13] This dual functionality makes this compound a versatile tool for either straightforward PEGylation or for more complex, multi-step bioconjugation strategies.[3]
Principle of the Reaction
The labeling process involves the nucleophilic acyl substitution reaction between the NHS ester of the this compound and a primary amine on the protein. The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[]
Quantitative Data for Protein Labeling
Successful protein labeling requires careful optimization of reaction conditions. The following tables summarize key quantitative parameters for the labeling reaction and subsequent Fmoc deprotection.
Table 1: Reaction Conditions for Protein Labeling with this compound
| Parameter | Recommended Range | Notes |
| Protein Concentration | 5-20 mg/mL[8] | Higher concentrations can improve reaction efficiency, but solubility should be considered. |
| Molar Excess of NHS Ester | 5-20 fold | The optimal ratio should be determined empirically for each protein to achieve the desired degree of labeling.[8][14] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS[8][15] | Amine-free buffers are essential to prevent reaction with the NHS ester.[15] |
| pH | 7.2 - 9.0[7][] | A pH of 8.3-8.5 is often optimal for balancing the reaction rate and NHS ester hydrolysis.[14][15] |
| Reaction Temperature | Room Temperature[8] | Reactions can also be performed at 4°C for longer incubation times with sensitive proteins.[] |
| Incubation Time | 1 - 4 hours[8] | The optimal time may vary depending on the protein and reaction conditions. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF[8][15] | The NHS ester should be dissolved immediately before use. |
Table 2: Conditions for Fmoc Deprotection
| Parameter | Recommended Conditions | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF[10][12][13] | A fresh solution should be prepared. |
| Reaction Time | 10 - 20 minutes[10][12] | Can be performed in one or two steps. |
| Temperature | Room Temperature[13] | |
| Quenching (Optional) | Glacial Acetic Acid[3] | To neutralize the piperidine. |
Experimental Protocols
Protocol 1: Labeling of an Amine-Containing Protein with this compound
This protocol details the reaction of the NHS ester group with the primary amines of the target protein.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[15]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or Phosphate-Buffered Saline (PBS), pH 7.4[8][14]
-
Purification/Desalting column (e.g., gel filtration)[8]
Procedure:
-
Protein Preparation:
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[8]
-
-
Labeling Reaction:
-
Purification of the Labeled Protein:
-
Characterization (Optional):
-
The extent of labeling can be assessed by methods such as SDS-PAGE, which will show a shift in the molecular weight of the labeled protein.[3] Mass spectrometry can provide a more precise determination of the degree of labeling.
-
Protocol 2: Fmoc Deprotection of the Labeled Protein
This protocol describes the removal of the Fmoc protecting group to expose a free amine on the PEG linker for subsequent conjugation.
Materials:
-
Fmoc-PEG-labeled protein
-
Glacial Acetic Acid (optional for quenching)[3]
-
Purification/Desalting column[3]
Procedure:
-
Solvent Exchange (if necessary):
-
If the labeled protein is in an aqueous buffer, it may need to be lyophilized and redissolved in DMF.[3]
-
-
Deprotection Reaction:
-
Quenching (Optional):
-
Quench the reaction by adding a small amount of glacial acetic acid to neutralize the piperidine.[3]
-
-
Purification:
-
Remove the deprotection reagents and byproducts by dialysis against a suitable buffer or by using a desalting column.[3]
-
-
Subsequent Conjugation:
-
The resulting protein with a free amine on the PEG linker is now ready for further conjugation reactions, such as with another NHS-ester activated molecule.[3]
-
Visualizing the Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow for protein labeling with this compound.
Caption: Experimental workflow for protein labeling and optional Fmoc deprotection.
Caption: Chemical reaction of this compound with a protein's primary amine.
References
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]
- 6. polysciences.com [polysciences.com]
- 7. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 8. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. genscript.com [genscript.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note: Fmoc-PEG3-NHS Ester Conjugation to Amine-Modified Oligonucleotides
An detailed application note and protocol for the conjugation of Fmoc-PEG3-NHS ester to amine-modified oligonucleotides is provided below for researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a premier strategy for enhancing the therapeutic properties of oligonucleotide-based drugs.[1][2] PEGylation can significantly improve the solubility, in vivo stability against nucleases, and circulation half-life of oligonucleotides by reducing renal clearance.[1][3] This document provides a detailed protocol for conjugating this compound to oligonucleotides modified with a primary amine.
The use of an N-hydroxysuccinimide (NHS) ester provides a highly efficient and selective method for reacting with primary amines under physiological to slightly basic pH conditions, resulting in a stable amide bond.[1][4] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group offers an orthogonal protection strategy.[1] It remains stable during the conjugation reaction and can be selectively removed under mild basic conditions, allowing for subsequent modifications at the newly revealed primary amine, such as the attachment of targeting ligands or functional reporters.[2][5]
Chemical Principle
The conjugation chemistry is based on the nucleophilic acyl substitution reaction between the primary amine of the modified oligonucleotide and the N-hydroxysuccinimide (NHS) ester of the Fmoc-PEG3 linker. The lone pair of electrons on the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][6] The reaction is most efficient at a pH range of 7-9, where the primary amine is deprotonated and maximally nucleophilic.[1][6][7]
Experimental Workflow
The overall experimental process involves preparing the reagents, performing the conjugation reaction, purifying the resulting conjugate, and analyzing the final product. An optional Fmoc-deprotection step can be performed if a free amine is required for subsequent modifications.
Protocol 1: Conjugation Reaction
This protocol details the steps for conjugating an amine-modified oligonucleotide with this compound in solution.
1.1 Materials and Reagents
| Reagent/Material | Specification |
| Amine-modified oligonucleotide | Lyophilized powder, pre-quantified |
| This compound | High purity (>95%) |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5[7] |
| Organic Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6][7] |
| Nuclease-free water | |
| Microcentrifuge tubes | 1.5 mL or 2.0 mL |
1.2 Reagent Preparation
-
Amine-Modified Oligonucleotide Solution : Dissolve the lyophilized amine-modified oligonucleotide in the 0.1 M Sodium Bicarbonate conjugation buffer to achieve a final concentration of approximately 0.3 to 0.8 mM.[8] For a 0.2 µmole synthesis scale, dissolving the oligo in 500 µL of buffer is a common starting point.[6]
-
This compound Stock Solution : Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).[8] NHS esters are susceptible to hydrolysis, so moisture should be avoided.[8]
1.3 Conjugation Procedure
| Step | Action | Details |
| 1 | Combine Reagents | Add a 5 to 10-fold molar excess of the this compound solution to the oligonucleotide solution.[6] |
| 2 | Incubate | Agitate the mixture gently (e.g., on a shaker or rotator) at room temperature for 1-2 hours.[6][8] Protect from light if any components are light-sensitive. |
| 3 | Quench (Optional) | The reaction can be quenched by adding a solution containing a primary amine, such as Tris buffer, but this is often unnecessary before purification. |
| 4 | Proceed to Purification | Immediately proceed to Protocol 2 to separate the conjugate from excess reagents and byproducts. |
Protocol 2: Purification of PEGylated Oligonucleotide
Purification is critical to remove unreacted oligonucleotide, excess this compound, and the NHS byproduct. The increased hydrophobicity of the PEGylated oligonucleotide allows for separation by reverse-phase HPLC.[9] Alternatively, size exclusion or ion-exchange methods can be used.
2.1 Method 1: Reverse-Phase HPLC (RP-HPLC)
| Parameter | Specification |
| Column | C18 column suitable for oligonucleotide purification. |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA) in nuclease-free water. |
| Mobile Phase B | Acetonitrile. |
| Flow Rate | Typically 1.0 mL/min for analytical scale. |
| Detection | UV absorbance at 260 nm. |
| Gradient | A linear gradient from ~5% to 50% Mobile Phase B over 30-40 minutes. The PEGylated product will elute later than the unmodified oligonucleotide due to its increased hydrophobicity.[9] |
2.2 Method 2: Anion-Exchange HPLC (AEX-HPLC)
This method separates molecules based on charge.[10] PEGylated oligonucleotides can be effectively purified using AEX-HPLC.[11][12][13] The product peak containing the PEGylated oligonucleotide typically elutes at a different salt concentration than the unreacted oligonucleotide.[14]
2.3 Method 3: Gel Filtration / Desalting
For rapid removal of small molecules like excess NHS ester and salts, size-exclusion chromatography (e.g., using a desalting column) is effective.[6] This method is suitable for initial cleanup but may not separate unreacted from reacted oligonucleotide efficiently.
Protocol 3: Characterization and Analysis
After purification, the identity and purity of the conjugate should be confirmed.
| Analysis Method | Purpose | Expected Outcome |
| Mass Spectrometry | Confirm successful conjugation and identity. | The observed mass should correspond to the calculated mass of the Fmoc-PEG3-oligonucleotide conjugate. |
| (MALDI-TOF or ESI-MS) | ||
| Analytical HPLC | Assess purity. | A single major peak should be observed at the expected retention time for the conjugate, indicating high purity. |
| (RP-HPLC or AEX-HPLC) | ||
| UV-Vis Spectroscopy | Quantify the oligonucleotide. | Measure absorbance at 260 nm to determine the concentration of the purified conjugate. |
Protocol 4: Fmoc Group Deprotection
If the terminal amine of the PEG linker is needed for further functionalization, the Fmoc group must be removed. This is achieved through a base-catalyzed β-elimination mechanism.[5]
4.1 Materials
-
Fmoc-PEGylated Oligonucleotide (purified)
-
DMF for washing.
4.2 Deprotection Procedure
-
Reaction Setup : Dissolve the lyophilized Fmoc-PEGylated oligonucleotide in the deprotection solution.
-
Incubation : Agitate the mixture at room temperature. The reaction is typically fast, often complete within 15-30 minutes. For sterically hindered substrates, longer reaction times may be needed.
-
Purification : Remove the deprotection solution and byproducts (dibenzofulvene-piperidine adduct) by precipitation or HPLC purification.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | 1. Hydrolyzed NHS ester. | 1. Prepare NHS ester solution immediately before use with anhydrous solvent.[7][8] |
| 2. Incorrect pH of conjugation buffer. | 2. Ensure buffer pH is between 8.3 and 8.5.[7] | |
| 3. Insufficient molar excess of NHS ester. | 3. Increase the molar excess of the this compound. | |
| 4. Competing amines in buffer (e.g., Tris). | 4. Use a non-nucleophilic buffer like sodium bicarbonate or phosphate.[7] | |
| Incomplete Fmoc Deprotection | 1. Steric hindrance from the PEG chain or oligo. | 1. Extend the deprotection reaction time or perform a second deprotection cycle.[5] |
| 2. Degraded piperidine solution. | 2. Use fresh, high-quality piperidine and DMF. | |
| Multiple Peaks in HPLC | 1. Incomplete reaction or side reactions. | 1. Optimize reaction time, temperature, and stoichiometry. |
| 2. Degradation of oligonucleotide. | 2. Ensure all solutions are nuclease-free and handle carefully. | |
| 3. Presence of unreacted starting materials. | 3. Optimize the purification gradient to improve separation. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 9. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US20120277419A1 - Method for manufacturing pegylated oligonucleotides - Google Patents [patents.google.com]
- 12. WO2012149198A2 - A method for manufacturing pegylated oligonucleotides - Google Patents [patents.google.com]
- 13. xtalks.com [xtalks.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-PEG3-NHS Ester in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of synthetic peptides for research, therapeutic, and diagnostic applications. The modification of these peptides through PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—is a widely adopted strategy to enhance their pharmacological properties. PEGylation can improve a peptide's solubility, increase its in vivo half-life by reducing renal clearance, and decrease its immunogenicity.[1]
Fmoc-PEG3-NHS ester is a heterobifunctional linker designed for the precise, site-specific incorporation of a short, discrete three-unit polyethylene glycol chain into a peptide. This reagent features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, compatible with standard Fmoc-based SPPS chemistry, and a highly reactive N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond. The defined length of the PEG3 linker allows for homogenous products, which is a significant advantage over traditional polydisperse PEG reagents.
These application notes provide a detailed, step-by-step guide for the use of this compound in SPPS, covering on-resin PEGylation, cleavage, purification, and characterization of the final PEGylated peptide.
Key Applications
-
Improved Pharmacokinetics: The PEG3 linker can increase the hydrodynamic radius of a peptide, leading to a longer circulation half-life.
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the solubility of hydrophobic peptides in aqueous solutions, which can aid in both synthesis and formulation.[1]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, potentially reducing an immune response.
-
Linker for Conjugation: The Fmoc-protected amine on the PEG linker can be deprotected to allow for the subsequent attachment of other molecules, such as fluorescent dyes or targeting ligands.
Experimental Protocols
Protocol 1: On-Resin N-Terminal PEGylation of a Peptide
This protocol describes the coupling of this compound to the N-terminus of a peptide synthesized on a solid support using standard Fmoc-SPPS.
Materials and Reagents:
-
Peptide-on-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Diethyl ether, cold
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Solid-phase synthesis vessel
-
Shaker or rocker
-
HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Resin Swelling: Swell the peptide-on-resin in DMF for at least 30 minutes in the synthesis vessel.
-
Final Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.[1]
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
-
PEGylation Reaction:
-
Dissolve this compound (1.5 - 2.0 equivalents relative to the resin loading) and DIPEA (2.0 - 3.0 equivalents) in DMF.
-
Add the solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. A longer reaction time may be required depending on the peptide sequence.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with MeOH (3 x 1 min).
-
-
Drying: Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Characterization:
Data Presentation
The following tables provide representative quantitative data for the synthesis and characterization of a PEGylated peptide using this compound. Actual results may vary depending on the peptide sequence and experimental conditions.
Table 1: On-Resin PEGylation Reaction Parameters
| Parameter | Value |
| Resin Loading | 0.5 mmol/g |
| Scale | 0.1 mmol |
| This compound | 1.5 - 2.0 equivalents |
| DIPEA | 2.0 - 3.0 equivalents |
| Solvent | DMF |
| Reaction Time | 2 - 4 hours |
| Temperature | Room Temperature |
Table 2: Representative Yield and Purity of a PEGylated Peptide
| Stage | Yield (%) | Purity (by HPLC at 214 nm) |
| Crude Peptide | >90% | ~60-70% |
| After RP-HPLC Purification | 30-50% | >95% |
Table 3: Mass Spectrometry Analysis of a Hypothetical PEGylated Peptide
| Species | Calculated Mass (Da) | Observed Mass (Da) |
| Unmodified Peptide (Example: GLP-1) | 3297.7 | 3297.5 |
| PEGylated Peptide (GLP-1-PEG3) | 3738.1 | 3738.0 |
Note: The mass of the Fmoc-PEG3 moiety added is approximately 440.4 Da.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Solid-Phase Synthesis and On-Resin PEGylation.
Signaling Pathway Example: GPCR Activation by a PEGylated Peptide Agonist
Many peptide therapeutics act as agonists for G protein-coupled receptors (GPCRs). PEGylation can improve the therapeutic profile of such peptides. The following diagram illustrates a generic signaling pathway for a Gs-coupled GPCR activated by a PEGylated peptide agonist.
Caption: GPCR signaling pathway activated by a PEGylated peptide agonist.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-PEG3-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG3-NHS ester is a heterobifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and proteomics. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond. The PEG spacer enhances solubility and reduces steric hindrance. The Fmoc protecting group provides an orthogonal handle for subsequent modifications under basic conditions, making it a versatile tool in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The efficiency of the conjugation reaction between the NHS ester and a primary amine is critically dependent on the reaction buffer's pH and composition. This document provides detailed application notes and protocols to guide researchers in optimizing these parameters for successful and reproducible bioconjugation experiments.
Data Presentation
Recommended Reaction Buffer Conditions
The choice of reaction buffer is crucial for a successful conjugation reaction. The buffer must maintain the desired pH throughout the reaction and should not contain any primary amines that would compete with the target molecule.
| Parameter | Recommended Condition | Rationale |
| pH Range | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. |
| Optimal pH | 8.3 - 8.5 | Maximizes the concentration of deprotonated, nucleophilic primary amines.[1][2] |
| Buffer Type | Phosphate, Bicarbonate, HEPES, Borate | These buffers do not contain primary amines that can compete with the target molecule for reaction with the NHS ester. |
| Ionic Strength | 50-150 mM | Generally well-tolerated, but can be optimized for specific applications. |
Suitable and Unsuitable Buffers
| Suitable Buffers (Amine-Free) | Unsuitable Buffers (Contain Primary Amines) |
| Phosphate-Buffered Saline (PBS) | Tris (Tris(hydroxymethyl)aminomethane) |
| Sodium Bicarbonate Buffer | Glycine |
| Sodium Phosphate Buffer | Ammonium Buffers (e.g., Ammonium Acetate) |
| HEPES Buffer | |
| Borate Buffer |
pH-Dependent Stability of NHS Esters
The primary competing reaction in NHS ester conjugation is the hydrolysis of the NHS ester, which is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH.
| pH | Approximate Half-life of NHS Ester | Implication for this compound Reaction |
| 7.0 (at 0°C) | 4 - 5 hours[3] | Slower reaction rate due to a lower concentration of deprotonated amines, but greater NHS ester stability. |
| 8.0 (at 25°C) | ~1 hour | A good compromise between reaction rate and NHS ester stability for many applications. |
| 8.6 (at 4°C) | ~10 minutes[3] | Rapid reaction with primary amines, but also very rapid hydrolysis of the NHS ester. Requires prompt use of the activated reagent. |
| 9.0 (at 25°C) | < 10 minutes | Very fast reaction, but significant hydrolysis can lead to lower conjugation yields. |
Note: The half-life values are for general NHS esters and should be considered as an approximation for this compound. Actual stability may vary based on the specific molecule and buffer conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
This compound
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis against the chosen reaction buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to ensure all unreacted NHS ester is quenched.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a general workflow for the synthesis of a PROTAC, where the this compound is used to link a protein of interest (POI) ligand and an E3 ligase ligand.
Materials:
-
POI ligand with a primary amine
-
E3 ligase ligand with a carboxylic acid
-
This compound
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
20% Piperidine in DMF
-
Reverse-phase HPLC system for purification
Procedure:
-
Conjugation of this compound to POI Ligand:
-
Dissolve the amine-containing POI ligand in anhydrous DMF.
-
Add a solution of this compound (1.1 equivalents) in DMF to the POI ligand solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Fmoc-PEG3-POI ligand conjugate by reverse-phase HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-PEG3-POI ligand conjugate in DMF.
-
Add 20% piperidine in DMF to the solution and stir at room temperature for 30-60 minutes.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove piperidine and DMF. The resulting H2N-PEG3-POI ligand conjugate can often be used in the next step without further purification.
-
-
Coupling of E3 Ligase Ligand:
-
In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand, a peptide coupling reagent (e.g., HATU, 1.2 equivalents), and a base (e.g., DIPEA, 3 equivalents) in anhydrous DMF.
-
Add the solution of the H2N-PEG3-POI ligand conjugate to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
-
Purification of the Final PROTAC:
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Mandatory Visualization
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Competing reactions of this compound.
References
Application Notes and Protocols: Calculating Molar Excess of Fmoc-PEG3-NHS Ester for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely utilized strategy in drug development and research to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Fmoc-PEG3-NHS ester is a bifunctional linker that facilitates the attachment of a PEG spacer to proteins.[1][2] It contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the protein surface, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine, which can be deprotected for further conjugation.[1]
This application note provides a detailed guide on the use of this compound for protein labeling, with a focus on the critical calculation of molar excess to achieve a desired degree of labeling (DOL). The provided protocols and recommendations are intended to serve as a starting point for developing optimized labeling procedures for specific proteins and applications.
Principle of the Reaction
The labeling reaction is based on the acylation of primary amino groups in the protein by the this compound. The NHS ester reacts with the unprotonated ε-amino groups of lysine residues and the α-amino group of the N-terminus of the protein to form a stable amide bond.[3][4][5] This reaction is highly pH-dependent, with an optimal pH range of 7.2 to 8.5.[6][7] Below this range, the primary amines are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[5][6]
Data Presentation
Recommended Molar Excess of this compound
The degree of labeling (DOL), which represents the average number of PEG molecules conjugated to each protein molecule, is a critical parameter that can influence the biological activity and stability of the labeled protein.[8] The DOL can be controlled by adjusting the molar excess of the this compound relative to the protein. The optimal molar excess is empirical and should be determined for each specific protein and desired DOL.[5][7]
| Target Degree of Labeling (DOL) | Recommended Starting Molar Excess (Ester:Protein) | Expected Outcome |
| Low (1-3) | 5:1 to 10:1 | Minimal labeling, often used when preserving protein function is critical. |
| Medium (4-8) | 10:1 to 20:1 | A common range for many applications, balancing labeling efficiency and protein activity.[3][9] |
| High (>8) | >20:1 | Extensive labeling, which may be required for certain applications but carries a higher risk of protein aggregation and loss of activity.[8] |
Key Experimental Parameters
Successful protein labeling with this compound requires careful control of several experimental parameters.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The reaction is highly pH-dependent. A pH of 8.3-8.5 is often optimal.[5][6] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency.[5] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, bicarbonate, borate) | Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester and should be avoided. |
| Reaction Time | 30 minutes to 2 hours at room temperature, or 2-4 hours on ice | Longer incubation times may be required for less reactive proteins or lower temperatures.[7][9] |
| Solvent for Ester | Anhydrous DMSO or DMF | The NHS ester is moisture-sensitive and should be dissolved immediately before use.[5][10] The final concentration of the organic solvent in the reaction should not exceed 10%.[11] |
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5; or 0.1 M sodium bicarbonate buffer, pH 8.3)[7][12]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification[13]
Step-by-Step Protocol for Protein Labeling
-
Prepare the Protein Solution:
-
Calculate the Required Amount of this compound:
-
Determine the moles of protein to be labeled:
-
Moles of Protein = (mass of protein in g) / (molecular weight of protein in g/mol )
-
-
Determine the moles of this compound needed based on the desired molar excess:
-
Moles of Ester = Moles of Protein × Desired Molar Excess
-
-
Calculate the mass of this compound to be weighed:
-
Mass of Ester (g) = Moles of Ester × Molecular Weight of this compound ( g/mol )
-
-
-
Prepare the this compound Stock Solution:
-
Perform the Labeling Reaction:
-
Quench the Reaction (Optional):
-
Purify the Labeled Protein:
-
Characterize the Labeled Protein:
Mandatory Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction of this compound with a primary amine on a protein.
References
- 1. This compound | 1352827-47-4 [amp.chemicalbook.com]
- 2. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. setabiomedicals.com [setabiomedicals.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Fmoc-PEG3-NHS Ester for Creating Antibody-Drug Conjugates (ADCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[1][2][3] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy.[1][2] Fmoc-PEG3-NHS ester is a heterobifunctional linker that offers several advantages in ADC development.[4]
The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall solubility and stability of the conjugate.[2][5] PEGylation can also increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life and potentially reduced immunogenicity.[2][6] The N-hydroxysuccinimide (NHS) ester provides a means for covalent attachment to primary amines, such as the side chains of lysine residues on the antibody, under mild conditions.[7][] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the other end of the linker allows for orthogonal deprotection under basic conditions to reveal a primary amine, which can then be used for subsequent conjugation of a drug molecule.[4][9]
These application notes provide a detailed overview and protocols for the use of this compound in the synthesis of ADCs.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H32N2O9 | [4] |
| Molecular Weight | 540.6 g/mol | [4] |
| Purity | ≥95% | [10] |
| Solubility | DMSO, DMF, DCM | [4] |
| Storage Condition | -20°C | [4] |
Table 2: Recommended Reaction Conditions for Antibody Conjugation with NHS Esters
| Parameter | Recommended Conditions | Reference |
| Target Residue | Primary Amines (e.g., Lysine) | [11] |
| Reaction pH | 7.0 - 9.0 | [11] |
| Optimal pH | 8.0 - 8.5 | [11] |
| Buffer | Amine-free (e.g., PBS, Borate, Carbonate) | [11] |
| Linker Molar Excess | 3-20 fold over antibody | [11] |
| Reaction Temperature | 4°C or Room Temperature | [11] |
| Reaction Time | 30 - 60 minutes at RT, 2 hours at 4°C | [11] |
Table 3: Common Reagents for Fmoc Deprotection
| Reagent | Concentration | Solvent | Typical Conditions | Reference |
| Piperidine | 20-50% | DMF | 30 minutes at room temperature | [9][12] |
| Morpholine | 50% | DMF | Milder conditions, used for sensitive substrates | [13] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% | DMF | Harsher, non-nucleophilic base | [13] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of the NHS ester end of the linker to primary amines (lysine residues) on a monoclonal antibody.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.4 or 1 M Glycine)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), perform a buffer exchange into an amine-free buffer like PBS at a pH of 7.2-8.5.[11]
-
Adjust the antibody concentration to 2-10 mg/mL in cold PBS (pH 8.0).
-
-
Linker Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[11] Vortex to ensure complete dissolution. Do not store the stock solution as NHS esters are moisture-sensitive and readily hydrolyze.[14]
-
-
Conjugation Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (a starting point of 10-fold molar excess is recommended).[15]
-
Add the calculated volume of the linker solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10%.[11]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[11]
-
-
Quenching the Reaction:
-
Purification:
Protocol 2: Fmoc Deprotection of the Linker-Antibody Conjugate
This protocol describes the removal of the Fmoc protecting group to expose a primary amine for subsequent drug conjugation.
Materials:
-
Fmoc-protected linker-antibody conjugate
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Desalting columns
Procedure:
-
Prepare Deprotection Solution: Prepare a solution of 20% piperidine in DMF (v/v).[9][12]
-
Deprotection Reaction:
-
To the purified Fmoc-protected linker-antibody conjugate solution, add the 20% piperidine in DMF solution. The final concentration of the piperidine solution in the reaction should be sufficient to initiate deprotection, typically around 5-10% of the total volume.
-
Stir the reaction mixture at room temperature for 30 minutes.[12]
-
Monitor the reaction progress by a suitable method (e.g., LC-MS) to confirm the complete removal of the Fmoc group.
-
-
Purification:
-
Immediately after the reaction is complete, purify the deprotected linker-antibody conjugate using a desalting column to remove piperidine and DMF.
-
Protocol 3: Conjugation of a Drug to the Deprotected Linker-Antibody Conjugate
This protocol is a general guideline for conjugating a drug molecule with a suitable reactive group (e.g., an activated ester) to the newly exposed primary amine on the linker-antibody conjugate.
Materials:
-
Deprotected linker-antibody conjugate
-
Activated drug molecule (e.g., drug-NHS ester)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Drug Preparation: Dissolve the activated drug molecule in an appropriate anhydrous solvent (e.g., DMSO or DMF) to a known concentration.
-
Conjugation Reaction:
-
Purification:
-
Once the reaction is complete, purify the final ADC using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated drug and other impurities.
-
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts both efficacy and safety.[]
Method 1: UV-Vis Spectrophotometry
This is a relatively simple method for determining the average DAR.[]
-
Measure the absorbance of the purified ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance (and the antibody has minimal absorbance).
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.[]
-
The DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.
Method 2: Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry provides a more detailed analysis of the ADC, including the distribution of different drug-loaded species.[17]
-
The intact ADC can be analyzed directly, or it can be reduced to separate the light and heavy chains for more detailed information. Deglycosylation can also be performed to simplify the mass spectrum.
-
The sample is analyzed by LC-MS, and the resulting mass spectrum is deconvoluted to determine the masses of the different ADC species (e.g., antibody with 0, 1, 2, 3, etc., drugs attached).[17]
-
The relative abundance of each species is determined from the peak areas in the deconvoluted spectrum.
-
The weighted average DAR is calculated based on the abundance of each drug-loaded species.[][17]
Mandatory Visualization
Caption: Workflow for ADC synthesis using this compound.
Caption: NHS ester reaction with a primary amine on an antibody.
Caption: Fmoc deprotection mechanism using piperidine.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 4. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]
- 5. labinsights.nl [labinsights.nl]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 9. genscript.com [genscript.com]
- 10. Fmoc-NH-PEG3-NHS | CAS:1352827-47-4 | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 17. sciex.com [sciex.com]
Application Notes and Protocols: Surface Modification of Nanoparticles using Fmoc-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of nanoparticles using Fmoc-PEG3-NHS ester. This heterobifunctional linker is instrumental in the development of advanced nanomaterials for a variety of biomedical applications, offering precise control over subsequent functionalization steps. The protocols outlined below detail the covalent attachment of this compound to amine-functionalized nanoparticles, methods for characterization, and the logical workflow for further modifications.
Introduction
The surface functionalization of nanoparticles is a critical step in tailoring their interaction with biological systems. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and circulation half-life of nanoparticles.[1] By creating a hydrophilic "stealth" layer, PEGylation minimizes opsonization (the process of marking pathogens for destruction by phagocytes) and subsequent clearance by the mononuclear phagocyte system, leading to prolonged systemic circulation.[2][3] This extended circulation time is crucial for nanoparticles to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[2]
The use of a heterobifunctional linker like this compound offers a modular approach to nanoparticle design.[1] This linker possesses two key functional groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines on the nanoparticle surface to form stable amide bonds.[4]
-
A fluorenylmethyloxycarbonyl (Fmoc) protected amine , which is stable under neutral and acidic conditions but can be readily removed with a mild base, such as piperidine, to expose a primary amine for subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules.[2]
This strategic, multi-step functionalization is essential for the design of sophisticated, multifunctional nanocarriers for applications such as targeted drug delivery and medical imaging.[1][2]
Applications
Nanoparticles functionalized with this compound are versatile platforms for a range of biomedical applications:
-
Targeted Drug Delivery: The deprotected terminal amine serves as a reactive site for the conjugation of targeting moieties such as antibodies, peptides (e.g., RGD), or small molecules.[1][2] This enables the specific delivery of therapeutic payloads to diseased cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.[2]
-
Controlled Release Systems: The PEG linker can be integrated into more complex, stimuli-responsive systems where the cleavage of a specific bond triggers the release of a conjugated drug.[1]
-
Medical Imaging: Imaging agents, such as fluorescent dyes or chelators for radiometals, can be attached to the deprotected amine, allowing the modified nanoparticles to be used as contrast agents for various imaging modalities like fluorescence imaging, MRI, or PET scans.[2]
-
Solid-Phase Peptide Synthesis: Nanoparticles can serve as a solid support for peptide synthesis, with the Fmoc-protected amine allowing for sequential amino acid addition.[1]
Quantitative Data
Successful surface modification with this compound can be monitored by observing changes in the physicochemical properties of the nanoparticles. The following tables summarize expected quantitative data for a model 100 nm amine-functionalized nanoparticle undergoing PEGylation.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 3 | 0.15 | +35 ± 2 |
| Fmoc-PEG3-Nanoparticles | 130 ± 5 | 0.18 | -15 ± 3 |
Note: The increase in hydrodynamic diameter is indicative of the presence of the PEG chains on the nanoparticle surface. The change in zeta potential from positive to negative is consistent with the successful conjugation of the NHS ester to the amine groups on the nanoparticle surface, masking the positive charge.[1]
Table 2: Quantification of Surface Grafting
| Nanoparticle Sample | Absorbance at 301 nm | Calculated Fmoc-PEG Concentration (µmol/mL) | Grafting Density (µmol/mg of NP) |
| Fmoc-PEG3-Nanoparticles | 0.585 | 0.075 | 0.015 |
Note: This data is based on a nanoparticle concentration of 5 mg/mL. The grafting density will vary depending on the nanoparticle type, size, and reaction conditions. The absorbance at 301 nm is used to quantify the Fmoc group.[1]
Experimental Protocols
This section provides detailed methodologies for the surface modification of amine-functionalized nanoparticles with this compound.
Materials
-
Amine-functionalized nanoparticles
-
This compound
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Washing Buffer (e.g., PBS or deionized water)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Centrifuge and centrifuge tubes
Protocol 1: Surface Modification of Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles displaying surface amine groups.
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL).[5]
-
Linker Preparation: Dissolve the this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. A 10-fold molar excess of the linker to the estimated surface amine groups on the nanoparticles is a common starting point for optimization.[5][6]
-
Incubation: Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.[5]
-
Quenching: Add Quenching Buffer to the reaction mixture to a final Tris concentration of 50 mM to quench any unreacted NHS esters.[6] Incubate for 15-30 minutes at room temperature.[6]
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the modified nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.[5]
-
Carefully remove the supernatant, which contains the unreacted linker and byproducts.[5]
-
Resuspend the nanoparticle pellet in fresh washing buffer.[5]
-
Repeat the centrifugation and resuspension steps at least three times to thoroughly wash the nanoparticles.[5]
-
-
Storage: Resuspend the final Fmoc-PEG3-modified nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).[5]
Protocol 2: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose a primary amine for further functionalization.
-
Resuspend Nanoparticles: Resuspend the purified Fmoc-PEG3-nanoparticles in DMF.
-
Deprotection Reaction: Add 20% piperidine in DMF to the nanoparticle suspension.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the deprotected nanoparticles.
-
Carefully remove the supernatant containing piperidine and the cleaved Fmoc group.
-
Wash the nanoparticle pellet extensively with DMF to remove all traces of piperidine.
-
Finally, wash the nanoparticles with a buffer suitable for the subsequent conjugation step (e.g., PBS).
-
-
Immediate Use: The resulting amine-PEG3-nanoparticles are now ready for further functionalization and should be used immediately.
Visualizations
The following diagrams illustrate the experimental workflow and the logical pathway for subsequent functionalization of the modified nanoparticles.
Caption: Experimental workflow for the surface modification of nanoparticles.
Caption: Logical pathway for subsequent functionalization of nanoparticles.
Characterization
It is crucial to characterize the nanoparticles at each stage of the modification process to confirm successful functionalization and assess their quality.
-
Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after PEGylation, while a low PDI (<0.2) indicates a monodisperse sample.[5]
-
Zeta Potential Measurement: Measures the surface charge of the nanoparticles. A shift in zeta potential provides evidence of surface modification.
-
UV-Vis Spectroscopy: Can be used to quantify the amount of Fmoc-PEG conjugated to the nanoparticles by measuring the absorbance of the Fmoc group at around 301 nm.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the characteristic chemical bonds of the PEG linker and confirm its presence on the nanoparticle surface.[7]
-
Thermogravimetric Analysis (TGA): Can determine the weight percentage of the grafted PEG layer by measuring the mass loss at the PEG degradation temperature (typically 300-450 °C).[8]
Conclusion
The surface modification of nanoparticles with this compound provides a robust and versatile platform for the development of advanced nanomaterials for biomedical applications.[1] The protocols and characterization methods outlined in these application notes offer a comprehensive guide for researchers to successfully functionalize nanoparticles and quantify the extent of surface modification. This modular approach allows for the precise engineering of nanoparticles with desired functionalities for targeted therapies and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Surface Modification and Characterisation of Biocompatible Magnetic Iron Oxide Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
How to perform Fmoc deprotection after PEGylation with Fmoc-PEG3-NHS ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of Polyethylene Glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a premier strategy for enhancing their pharmacokinetic properties.[1] PEGylation can significantly improve a molecule's solubility, extend its circulating half-life by providing protection from proteolytic degradation, and reduce renal clearance.[1] In solid-phase peptide synthesis (SPPS) and the modification of biomolecules, the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone for protecting primary and secondary amines. Its key advantage is its lability to mild basic conditions, which allows for selective removal without affecting acid-labile protecting groups, forming the basis of orthogonal synthesis strategies.[2][3]
The removal of the Fmoc group, or deprotection, is typically a straightforward process. However, when applied to PEGylated compounds, the unique physicochemical properties of the PEG chain introduce significant challenges. These application notes provide detailed protocols for the efficient deprotection of Fmoc-PEGylated compounds, methods for monitoring the reaction, and guidelines for purification.
Challenges in Fmoc Deprotection of PEGylated Compounds:
-
Steric Hindrance: The bulky and flexible PEG chain can physically obstruct the approach of the deprotection reagent (e.g., piperidine) to the Fmoc group, leading to slower or incomplete reactions. This effect is more pronounced with longer PEG chains.[1][2]
-
Poor Solvation and Aggregation: In solid-phase synthesis, inadequate swelling of the resin support or aggregation of the growing PEGylated chain can limit the diffusion of reagents, thereby reducing deprotection efficiency.[1]
-
Washing Inefficiency: The viscous nature of PEG can make the removal of the cleaved Fmoc-adduct and residual base difficult, necessitating more extensive washing steps to prevent inhibition of subsequent reactions.[2]
Mechanism of Fmoc Deprotection
Fmoc deprotection proceeds via a base-catalyzed β-elimination mechanism. The process involves two main steps:
-
Proton Abstraction: A base, most commonly the secondary amine piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring.[2]
-
β-Elimination: This abstraction leads to an elimination reaction, which releases the free amine, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF).[2][4]
-
Scavenging: Excess piperidine in the reaction mixture traps the reactive DBF, forming a stable DBF-piperidine adduct. This prevents side reactions and drives the equilibrium towards the deprotected product.[2][3]
References
Fmoc-PEG3-NHS ester reaction time and temperature for optimal conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the optimal use of Fmoc-PEG3-NHS ester in conjugation reactions. The information herein is intended to facilitate efficient and reproducible coupling of this reagent to primary amine-containing molecules such as proteins, peptides, and modified oligonucleotides.
Introduction to this compound Conjugation
This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. The NHS ester moiety reacts with primary amines on target molecules to form stable amide bonds, while the PEG3 (polyethylene glycol) spacer arm enhances solubility and reduces steric hindrance.[1] The Fmoc group provides a temporary protecting group for a terminal amine, which can be deprotected under basic conditions for subsequent conjugation steps.
The efficiency of the conjugation is critically dependent on reaction conditions, primarily pH, temperature, and reaction time. A key competing reaction is the hydrolysis of the NHS ester, which increases with pH and temperature, leading to a non-reactive carboxylic acid and a lower conjugation yield.[2][3][4]
Key Reaction Parameters and Optimization
Successful conjugation with this compound requires careful control of several parameters. The following table summarizes the recommended starting conditions and ranges for optimization.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Optimal Starting Condition | Notes |
| pH | 7.2 - 8.5[3][4][][6] | 8.3 - 8.5[4][6][7] | Balances efficient amine acylation with minimal NHS ester hydrolysis.[2] Below pH 7.2, the amine is mostly protonated and non-nucleophilic.[2][6] Above pH 8.5, the rate of hydrolysis significantly increases.[3][6] |
| Temperature | 4°C to 25°C (Room Temp)[6][8] | Room Temperature (25°C)[9] | Lower temperatures (4°C) can be used for longer incubation times, which may be beneficial for sensitive proteins.[6][9] |
| Reaction Time | 30 minutes - Overnight[8][9] | 1 - 4 hours at Room Temp[1][3][9] | Can be extended to overnight at 4°C.[1][9] Reaction progress should be monitored if possible. |
| Molar Excess of NHS Ester | 5 to 20-fold[4][6] | 10 to 20-fold[1][10] | The optimal ratio depends on the concentration of the amine-containing molecule and the number of available primary amines. |
| Buffer Type | Amine-free buffers | 0.1 M Sodium Phosphate, 0.1 M Sodium Bicarbonate, or 0.1 M Borate[3][4][7] | Buffers containing primary amines (e.g., Tris, Glycine) are incompatible as they compete in the reaction.[3][4][6] |
| NHS Ester Solvent | Anhydrous DMSO or DMF[1][4][7] | Anhydrous DMSO[4] | The NHS ester should be dissolved immediately before use. The final concentration of the organic solvent in the reaction should be kept low (<10% v/v) to maintain protein stability.[1][10] |
Table 2: NHS Ester Stability - Half-life vs. pH
This table provides a general guideline for the stability of NHS esters in aqueous solutions. The actual half-life can vary depending on the specific NHS ester and buffer composition.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4 - 5 hours[3] |
| 8.5 | 4°C | ~10 minutes[1] |
| 8.6 | 4°C | 10 minutes[3] |
Experimental Protocols
This protocol describes a general method for conjugating this compound to a protein containing accessible primary amines (N-terminus and lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis cassettes, gel filtration columns)
Procedure:
-
Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using dialysis or a desalting column.
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[10]
-
Prepare NHS Ester Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[10][11] Dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[1][4]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle vortexing.[1] Ensure the final concentration of the organic solvent is below 10% (v/v).[1][10]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature (25°C) or overnight at 4°C with gentle stirring.[1][9]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[1]
-
Purification: Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using a gel filtration column.[1]
-
Characterization: Analyze the conjugate using appropriate methods such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, or mass spectrometry to determine the degree of labeling.
This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent reactions.
Materials:
-
Fmoc-PEG3-conjugate
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Dissolution: Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.[9]
-
Deprotection: Add a solution of 20% piperidine in DMF to the reaction mixture.[9]
-
Incubation: Stir the reaction at room temperature for 30 minutes.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Fmoc group.[9]
-
Work-up: Upon completion, evaporate the DMF and piperidine under reduced pressure. Wash the residue with DCM.[9]
-
Precipitation: Precipitate the product by adding cold diethyl ether. Centrifuge to collect the precipitate and wash with cold diethyl ether.[9]
-
Drying and Purification: Dry the product under vacuum. Purify the deprotected conjugate by reverse-phase HPLC.[9]
Visualizations
The following diagram illustrates the general workflow for the conjugation of this compound to an amine-containing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. neb.com [neb.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Peptides Conjugated with Fmoc-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides with polyethylene glycol (PEG) moieties, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, stability, and pharmacokinetic profile by increasing its hydrodynamic radius, which reduces renal clearance and shields it from proteolytic degradation. The use of a heterobifunctional linker like Fmoc-PEG3-NHS ester allows for a controlled and specific conjugation process. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines on the peptide (N-terminus or lysine side chains), while the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the other end can be removed for subsequent modifications if desired.
Following the conjugation reaction, a complex mixture of products and unreacted starting materials is typically present. This heterogeneity presents a significant challenge for purification.[1] This document provides detailed application notes and protocols for the purification of peptides conjugated with this compound, with a focus on chromatographic techniques.
Challenges in the Purification of PEGylated Peptides
The primary challenge in purifying PEGylated peptides lies in the heterogeneity of the reaction mixture.[1] The addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties of the various species, making separation difficult.[1] A typical crude reaction mixture may contain:
-
Unreacted Peptide: The original, unmodified peptide.[1]
-
Unreacted this compound: Excess PEG reagent from the conjugation reaction.[1]
-
Mono-PEGylated Peptide: The desired product with a single PEG chain attached.
-
Multi-PEGylated Species: Peptides with more than one PEG chain attached (e.g., di- or tri-PEGylated).[1]
-
Positional Isomers: Peptides with a single PEG chain attached at different sites (e.g., N-terminus vs. a lysine residue).[1][]
-
Hydrolyzed PEG Reagent: The NHS ester can hydrolyze during the reaction, resulting in an unreactive PEG carboxylic acid.
-
Aggregates: PEGylated peptides can sometimes form aggregates, leading to high molecular weight species.[1]
Purification Strategies
A multi-step purification strategy is often necessary to achieve high purity of the desired mono-PEGylated peptide.[3] The most common techniques employed are reversed-phase high-performance liquid chromatography (RP-HPLC), size-exclusion chromatography (SEC), and ion-exchange chromatography (IEX).[1][][4]
Comparison of Purification Techniques
| Technique | Principle of Separation | Advantages for PEGylated Peptides | Disadvantages for PEGylated Peptides |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution, effective for separating positional isomers and species with different degrees of PEGylation.[][5][6] | Peak broadening can occur due to the conformational flexibility of the PEG chain.[5][7] |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Effective at removing unreacted PEG and peptide from the larger PEGylated conjugate.[1][] | Less effective for separating species with small size differences, such as positional isomers or peptides with low molecular weight PEG chains.[1] |
| Ion-Exchange Chromatography (IEX) | Net Charge | Can separate based on the degree of PEGylation due to "charge shielding" by the PEG chains.[][4] Effective for separating positional isomers where the PEG attachment site affects the overall charge.[] | The neutral PEG chain can weaken the interaction with the stationary phase, potentially reducing resolution.[4] |
Experimental Protocols
Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used and often most effective method for purifying PEGylated peptides due to its high resolving power.[][8]
1. Sample Preparation:
- Dissolve the crude peptide conjugate mixture in a minimal amount of a suitable solvent, such as a mixture of Mobile Phase A and B (e.g., 95:5 v/v).[5]
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[5]
2. HPLC System and Column:
- HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
- Column: A C4 or C8 column is often preferred for the separation of large, hydrophobic PEGylated molecules.[6][8] For smaller peptides, a C18 column may also be suitable.[9]
3. Mobile Phases:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]
- Note: For mass spectrometry (MS) compatibility, 0.1% formic acid can be used as a substitute for TFA, although this may result in broader peaks.[5]
4. Chromatographic Conditions:
- Detection Wavelength: Monitor the elution at 220 nm and 280 nm.[8]
- Flow Rate: Typically 1-2 mL/min for analytical scale and higher for preparative scale, depending on the column dimensions.
- Column Temperature: An elevated temperature (e.g., 45 °C) can sometimes improve peak shape and resolution.[6][9]
- Gradient Elution: A shallow gradient is crucial for achieving good resolution of the closely eluting species.[6][8] A typical gradient might be:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
| 60 | 5 |
5. Fraction Collection and Analysis:
- Collect fractions corresponding to the main product peak.[8]
- Analyze the collected fractions by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the purity and identity of the desired mono-PEGylated peptide.[8][10]
Protocol 2: Fmoc Deprotection
If the Fmoc group needs to be removed for subsequent conjugation steps, the following protocol can be used.
1. Materials:
2. Procedure:
- Dissolve the purified Fmoc-PEGylated peptide in DMF.
- Add a solution of 20% (v/v) piperidine in DMF to the peptide solution.[11][12]
- Stir the reaction mixture at room temperature. The reaction time may need to be extended compared to non-PEGylated peptides due to potential steric hindrance from the PEG chain.[8][12] Monitor the reaction by analytical RP-HPLC or LC-MS. Typical reaction times are 30 minutes to 2 hours.[11]
- Once the deprotection is complete, the product can be isolated by precipitation with cold diethyl ether or purified directly by RP-HPLC.
Table of Recommended Fmoc Deprotection Times (Illustrative)
| PEG Chain Molecular Weight | Recommended Deprotection Time (20% Piperidine in DMF) | Expected Outcome |
| < 1000 Da | 2 x 10 min | Standard conditions are often sufficient.[8] |
| 1000 - 5000 Da | 2 x 15-20 min | Extended reaction time may be required.[8] |
| > 5000 Da | 2 x 20-30 min or use of DBU cocktail | Significantly longer reaction times or a stronger base are often necessary. Monitoring is critical.[8] |
Note: This table provides illustrative data based on established principles. The optimal deprotection time should be determined empirically for each specific PEGylated compound.[8]
Workflow for Purification and Analysis
The overall workflow for the purification and analysis of a peptide conjugated with this compound is depicted below.
Conclusion
The purification of peptides conjugated with this compound is a critical step in the development of PEGylated therapeutics. While challenging due to the heterogeneity of the reaction mixture, a systematic approach employing high-resolution chromatographic techniques, particularly RP-HPLC, can yield a highly pure product. Careful optimization of the purification protocol, including the choice of stationary phase, mobile phase, and gradient conditions, is essential for a successful separation. Subsequent analysis by mass spectrometry is crucial to confirm the identity and purity of the final PEGylated peptide.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. blob.phenomenex.com [blob.phenomenex.com]
- 7. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-PEG3-NHS Ester in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG3-NHS ester is a heterobifunctional linker that has emerged as a valuable tool in the development of sophisticated drug delivery systems.[1] Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, offers a versatile platform for the precise construction of targeted therapeutics.[1][2] The NHS ester allows for the efficient and specific conjugation to primary amines present on targeting moieties like antibodies and peptides.[3] The hydrophilic PEG spacer enhances the solubility and in vivo circulation time of the conjugate, while the Fmoc-protected amine provides an orthogonal handle for the subsequent attachment of a therapeutic payload after a simple deprotection step.[1][2]
These application notes provide a comprehensive overview of the utility of this compound in creating targeted drug delivery systems, including antibody-drug conjugates (ADCs) and drug-loaded nanoparticles. Detailed protocols for synthesis, characterization, and in vitro evaluation are presented, accompanied by representative data and illustrative diagrams to guide researchers in their drug development endeavors.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The sequential and controlled conjugation capabilities of this compound are ideal for the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen.[4]
-
PROteolysis TArgeting Chimeras (PROTACs): This linker is instrumental in synthesizing PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][5][6]
-
Targeted Nanoparticles: this compound can be used to surface-functionalize nanoparticles with targeting ligands, enabling the specific delivery of encapsulated therapeutic agents to diseased cells.
-
Peptide-Drug Conjugates (PDCs): The linker facilitates the conjugation of drugs to peptides, which can act as targeting agents or enhance the cellular uptake of the therapeutic.[7][8]
Data Presentation: Quantitative Analysis of Drug Delivery Systems
The following tables summarize representative quantitative data for drug delivery systems synthesized using this compound.
Table 1: Physicochemical Characterization of Doxorubicin-Loaded HER2-Targeted Nanoparticles
| Parameter | Unloaded Nanoparticles | Doxorubicin-Loaded Nanoparticles | HER2-Targeted Doxorubicin-Loaded Nanoparticles |
| Mean Diameter (nm) | 125 ± 5.2 | 145 ± 6.8 | 152 ± 7.1 |
| Polydispersity Index (PDI) | 0.12 ± 0.03 | 0.15 ± 0.04 | 0.16 ± 0.05 |
| Zeta Potential (mV) | -15.8 ± 1.2 | -18.3 ± 1.5 | -22.5 ± 2.1 |
| Drug Loading Content (%) | N/A | 12.5 ± 1.1 | 11.8 ± 1.3 |
| Encapsulation Efficiency (%) | N/A | 85.2 ± 3.4 | 82.5 ± 4.1 |
Table 2: In Vitro Doxorubicin Release Kinetics from Nanoparticles
| Time (hours) | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 |
| 1 | 5.2 ± 0.8 | 12.1 ± 1.3 |
| 4 | 12.8 ± 1.5 | 28.5 ± 2.2 |
| 8 | 20.1 ± 2.1 | 45.3 ± 3.1 |
| 12 | 28.9 ± 2.8 | 62.7 ± 3.9 |
| 24 | 40.3 ± 3.5 | 85.4 ± 4.6 |
| 48 | 55.6 ± 4.2 | 96.8 ± 5.2 |
Table 3: In Vitro Cytotoxicity of Paclitaxel Formulations in HER2-Positive (SK-BR-3) and HER2-Negative (MCF-7) Breast Cancer Cell Lines
| Formulation | Cell Line | IC50 (nM) |
| Free Paclitaxel | SK-BR-3 | 15.8 ± 2.1 |
| MCF-7 | 18.2 ± 2.5 | |
| Non-Targeted Paclitaxel Nanoparticles | SK-BR-3 | 25.3 ± 3.2 |
| MCF-7 | 28.1 ± 3.6 | |
| HER2-Targeted Paclitaxel Nanoparticles | SK-BR-3 | 8.7 ± 1.5 |
| MCF-7 | 26.5 ± 3.1 |
Experimental Protocols
Protocol 1: Synthesis of a HER2-Targeted Doxorubicin-PEG-Fmoc Conjugate
This protocol describes the synthesis of a doxorubicin conjugate with a HER2-targeting peptide (e.g., a fragment of Trastuzumab) using this compound.
Materials:
-
HER2-targeting peptide with a primary amine (e.g., lysine residue)
-
This compound
-
Doxorubicin hydrochloride
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Dialysis tubing (MWCO 3.5 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate solution, pH 8.5
Procedure:
-
Conjugation of HER2-Targeting Peptide to this compound: a. Dissolve the HER2-targeting peptide in 0.1 M sodium bicarbonate solution (pH 8.5). b. Dissolve a 5-fold molar excess of this compound in anhydrous DMF. c. Add the this compound solution dropwise to the peptide solution with gentle stirring. d. Allow the reaction to proceed for 4 hours at room temperature. e. Purify the peptide-PEG-Fmoc conjugate by dialysis against deionized water for 48 hours. f. Lyophilize the purified conjugate.
-
Fmoc Deprotection: a. Dissolve the lyophilized peptide-PEG-Fmoc conjugate in DMF. b. Add a 20% solution of piperidine in DMF to the conjugate solution. c. Stir the reaction mixture for 30 minutes at room temperature. d. Precipitate the deprotected peptide-PEG-NH2 by adding cold diethyl ether. e. Centrifuge to collect the precipitate and wash with cold diethyl ether. f. Dry the product under vacuum.
-
Activation of Doxorubicin (if necessary): This step is for doxorubicin with a carboxylic acid group. If using a doxorubicin derivative with a primary amine, this step is not needed. a. Dissolve doxorubicin hydrochloride and an equimolar amount of TEA in anhydrous DMF. b. Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the solution. c. Stir for 2 hours at room temperature to form the NHS ester of doxorubicin.
-
Conjugation of Doxorubicin to the Deprotected Linker: a. Dissolve the deprotected peptide-PEG-NH2 in anhydrous DMF. b. Add the activated doxorubicin solution (or doxorubicin with a primary amine) to the peptide-PEG-NH2 solution at a 3-fold molar excess. c. Add TEA to the reaction mixture to act as a base. d. Stir the reaction for 24 hours at room temperature in the dark. e. Purify the final HER2-targeted doxorubicin-PEG conjugate by dialysis against PBS (pH 7.4) for 48 hours. f. Lyophilize the purified product for storage.
Protocol 2: Formulation of HER2-Targeted Paclitaxel-Loaded Nanoparticles
This protocol details the formulation of paclitaxel-loaded nanoparticles and their surface functionalization with a HER2-targeting ligand using this compound.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Paclitaxel
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
HER2-targeting peptide-PEG-NH2 (synthesized as in Protocol 1, steps 1 & 2)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
MES buffer (0.1 M, pH 6.0)
-
PBS (pH 7.4)
Procedure:
-
Preparation of Paclitaxel-Loaded PLGA Nanoparticles: a. Dissolve 100 mg of PLGA and 10 mg of paclitaxel in 5 mL of DCM. b. Prepare a 1% w/v aqueous solution of PVA. c. Add the organic phase to 20 mL of the PVA solution and emulsify using a probe sonicator for 2 minutes on an ice bath. d. Stir the resulting oil-in-water emulsion overnight at room temperature to allow for solvent evaporation. e. Collect the nanoparticles by centrifugation (15,000 rpm, 20 min, 4°C). f. Wash the nanoparticles three times with deionized water to remove excess PVA. g. Resuspend the nanoparticles in deionized water and lyophilize.
-
Surface Functionalization with HER2-Targeting Peptide: a. Resuspend 20 mg of the lyophilized nanoparticles in 5 mL of MES buffer (0.1 M, pH 6.0). b. Add 10 mg of EDC and 6 mg of NHS to the nanoparticle suspension and incubate for 30 minutes at room temperature to activate the carboxyl groups on the PLGA surface. c. Centrifuge the activated nanoparticles and resuspend them in 5 mL of PBS (pH 7.4). d. Dissolve 5 mg of the HER2-targeting peptide-PEG-NH2 in 1 mL of PBS. e. Add the peptide solution to the activated nanoparticle suspension. f. React for 4 hours at room temperature with gentle shaking. g. Quench the reaction by adding 100 µL of 1 M Tris buffer (pH 7.4). h. Collect the targeted nanoparticles by centrifugation and wash three times with deionized water. i. Resuspend the final HER2-targeted paclitaxel-loaded nanoparticles in PBS for in vitro studies or lyophilize for storage.
Visualizations
Experimental Workflows
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Peptide-drug conjugates as effective prodrug strategies for targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Gold Nanoparticle: Peptide–Drug Conjugates for Targeted Drug Delivery | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Fmoc-PEG3-NHS Ester in Nanotechnology and New Materials Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG3-NHS ester is a heterobifunctional linker that has emerged as a valuable tool in the fields of nanotechnology and new materials research. This reagent combines three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a three-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination allows for a modular and controlled approach to the synthesis of complex biomaterials and functionalized nanoparticles.
The Fmoc group provides a stable, base-labile protecting group for the terminal amine, enabling orthogonal chemistries and stepwise synthesis, particularly in solid-phase peptide synthesis (SPPS). The PEG spacer is a hydrophilic and flexible chain that enhances the solubility and biocompatibility of the resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules by minimizing aggregation and reducing immunogenicity. The NHS ester is a highly reactive group that efficiently forms stable amide bonds with primary amines on proteins, peptides, nanoparticles, and other materials.
These application notes provide a comprehensive overview of the use of this compound in nanotechnology and new materials research, including detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key workflows and pathways.
Data Presentation
Table 1: Comparative Performance of PEG Linkers in Bioconjugation
This table summarizes the impact of PEG linker length on key bioconjugation parameters. While specific outcomes are application-dependent, these trends provide a general guideline for linker selection.
| Property | Short PEG Linkers (e.g., PEG3) | Long PEG Linkers (e.g., PEG12, PEG24) | References |
| Solubility Enhancement | Moderate | Excellent | [1] |
| Flexibility | Low to Moderate | High | [1] |
| Steric Hindrance | Low | High | [1] |
| Hydrophobicity | Higher | Lower | [1] |
| In Vitro Potency of Conjugates | Generally Higher | Can be reduced due to steric hindrance | [1] |
| In Vivo Half-life | Shorter | Longer | [1] |
| Tumor-to-Plasma Exposure Ratio | Lower | Higher for longer PEGs (e.g., 8-24 units) | [2] |
Table 2: Physicochemical Characterization of Nanoparticles Before and After Surface Modification
Successful surface functionalization with PEG linkers like this compound leads to predictable changes in the physicochemical properties of nanoparticles. The following table provides typical data for nanoparticles before and after modification.
| Nanoparticle Type | Parameter | Before Functionalization | After Functionalization |
| Liposomes | Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 | |
| Zeta Potential (mV) | -25 ± 3 | -15 ± 2 | |
| Gold Nanoparticles (AuNPs) | Hydrodynamic Diameter (nm) | 50 ± 2 | 62 ± 3 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 | |
| Zeta Potential (mV) | -35 ± 4 | -20 ± 3 | |
| PLGA Nanoparticles | Hydrodynamic Diameter (nm) | 200 ± 10 | 220 ± 12 |
| Polydispersity Index (PDI) | 0.20 ± 0.05 | 0.22 ± 0.05 | |
| Zeta Potential (mV) | -30 ± 5 | -18 ± 4 |
Experimental Protocols
Protocol 1: N-Terminal PEGylation of a Peptide on Solid Support using this compound
This protocol describes the incorporation of a PEG linker at the N-terminus of a peptide during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
This compound
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Methodology:
-
Peptide Synthesis: Synthesize the desired peptide sequence on the solid support using standard Fmoc-SPPS chemistry.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Resin Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
PEGylation Reaction:
-
Dissolve this compound (1.5-2 equivalents relative to the resin loading) in anhydrous DMF.
-
Add the this compound solution and DIPEA (2-3 equivalents) to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Resin Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification: Purify the crude PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Surface Functionalization of Amine-Modified Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles displaying surface amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0, amine-free)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Methodology:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL).
-
Linker Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle dispersion. A 10- to 20-fold molar excess of the linker relative to the surface amine groups is a common starting point for optimization.
-
Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted linker and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Characterize the purified PEGylated nanoparticles for their hydrodynamic diameter, polydispersity index (PDI), and zeta potential to confirm successful functionalization.
Protocol 3: Fmoc Deprotection of PEGylated Material
This protocol describes the removal of the Fmoc protecting group from a PEGylated material to expose a primary amine for further functionalization.
Materials:
-
Fmoc-PEGylated material (e.g., functionalized nanoparticles, peptide-resin)
-
20% (v/v) Piperidine in DMF
-
Anhydrous DMF
-
DCM
Methodology:
-
Material Preparation: If the material is on a solid support (e.g., resin), swell it in DMF. If it is in solution (e.g., nanoparticles), ensure it is well-dispersed in a compatible solvent like DMF.
-
Deprotection Reaction:
-
Add the 20% piperidine in DMF solution to the Fmoc-PEGylated material.
-
Agitate the mixture at room temperature for 15-30 minutes. For sterically hindered substrates, a longer reaction time or a stronger base cocktail (e.g., containing DBU) may be necessary.[3]
-
-
Washing/Purification:
-
For solid-phase: Drain the deprotection solution and wash the material thoroughly with DMF (5-7 times) and then DCM (3-5 times).
-
For nanoparticles in solution: Purify the nanoparticles by repeated centrifugation and resuspension in fresh DMF or by using a suitable chromatography method to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
-
Confirmation of Deprotection: The presence of a free primary amine can be confirmed using a colorimetric assay such as the Kaiser test for solid-phase materials.[4]
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis and N-terminal PEGylation.
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Self-assembly of Fmoc-peptide-PEG conjugates into a hydrogel.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-PEG3-NHS Ester Conjugation
Welcome to the technical support center for Fmoc-PEG3-NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to low conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
The conjugation reaction involves the N-hydroxysuccinimide (NHS) ester group of the this compound molecule reacting with a primary amine (-NH₂) on a target molecule, such as a protein, peptide, or amine-modified oligonucleotide. This reaction is a nucleophilic acyl substitution that forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. The Fmoc (fluorenylmethyloxycarbonyl) group is a protecting group on the other end of the PEG linker, which can be removed under basic conditions to reveal a free amine for subsequent reactions.
Q2: What are the primary causes of low conjugation efficiency with this compound?
Low conjugation efficiency with this compound can typically be attributed to one or more of the following factors:
-
Hydrolysis of the NHS ester: The NHS ester is highly susceptible to hydrolysis (reaction with water), which renders it inactive. This is the most common side reaction.[1]
-
Suboptimal reaction pH: The pH of the reaction buffer is critical. A pH that is too low will result in the protonation of primary amines, making them non-nucleophilic, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[2][3][4][5]
-
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester, reducing the conjugation yield.[6]
-
Poor quality or degraded this compound: Improper storage or handling of the reagent can lead to its degradation.
-
Low concentration of reactants: Dilute concentrations of either the target molecule or the this compound can slow down the desired conjugation reaction, allowing the competing hydrolysis reaction to dominate.[6]
Q3: How does pH affect the conjugation reaction?
The pH of the reaction is a critical parameter that requires a delicate balance. Primary amines on the target molecule need to be in a deprotonated state (-NH₂) to be nucleophilic and reactive. This is favored at a higher pH. However, the NHS ester's stability decreases as the pH increases due to accelerated hydrolysis.[2][3][4][5] The optimal pH range for NHS ester conjugations is generally between 7.2 and 8.5.[6][7]
Troubleshooting Guide: Low Conjugation Efficiency
This guide provides a systematic approach to diagnosing and resolving common issues leading to low conjugation yields.
Issue 1: Low or No Conjugate Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[6][7] For many applications, a pH of 8.3-8.5 is a good starting point.[4][5] | A low pH will protonate the target amines, rendering them unreactive. A high pH will rapidly hydrolyze the NHS ester. |
| Inactive this compound | Use a fresh aliquot of the this compound. Ensure the reagent has been stored properly at -20°C in a desiccated environment and allowed to warm to room temperature before opening to prevent condensation.[8] | The NHS ester is moisture-sensitive and can hydrolyze over time if not stored correctly. |
| Competing Amines in Buffer | Ensure your buffer is free of primary amines. Use buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.[6] If your sample is in a buffer like Tris or glycine, perform a buffer exchange prior to conjugation. | Buffers containing primary amines will compete with your target molecule for reaction with the NHS ester. |
| Insufficient Molar Excess of Reagent | Increase the molar excess of the this compound. A 10- to 20-fold molar excess is a common starting point.[2] | A higher concentration of the NHS ester can help drive the reaction towards product formation, outcompeting hydrolysis. |
| Low Reactant Concentration | If possible, increase the concentration of your target molecule. | Higher concentrations favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the NHS ester.[6] |
Issue 2: Inconsistent or Poorly Reproducible Results
| Possible Cause | Troubleshooting Step | Rationale |
| pH Drift During Reaction | Use a more concentrated buffer or monitor and adjust the pH during the reaction, especially for large-scale or long-duration reactions. | The release of N-hydroxysuccinimide (pKa ~6.0) can slightly lower the pH of the reaction mixture over time. |
| Precipitation of Reagent | When preparing a stock solution of this compound in an organic solvent (e.g., DMSO, DMF), add it to the aqueous reaction buffer slowly while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10%.[6][9] | Rapid addition of the organic stock solution can cause the reagent to precipitate out of the aqueous solution. |
| Inconsistent Reagent Quality | Aliquot the solid this compound upon receipt to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. | This ensures that a fresh, active batch of the reagent is used for each experiment. |
Quantitative Data
The following tables provide quantitative data to help guide experimental design. Note that these values are generally applicable to NHS esters and may vary slightly for the specific this compound.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | 4-5 hours[10] |
| 8.0 | 4 | ~1 hour[11] |
| 8.5 | Room Temperature | ~30 minutes[11] |
| 8.6 | 4 | 10 minutes[10] |
This data highlights the critical importance of pH and temperature on the stability of the NHS ester.
Table 2: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester stability.[6][7] |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can be used for longer incubation times to minimize potential degradation of sensitive biomolecules. |
| Reaction Time | 30 minutes to 4 hours | Optimization is often necessary depending on the reactivity of the target molecule. Can be extended to overnight at 4°C.[7] |
| Molar Excess of this compound | 5- to 20-fold | A higher excess can improve efficiency but may lead to multiple conjugations on a single molecule. Optimization is recommended.[7] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. Do not store this solution as NHS esters are susceptible to hydrolysis.[9]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is below 10% (v/v) to maintain protein stability.[6][9]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[9]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.
-
Purification: Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
Visualizations
Reaction Scheme and Competing Hydrolysis
Caption: Competing pathways for this compound: aminolysis vs. hydrolysis.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.
References
- 1. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
How to prevent hydrolysis of Fmoc-PEG3-NHS ester during reaction
Welcome to the technical support center for Fmoc-PEG3-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this bifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional crosslinker that contains two key functional groups: an N-hydroxysuccinimide (NHS) ester and a fluorenylmethyloxycarbonyl (Fmoc) protected amine.[1][2][3] The NHS ester reacts with primary amines (e.g., on proteins, peptides, or amine-modified oligonucleotides) to form stable amide bonds.[3][4] The hydrophilic polyethylene glycol (PEG3) spacer enhances solubility in aqueous solutions.[1][2][5] The Fmoc group protects a primary amine, which can be later deprotected under basic conditions to allow for subsequent conjugation steps.[1][3] This makes it a versatile tool in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs) and PROTACs.[3]
Q2: What is hydrolysis of the NHS ester and why is it a major concern?
A2: Hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester reacts with water.[6][7] This reaction converts the reactive NHS ester into an inactive carboxylic acid and releases N-hydroxysuccinimide (NHS) as a byproduct.[5][6][7] This is a significant problem because it directly competes with the desired conjugation reaction with the primary amine on your target molecule.[6][8] Once hydrolyzed, the this compound can no longer react with your target, leading to low or no conjugation efficiency and inconsistent experimental results.[6]
Q3: What are the primary factors that influence the rate of NHS ester hydrolysis?
A3: The stability of an NHS ester is mainly influenced by three factors:
-
pH: The rate of hydrolysis significantly increases as the pH rises.[6][7][9]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[6][7]
-
Moisture: NHS esters are highly sensitive to moisture. Exposure to water, including atmospheric humidity, will lead to rapid hydrolysis.[6][10]
Troubleshooting Guide
Issue: Low or No Conjugation Yield
This is one of the most common problems encountered and can often be attributed to the hydrolysis of the this compound.
| Potential Cause | Recommended Solution |
| Hydrolyzed Reagent | Ensure the this compound is fresh and has been stored properly at -20°C in a desiccated environment.[10][11] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[10][12] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions.[10][13] You can test the activity of your reagent using a base-hydrolysis assay (see Protocol 2).[11][14] |
| Suboptimal Reaction pH | The optimal pH for NHS ester reactions is a balance between amine reactivity and ester stability. A pH range of 7.2 to 8.5 is generally recommended.[6][9][10] A pH between 8.3 and 8.5 is often considered optimal for efficient labeling.[6][9][10][13] Verify the pH of your reaction buffer with a calibrated pH meter.[7] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris and glycine, will compete with your target molecule for the NHS ester, significantly reducing conjugation efficiency.[6][10][15] Use amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or sodium bicarbonate/carbonate buffers.[10][13][15] If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column prior to the reaction.[10][16] |
| Dilute Reactant Concentrations | In dilute solutions, the concentration of water can be significantly higher than that of the target amines, favoring hydrolysis.[11][17] If possible, increase the concentration of your protein or target molecule.[15] |
| Steric Hindrance | If the target amine on your molecule is in a sterically hindered environment, the reaction rate may be slower, allowing more time for hydrolysis to occur.[16] |
Issue: Protein Precipitation During or After Conjugation
| Potential Cause | Recommended Solution |
| High Concentration of Organic Solvent | This compound is often dissolved in an organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%, as higher concentrations can denature and precipitate proteins.[11][18] |
| Change in Protein Charge | The reaction of the NHS ester with primary amines neutralizes the positive charge of the amine. This alteration in the protein's isoelectric point can sometimes lead to aggregation.[16] Consider performing the reaction at a lower protein concentration.[16] |
| Protein Instability | The protein itself may not be stable under the chosen reaction conditions (e.g., pH, temperature).[16] Ensure the selected buffer and pH are compatible with your protein's stability. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to hydrolyze.
Table 1: Effect of pH and Temperature on NHS Ester Half-life
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[5][17] |
| 8.0 | 4°C | 1 hour[5] |
| 8.6 | 4°C | 10 minutes[5][17][18] |
| 7.0 | Room Temp | Hours[14] |
| 9.0 | Room Temp | Minutes[14] |
Data compiled from multiple sources for general NHS esters.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[18] If the protein is in a buffer containing primary amines, perform a buffer exchange.[10]
-
Prepare this compound Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature.[7][10] Dissolve the required amount in anhydrous DMSO or DMF.[7][10]
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring.[10] The optimal molar ratio should be determined empirically for your specific application. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[10][18]
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[16][19]
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[6][10] Incubate for an additional 15-30 minutes.[15]
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[7][15]
Protocol 2: Qualitative Assessment of NHS Ester Reagent Activity
This protocol is based on the principle that the hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.[11][14]
-
Prepare Solutions:
-
Initial Absorbance Reading: Measure the absorbance of the reagent solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with more buffer until the absorbance is below 1.0 and record this value.[14]
-
Induce Hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution whose absorbance you just measured. Vortex for 30 seconds to force hydrolysis.[11][14]
-
Final Absorbance Reading: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.[14]
-
Interpretation:
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Competing reactions of this compound.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. This compound | 1352827-47-4 [amp.chemicalbook.com]
- 2. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
Technical Support Center: Fmoc-PEG3-NHS Ester Bioconjugation
Welcome to the technical support center for Fmoc-PEG3-NHS ester bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you successfully perform your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker.[1] It contains three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for a primary amine.[1][2][3] This allows for selective deprotection and further modification in a step-wise manner, which is particularly useful in solid-phase peptide synthesis (SPPS).[2][3]
-
PEG3 (Polyethylene Glycol) linker: A short, hydrophilic 3-unit polyethylene glycol spacer. This PEG linker increases the solubility of the conjugate in aqueous solutions and provides a flexible spacer to minimize steric hindrance between the conjugated molecules.[1][4]
-
NHS (N-hydroxysuccinimide) ester: An amine-reactive group that forms a stable, covalent amide bond with primary amines (e.g., the N-terminus of a protein or the epsilon-amino group of lysine residues).[5][6][7][8][9]
This reagent is commonly used for covalently attaching the PEG linker to proteins, peptides, or other biomolecules containing primary amines.
Q2: What is the chemical mechanism of the reaction between this compound and a primary amine?
A2: The reaction is a nucleophilic acyl substitution.[6][][11] The unprotonated primary amine on the biomolecule acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.[9][]
Q3: What is the optimal pH for this conjugation reaction?
A3: The optimal pH for NHS ester conjugation is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester.[7][12] A pH range of 7.2 to 8.5 is generally recommended.[6][11][13][14]
-
Below pH 7.2: Primary amines are increasingly protonated (-NH₃⁺), making them non-nucleophilic and significantly slowing the reaction rate.[6][7][14]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester, a competing reaction with water, increases significantly, which reduces the amount of active ester available for conjugation.[6][7][8][14] For many applications, a starting pH of 8.3-8.5 is considered optimal.[5][13]
Q4: Which buffers should I use, and which should I avoid?
A4: It is critical to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[5][12][14]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium phosphate, sodium bicarbonate, HEPES, and borate buffers are all suitable choices.[5][8][12][14]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided in the reaction mixture.[5][12][13][14] If your biomolecule is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is necessary before starting the conjugation.[14][15]
Q5: How should I store and handle the this compound reagent?
A5: NHS esters are highly sensitive to moisture and can hydrolyze over time.[14][16]
-
Storage: Store the reagent in a desiccated environment at -20°C.
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation.[13][16] It is best to prepare stock solutions of the NHS ester in an anhydrous (water-free) organic solvent like DMSO or DMF immediately before use.[5][13][17] Aqueous solutions of NHS esters are not stable and should be used immediately.[5]
Troubleshooting Guide
Low Conjugation Yield
| Question | Potential Cause | Solution |
| Why is my conjugation yield consistently low? | Hydrolysis of NHS Ester: This is the most common cause. The NHS ester is reacting with water instead of your biomolecule. The rate of hydrolysis increases significantly with higher pH and temperature.[6][8] | Optimize pH: Work within the optimal pH range of 7.2-8.5.[6] Control Temperature: Perform the reaction at 4°C for a longer duration (e.g., overnight) to slow down hydrolysis.[6][15] Use Fresh Reagent: Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use.[5][12][13] Do not store it in solution. |
| Inactive Reagent: The solid this compound may have been compromised by moisture during storage.[16] | Proper Storage: Ensure the reagent is stored in a desiccator at -20°C. Test Reactivity: You can assess the reactivity of the NHS ester by measuring the absorbance of the released NHS at 260 nm after intentional hydrolysis with a strong base.[16] | |
| Presence of Competing Amines: Your buffer or biomolecule solution may contain primary amines (e.g., Tris, glycine, or ammonium salts).[5][12][13] | Buffer Exchange: Before conjugation, perform a buffer exchange using dialysis or a desalting column to transfer your biomolecule into an amine-free buffer like PBS or sodium bicarbonate.[14][15][18] | |
| Insufficient Molar Excess: The molar ratio of this compound to your biomolecule may be too low. | Optimize Molar Ratio: Increase the molar excess of the NHS ester. A common starting point is a 10- to 20-fold molar excess.[11][15] Perform small-scale pilot reactions to determine the optimal ratio for your specific molecule.[14] | |
| Low Reactant Concentration: Dilute concentrations of reactants can slow down the desired conjugation reaction, allowing the competing hydrolysis reaction to dominate.[19] | Increase Concentration: If possible, increase the concentration of your biomolecule and the NHS ester in the reaction mixture. |
Non-Specific Reactions & Side Products
| Question | Potential Cause | Solution |
| I'm observing modification of amino acids other than lysine. Why is this happening? | Reaction with other nucleophilic residues: Under certain conditions, NHS esters can react with other amino acid side chains.[6][20][21] | Control pH: Side reactions with tyrosine, serine, and threonine are more pronounced at lower pH values (around 6.0).[6][22] Increasing the pH to the optimal range of 7.2-8.5 will favor the reaction with primary amines.[6] |
| Tyrosine, Serine, Threonine: The hydroxyl groups of these residues can be acylated to form less stable ester bonds.[6][20][21] | Hydrolysis of Side Products: O-acylations are less stable than amide bonds and can be hydrolyzed. Adjusting purification conditions might help in removing these side products. | |
| Cysteine: The sulfhydryl group of cysteine is a strong nucleophile and can react to form a thioester linkage, which is more labile than an amide bond.[6][21] | Block Sulfhydryl Groups: If cysteine modification is a concern, consider protecting the sulfhydryl groups with a reversible blocking agent before the NHS ester reaction.[6] |
Solubility Issues
| Question | Potential Cause | Solution |
| My this compound is not dissolving in my aqueous reaction buffer. | Low Aqueous Solubility: Non-sulfonated NHS esters often have limited solubility in aqueous buffers.[4][8][17] | Use an Organic Co-solvent: First, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.[4][5][17] Then, add this stock solution to your aqueous biomolecule solution. |
| My protein precipitates after adding the NHS ester stock solution. | High Concentration of Organic Solvent: The final concentration of the organic solvent (DMSO/DMF) in the reaction mixture may be too high, causing protein denaturation and precipitation.[4][17] | Minimize Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture low, typically below 10% (v/v).[4][8][17] Slow Addition: Add the NHS ester stock solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations of the reagent.[17] |
Quantitative Data Summary
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values
The stability of the NHS ester is highly dependent on pH. The half-life (t½) is the time it takes for 50% of the reactive ester to hydrolyze.
| pH | Temperature | Approximate Half-Life (t½) | Reference |
| 7.0 | 0°C | 4 - 5 hours | [8] |
| 8.0 | Room Temp | 210 minutes | [23] |
| 8.5 | Room Temp | 180 minutes | [23] |
| 8.6 | 4°C | 10 minutes | [8] |
| 9.0 | Room Temp | 125 minutes | [23] |
Note: These values are illustrative and can vary based on the specific NHS ester and buffer conditions.
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale | Reference |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. | [6][8][13][14] |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures slow hydrolysis, allowing for longer reaction times. | [6][14][15] |
| Reaction Time | 30 minutes - 4 hours (at RT) Can be extended to overnight at 4°C | Optimization is often required based on reactant reactivity. | [5][14][15] |
| Molar Ratio (NHS Ester : Biomolecule) | 5:1 to 20:1 | A molar excess of the NHS ester helps to drive the reaction to completion. | [11][14] |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation
This protocol provides a general guideline for conjugating this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4 or 0.1 M sodium bicarbonate, pH 8.3).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[13]
-
Purification equipment (e.g., desalting column for size-exclusion chromatography or dialysis cassette).[18][24]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Perform the Conjugation Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., 10- to 20-fold).
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[5][17] Ensure the final concentration of the organic solvent is below 10% (v/v).[1][4]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[5][13][15]
-
-
Quench the Reaction (Optional but Recommended):
-
Purify the Conjugate:
Protocol 2: Fmoc Group Removal
If the experimental design requires subsequent modification of the amine protected by the Fmoc group, it can be removed under basic conditions.
Materials:
-
Fmoc-PEG-conjugated biomolecule.
-
Deprotection Solution: 20% piperidine in DMF (v/v).[2][3][25]
-
Washing Solvents: DMF, isopropanol (IPA).
Procedure:
-
Deprotection: Treat the Fmoc-conjugated molecule (e.g., on a solid-phase resin) with the 20% piperidine/DMF solution.[2][25] Agitate for 15-30 minutes at room temperature.[3]
-
Washing: Wash the product thoroughly with DMF and other solvents like IPA to remove the piperidine and the dibenzofulvene-piperidine adduct.[25][26]
-
The newly exposed primary amine is now available for subsequent reactions.
Visualizations
Caption: General experimental workflow for this compound bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. chem.uci.edu [chem.uci.edu]
- 26. chempep.com [chempep.com]
Optimizing reaction conditions for Fmoc-PEG3-NHS ester
Welcome to the technical support center for Fmoc-PEG3-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker. It contains three key components:
-
An Fmoc (fluorenylmethyloxycarbonyl) group : A base-labile protecting group for an amine.
-
A PEG3 (polyethylene glycol) spacer : A short, hydrophilic three-unit PEG chain that enhances solubility in aqueous media.[1][2]
-
An NHS (N-hydroxysuccinimide) ester : An amine-reactive group that forms a stable amide bond with primary amines (-NH2) on proteins, peptides, or other molecules.[3][4]
This reagent is commonly used in bioconjugation, peptide synthesis, and drug delivery to link molecules together.[5][6] The Fmoc group allows for orthogonal protection strategies, enabling stepwise synthesis.[5]
Q2: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for the reaction is between 7.2 and 8.5.[3][7] At a pH below 7.2, the primary amines are protonated (-NH3+), which makes them poor nucleophiles and slows down the reaction.[8] As the pH increases above 8.5, the rate of hydrolysis of the NHS ester also increases significantly, which competes with the desired conjugation reaction.[9][10]
Q3: Which buffers should I use for the conjugation reaction?
It is critical to use an amine-free buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester.[9][11]
Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Borate buffer
-
Carbonate/bicarbonate buffer[7]
Q4: How should I store and handle this compound?
This compound is moisture-sensitive.[12] The NHS ester can hydrolyze in the presence of water, rendering it inactive.[3]
-
Storage : Store the reagent desiccated at -20°C.[3]
-
Handling : Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation inside.[3][13] It is recommended to prepare solutions of the reagent immediately before use and not to store them.[12]
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
If you are observing poor yields of your desired conjugate, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Hydrolyzed Reagent | The NHS ester is susceptible to hydrolysis from moisture. Ensure proper storage at -20°C with a desiccant.[3] Allow the vial to warm to room temperature before opening to prevent condensation.[11] Use freshly prepared solutions for each experiment.[12] You can test for NHS ester activity by measuring the absorbance at 260-280 nm before and after forced hydrolysis with a mild base; a significant increase in absorbance indicates an active reagent.[3] |
| Suboptimal pH | The reaction is highly pH-dependent. Ensure your reaction buffer is within the optimal range of 7.2-8.5.[7] Below this range, the amine is protonated and less reactive.[14] Above this range, hydrolysis of the NHS ester is rapid.[9] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule.[11] Exchange your sample into an amine-free buffer like PBS, borate, or carbonate buffer before starting the conjugation.[7] |
| Dilute Reactant Concentrations | In dilute solutions, the concentration of water can be significantly higher than that of your target amine, favoring hydrolysis of the NHS ester.[3] If possible, increase the concentration of your amine-containing molecule. |
| Insufficient Molar Excess of Reagent | A common starting point is to use a 10- to 20-fold molar excess of the this compound.[15] This helps to drive the reaction towards completion, especially when dealing with dilute protein solutions. |
| Poor Solubility of Reagent | While the PEG3 spacer enhances aqueous solubility, the hydrophobic Fmoc group can limit it.[16] Dissolve the this compound in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[14] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins.[15] |
Issue 2: Protein Precipitation During or After Reaction
Precipitation of your protein can occur for several reasons.
| Potential Cause | Recommended Solution |
| Change in Protein Charge | The reaction of the NHS ester with primary amines neutralizes the positive charge of the amine group. This change in the protein's isoelectric point can sometimes lead to aggregation.[11] Try performing the reaction at a lower protein concentration. |
| Unstable Protein | The protein itself may be unstable under the chosen reaction conditions (e.g., pH, temperature, presence of organic solvent). Ensure the buffer and pH are compatible with your protein's stability. Minimize the final concentration of any organic solvent used to dissolve the reagent. |
| Excessive Crosslinking | If your target molecule has multiple primary amines, using a large excess of the crosslinker can lead to the formation of large, insoluble aggregates.[3] Reduce the molar excess of the this compound or shorten the reaction time. |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general starting point for the conjugation reaction. Optimization may be required for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation : Prepare a solution of the target protein at a concentration of 1-10 mg/mL in an amine-free reaction buffer.[15]
-
This compound Stock Solution : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. Do not store this solution.[15]
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[15]
-
Incubation : Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[15]
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[15]
-
Purification : Remove unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[12] Reversed-phase HPLC can also be an effective purification method.[17]
Visual Guides
Caption: Troubleshooting workflow for low labeling efficiency.
Caption: Reaction pathway for this compound conjugation.
References
- 1. Fmoc-PEG3-CH2CO2-NHS - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. FmocNH-PEG3-amine, CAS 906126-25-8 | AxisPharm [axispharm.com]
- 6. polysciences.com [polysciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Side reactions of Fmoc-PEG3-NHS ester with amino acids
Welcome to the technical support center for Fmoc-PEG3-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker containing three key components:
-
An Fmoc (fluorenylmethyloxycarbonyl) group, which is a base-labile protecting group for a primary amine.[1][2]
-
A PEG3 (polyethylene glycol) spacer, which is a short, hydrophilic linker that increases the solubility of the conjugate in aqueous media.[3]
-
An NHS (N-hydroxysuccinimide) ester , which is a reactive group that specifically targets primary amines.[1][4]
Its primary application is in bioconjugation and peptide synthesis. The NHS ester end reacts with primary amines on a target molecule (like a protein or peptide), and the Fmoc-protected amine on the other end can be deprotected later for subsequent conjugation steps.[2][3]
Q2: What are the primary targets for the NHS ester reaction on a peptide or protein?
The NHS ester is highly reactive towards primary amines.[4] The primary reaction sites on proteins and peptides are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[2][4] This reaction, known as acylation, forms a stable and irreversible amide bond.[2][5]
Q3: What is the optimal pH for reacting an NHS ester with a primary amine?
The optimal pH for the reaction is a balance between amine reactivity and NHS ester stability. The ideal pH range is typically between 7.2 and 8.5.[2][6][7]
-
Below pH 7, most primary amines are protonated (-NH3+), making them non-nucleophilic and thus unreactive.[2]
-
Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction and reduces the overall yield.[2][6]
Q4: Can the NHS ester react with amino acid side chains other than lysine?
Yes, under certain conditions, the NHS ester can react with other nucleophilic amino acid side chains, leading to side reactions. These are generally less efficient than the reaction with primary amines.[4][8] Significant reactivity has been observed with the side chains of serine, threonine, and tyrosine.[9][10][11] Minor reactivity has also been reported with cysteine, histidine, and arginine.[4][8]
Side Reactions with Amino Acid Residues
While NHS esters are highly selective for primary amines, side reactions can occur with other nucleophilic amino acid side chains. The extent of these reactions is highly dependent on factors like pH and the local microenvironment of the amino acid residue.[9][10]
Tyrosine, Serine, and Threonine
-
Reaction: The hydroxyl (-OH) groups on the side chains of tyrosine, serine, and threonine can be acylated by the NHS ester to form an ester bond (O-acylation).[4][8]
-
Favorable Conditions: This side reaction is more pronounced at a lower pH (around 6.0) where primary amines are protonated and less reactive.[4] The reactivity is also influenced by adjacent amino acids.[9][10]
-
Product Stability: The resulting ester bonds are less stable than the desired amide bonds and can be hydrolyzed, especially under basic conditions.[4]
-
Mitigation: Performing the reaction within the optimal pH range of 7.2-8.5 for amine reactivity will minimize this side reaction.
Cysteine
-
Reaction: The sulfhydryl (-SH) group of cysteine is a strong nucleophile and can react with the NHS ester to form a thioester linkage.[4]
-
Favorable Conditions: This reaction is generally less favored than the reaction with primary amines.[4] However, the specific protein microenvironment can enhance the reactivity of a particular cysteine residue.[8]
-
Product Stability: The resulting thioester bond is more labile (less stable) than an amide bond.[4][12]
-
Mitigation: If free cysteines are not the intended target, they can be blocked using a specific sulfhydryl-reactive reagent prior to the NHS ester reaction.
Histidine and Arginine
-
Reaction: Reactivity with the imidazole group of histidine and the guanidinium group of arginine has been reported, but these are generally considered minor side reactions.[4][8] The imidazole moiety of histidine can react with activated acid moieties to form acylimidazoles, but these are typically reactive and the acyl group is often removed in subsequent steps.[13]
Visualizing Reaction Pathways
Caption: Primary vs. Side Reactions of this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: My conjugation yield is very low.
Low yield is a common issue that can stem from several factors.
-
Cause A: Hydrolysis of the NHS Ester. The NHS ester is highly susceptible to hydrolysis, where it reacts with water to form an unreactive carboxylic acid.[6] This is the most common reason for low yield.
-
Solution A:
-
Control pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[6] Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule.[7] Use buffers like PBS or HEPES instead.[6]
-
Control Temperature: Perform the reaction at 4°C to slow down the rate of hydrolysis.[4] The half-life of an NHS ester is significantly longer at lower temperatures.
-
Prepare Reagents Fresh: Always dissolve the this compound in an anhydrous solvent (like DMSO or DMF) immediately before use.[6] Do not prepare aqueous stock solutions.
-
Reagent Handling: Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[6]
-
-
Cause B: Suboptimal Reagent Concentration. An insufficient molar excess of the PEG-NHS ester may lead to incomplete labeling.
-
Solution B: Increase the molar excess of the this compound. A 5- to 20-fold molar excess is often a good starting point, but this may require optimization depending on the target molecule.[14]
-
Cause C: Inactive Target Molecule. The primary amines on your protein or peptide may be inaccessible or protonated.
-
Solution C:
-
Confirm pH: Double-check the pH of your reaction buffer.
-
Denaturation: For proteins, consider adding a mild denaturant if you suspect the target lysines are buried within the protein's structure. This should be done with caution to not irreversibly damage the protein.
-
Caption: Troubleshooting Decision Tree for Low Conjugation Yield.
Problem 2: How can I confirm that the Fmoc group has been completely removed?
Incomplete removal of the Fmoc protecting group is a frequent cause of failure in subsequent conjugation steps.[15]
-
Cause A: Degraded Reagents or Insufficient Reaction Time. The deprotection reagent (typically piperidine) may be old, or the reaction time may be too short.
-
Solution A: Use a fresh solution of 20% piperidine in DMF.[15] Ensure the reaction proceeds for at least 10-20 minutes with agitation.[15]
-
Cause B: Steric Hindrance. The molecule to which the PEG linker is attached may be bulky, physically obstructing the piperidine from accessing the Fmoc group.[15]
-
Solution B: Increase the deprotection reaction time or slightly increase the temperature (e.g., to 30-40°C).[15]
-
Monitoring Deprotection: The removal of the Fmoc group can be monitored by UV spectroscopy. The dibenzofulvene-piperidine adduct, a byproduct of the reaction, has a strong absorbance around 300 nm.[2] An increase in absorbance at this wavelength indicates that the deprotection is proceeding.
Quantitative Data Summary
NHS Ester Stability
The stability of the NHS ester is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
Data compiled from multiple sources for general NHS esters.[6][16]
Recommended Buffers for NHS Ester Reactions
| Recommended Buffers | Buffers to Avoid | Rationale |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Tris (e.g., TBS) | Tris and glycine contain primary amines that will compete with the target molecule for reaction with the NHS ester, reducing the yield.[6][7] |
| HEPES, pH 7.2-8.0 | Glycine-based buffers | |
| Carbonate/Bicarbonate, pH 8.0-8.5 |
Experimental Protocols
Protocol 1: General PEGylation Reaction with this compound
This protocol describes a general method for conjugating the NHS ester to a protein.
-
Prepare Protein Solution: Dissolve your amine-containing protein in a non-amine buffer (e.g., PBS) at a pH of 7.2-8.5.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration typically 10-20 times higher than your protein solution.[14]
-
Initiate Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.[14]
-
Incubation: Incubate the reaction mixture at 4°C overnight or at room temperature for 1-2 hours with gentle stirring.[14]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris or glycine) to a final concentration of 50-100 mM. This will react with any remaining NHS ester. Incubate for 30 minutes at room temperature.[14]
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.[14]
Protocol 2: Standard Fmoc Group Deprotection
This protocol describes the removal of the Fmoc group to expose the primary amine for a subsequent reaction.
-
Solvent Exchange: Ensure your Fmoc-protected conjugate is dissolved in an appropriate anhydrous polar aprotic solvent, such as dimethylformamide (DMF).[2]
-
Prepare Deprotection Reagent: Prepare a fresh solution of 20% piperidine in DMF (v/v).[2]
-
Deprotection Reaction: Add the deprotection solution to the dissolved conjugate. A 10-fold volume excess is common. Agitate the mixture at room temperature for 10-20 minutes.[2][15]
-
Purification: Once the reaction is complete (can be monitored by UV spectroscopy[2]), the deprotected product must be purified from the excess piperidine and the dibenzofulvene byproduct. This is often achieved through precipitation with a non-polar solvent like diethyl ether followed by filtration, or by using chromatographic methods.
Caption: Two-Stage Experimental Workflow for Conjugation and Deprotection.
References
- 1. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]
- 10. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]
- 11. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Fmoc-PEG3-NHS Ester Reactions
Welcome to the technical support center for Fmoc-PEG3-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their bioconjugation experiments by addressing the critical impact of buffer choice on reaction yield. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[1][][3][4][5] This range provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines and minimizing the hydrolysis of the NHS ester.[3][4] For many applications, a pH of 8.3 to 8.5 is considered optimal.[1][3][5][6] At a lower pH, the target primary amine is protonated and less nucleophilic, which slows down or inhibits the reaction.[1][5] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can reduce the overall yield.[1][4][5][7]
Q2: Which buffers are recommended for conjugation reactions with this compound?
Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][3][8][9] A 0.1 M sodium bicarbonate or phosphate buffer at a pH of 8.3 is a frequently recommended starting point.[1][10] For proteins that may be sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, though this may require longer reaction times.[3]
Q3: Are there any buffers I should avoid when using this compound?
Yes, it is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][11][12][13][14][15] These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower or no conjugation efficiency.[1][13][15] However, these same buffers can be used to quench the reaction once the desired conjugation has been achieved.[1][11][12]
Q4: My this compound is not very soluble in my aqueous reaction buffer. What should I do?
It is common for NHS esters to have limited solubility in aqueous solutions.[6] To overcome this, the this compound should first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the reaction buffer.[][6][10][11][13] It is crucial to use anhydrous grade solvents, as any water contamination can hydrolyze the NHS ester.[13] Also, be aware that DMF can degrade over time to form dimethylamine, which can react with the NHS ester; if your DMF has a "fishy" smell, it should not be used.[13]
Q5: How does temperature affect the reaction yield?
NHS ester conjugation reactions are typically performed at room temperature (around 20-25°C) or at 4°C.[1][8] The reaction proceeds faster at room temperature, but the rate of hydrolysis also increases.[1] Performing the reaction at 4°C can help to minimize hydrolysis, which can be beneficial for maximizing the yield of the desired conjugate, although a longer reaction time may be required.[1]
Troubleshooting Guide
Low or no conjugation efficiency is a common issue that can often be traced back to the reaction conditions, reagent quality, or buffer composition.
Data Presentation: Impact of pH on NHS Ester Half-Life
The stability of the NHS ester is a critical factor, with hydrolysis being the primary competing reaction. The rate of hydrolysis is highly dependent on the pH of the buffer. While specific data for this compound is not available, the following table provides a general guideline for the half-life of NHS esters at different pH values.
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Note: This data is for general NHS esters and serves as a guideline. The actual half-life can vary based on the specific linker and structure of the NHS ester.[7][8][9]
Logical Workflow for Troubleshooting Low Reaction Yield
If you are experiencing low reaction yields, the following workflow can help diagnose the issue.
Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.
Experimental Protocols
This protocol provides a general framework for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein). Optimization may be required for specific applications.
Materials
-
This compound
-
Amine-containing molecule (e.g., protein)
-
Amine-free reaction buffer (e.g., 0.1 M Sodium Phosphate, pH 8.0 or 0.1 M Sodium Bicarbonate, pH 8.3)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Experimental Workflow Diagram
Caption: General experimental workflow for this compound conjugation.
Procedure
-
Prepare the Target Molecule :
-
Dissolve your amine-containing molecule in the chosen amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
If your sample is already in a buffer containing primary amines (like Tris), you must perform a buffer exchange using a desalting column or dialysis.[11][12]
-
The concentration of the protein should ideally be at least 2 mg/mL to favor the aminolysis reaction over hydrolysis.[3][16]
-
-
Prepare the this compound Solution :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11][12]
-
Immediately before use, dissolve the required amount of the NHS ester in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[5][11] Do not prepare and store stock solutions.[11]
-
-
Perform the Conjugation Reaction :
-
Add the calculated amount of the this compound stock solution to your target molecule solution. A 10- to 50-fold molar excess of the NHS ester over the amount of amine is a common starting point, but the optimal ratio should be determined empirically.[3]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[8]
-
-
Quench the Reaction :
-
Purify the Conjugate :
-
Remove the excess, unreacted this compound and the quenching reagent by dialysis or using a desalting column.
-
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Fmoc-PEG3-NHS ester solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Fmoc-PEG3-NHS ester in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation and peptide synthesis.[1][2] It consists of three main components:
-
Fmoc (fluorenylmethyloxycarbonyl): A protecting group for amines that can be removed under basic conditions.[1][2]
-
PEG3 (a three-unit polyethylene glycol spacer): A hydrophilic linker designed to increase the solubility of the molecule it is attached to in aqueous media.[1][2][3]
-
NHS ester (N-hydroxysuccinimide ester): A reactive group that specifically targets primary amines (e.g., the side chain of lysine residues in proteins) to form a stable amide bond.[1][4][5]
Its primary applications include the labeling of proteins and peptides, crosslinking for drug delivery, and antibody-drug conjugations.[3]
Q2: I'm observing precipitation or cloudiness when I add this compound to my aqueous reaction buffer. Why is this happening?
A2: While the PEG3 spacer enhances hydrophilicity, the Fmoc group is hydrophobic and can significantly reduce the overall aqueous solubility of the molecule.[6] Direct dissolution of this compound in aqueous buffers, especially at higher concentrations, can lead to precipitation. It is recommended to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[7][8][9]
Q3: How does pH affect the stability and reactivity of this compound in my experiments?
A3: The pH of the reaction buffer is a critical factor. The reaction of the NHS ester with primary amines is most efficient at a pH between 7.2 and 8.5.[8][10][] In this range, the target primary amines are sufficiently deprotonated and nucleophilic. However, the NHS ester is highly susceptible to hydrolysis, a competing reaction with water that renders the reagent inactive. The rate of this hydrolysis significantly increases with higher pH.[8][10][12] Therefore, the optimal pH is a compromise to maximize the conjugation reaction while minimizing hydrolysis.
Q4: Which buffers should I use for conjugation reactions with this compound?
A4: It is crucial to use amine-free buffers, as any buffer containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the NHS ester, reducing your conjugation efficiency.[8][10] Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Sodium Bicarbonate
-
Borate buffers
Q5: How should I prepare and store my this compound stock solutions?
A5: Due to the moisture sensitivity of the NHS ester, it is highly recommended to prepare stock solutions immediately before use.[8][13] If a stock solution must be prepared, use an anhydrous (dry) organic solvent such as DMSO or DMF.[8] Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for no more than 1-2 months.[8] Aqueous solutions of NHS esters are not stable and should be used immediately.[8] The solid reagent should be stored at -20°C in a tightly sealed container with a desiccant.[13] Before opening, always allow the vial to warm to room temperature to prevent moisture condensation.[13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition of this compound to aqueous buffer | Poor aqueous solubility of the reagent, particularly due to the hydrophobic Fmoc group. | 1. Prepare a concentrated stock solution of the this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL or 10 mM).[4][7][15] 2. Add the stock solution dropwise to your aqueous reaction buffer while vortexing. 3. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10% v/v) to maintain the stability of your biomolecule (e.g., protein).[7] |
| Low or no conjugation yield | 1. Hydrolysis of the NHS ester: The reagent has been inactivated by reaction with water. 2. Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated and unreactive amines on the target molecule. 3. Presence of competing amines: The reaction buffer contains primary amines (e.g., Tris, glycine). 4. Insufficient molar excess of the reagent. | 1. Always prepare fresh solutions of the NHS ester immediately before use.[8][13] Minimize the time the reagent is in an aqueous solution before the conjugation reaction. 2. Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5.[8][10] A pH of 8.3-8.5 is often a good starting point.[9][16] 3. Use an amine-free buffer such as PBS, HEPES, or Borate.[8][10] If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or desalting column.[13] 4. Increase the molar excess of the this compound to the target molecule. A 10- to 50-fold molar excess is a common starting point.[4] |
| Inconsistent results between experiments | 1. Moisture contamination of the solid reagent or solvents. 2. Degradation of stock solutions. | 1. Store the solid reagent in a desiccator at -20°C.[13] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[14] Use high-purity, anhydrous organic solvents. 2. Avoid storing stock solutions. If storage is necessary, aliquot into single-use volumes and store at -20°C for a limited time.[8] |
Quantitative Data Summary
Table 1: Effect of pH and Temperature on NHS Ester Half-life
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[8] |
| 8.0 | 4°C | 1 hour[8] |
| 8.6 | 4°C | 10 minutes[8][12] |
| Data is for general NHS esters and serves as a guideline. |
Table 2: Recommended Buffers for NHS Ester Conjugation Reactions
| Recommended Buffers | Buffers to Avoid | Rationale |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Tris (e.g., TBS) | Tris and glycine contain primary amines that will compete with the target molecule for reaction with the NHS ester, reducing the yield.[8] |
| HEPES, pH 7.2-8.0 | Glycine | |
| Sodium Bicarbonate, pH 8.3-8.5 | ||
| Borate, pH 8.0-9.0 |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
-
Protein Preparation:
-
Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[10]
-
If the protein solution contains amine-containing buffers or stabilizers, perform a buffer exchange using dialysis or a desalting column.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[7]
-
Do not store the stock solution.
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification:
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]
- 2. This compound | 1352827-47-4 [amp.chemicalbook.com]
- 3. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. broadpharm.com [broadpharm.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. broadpharm.com [broadpharm.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. benchchem.com [benchchem.com]
How to monitor the progress of an Fmoc-PEG3-NHS ester conjugation reaction
This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring the progress of Fmoc-PEG3-NHS ester conjugation reactions. Find answers to frequently asked questions and troubleshooting advice for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an this compound conjugation reaction?
The reaction involves the N-hydroxysuccinimide (NHS) ester of an Fmoc-protected polyethylene glycol (PEG) linker reacting with a primary amine on a target molecule (e.g., protein, peptide, or small molecule).[1][2] The primary amine acts as a nucleophile, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][3] The Fmoc (fluorenylmethyloxycarbonyl) group is a protecting group for amines, which can be cleaved under basic conditions, but in this context, it is part of the reagent being conjugated.
Q2: What are the critical reaction parameters to control for a successful conjugation?
Successful conjugation hinges on several key parameters:
-
pH: The reaction is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[4][5] Below this range, the primary amines are protonated and less nucleophilic, slowing the reaction. Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield.[6][7]
-
Temperature: Reactions are generally performed at room temperature (20-25°C) or at 4°C.[5][8] Lower temperatures can be used to minimize side reactions or for sensitive molecules, often requiring longer incubation times.[8]
-
Molar Ratio: A molar excess of the this compound reagent (typically 5- to 20-fold) is often used to drive the reaction towards completion.[5][6]
-
Buffer Composition: It is crucial to use amine-free buffers such as Phosphate-Buffered Saline (PBS), borate, or carbonate buffers.[4][8] Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for the NHS ester and should be avoided.[4][9]
Q3: Which analytical techniques are recommended for monitoring the reaction progress?
Several techniques can be employed to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A rapid and straightforward qualitative method to visualize the consumption of starting materials and the appearance of the product.[3][8][9]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to separate and quantify the reactants and the product. Reversed-phase HPLC (RP-HPLC) is commonly used.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique confirms the formation of the desired conjugate by verifying its molecular weight.[3][8][9]
-
UV-Vis Spectroscopy: Can be used to monitor the release of the NHS byproduct, which absorbs light around 260 nm.[10]
Monitoring Protocols
Protocol 1: Thin-Layer Chromatography (TLC)
This protocol provides a general framework for monitoring the reaction. Optimization for specific molecules may be required.
Materials:
-
TLC silica gel plates (F-254)[12]
-
TLC chamber[12]
-
Appropriate solvent system (e.g., a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate or a more polar system like dichloromethane and methanol)[12][13]
-
Visualization agent (e.g., UV lamp, iodine chamber, or a potassium permanganate stain)[11][13]
-
Capillary tubes for spotting[12]
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.[12]
-
Spot the Plate: At the start of the reaction (time 0), and at regular intervals (e.g., 30, 60, 120 minutes), take a small aliquot of the reaction mixture and spot it on the starting line.[11][14] It is also highly recommended to spot the starting materials (this compound and the amine-containing molecule) as standards in separate lanes.[13][14]
-
Develop the Plate: Place the spotted TLC plate in a chamber containing the chosen solvent system. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to move up the plate.[12]
-
Visualize: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (the Fmoc group is UV-active). Other visualization methods like an iodine chamber can also be used.[11][13]
-
Analyze: The starting amine and the this compound should have distinct Rf values. As the reaction proceeds, the spots corresponding to the starting materials should diminish, and a new spot corresponding to the conjugated product should appear.[14]
Protocol 2: High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column[15]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid[15][16]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid[15][16]
Procedure:
-
Method Development: Develop a gradient elution method that provides good separation between the starting materials and the product. A typical gradient might run from 5% to 95% Mobile Phase B over 15-20 minutes.[15]
-
Sample Preparation: At desired time points, take an aliquot from the reaction, quench it (if necessary), and dilute it with the initial mobile phase.[11]
-
Injection: Inject a "time zero" sample before starting the reaction to establish the retention times of the starting materials. Then, inject samples from the subsequent time points.[11]
-
Analysis: Monitor the chromatogram at a wavelength where the Fmoc group absorbs (around 266 nm or 301 nm). As the reaction progresses, the peak area of the starting materials will decrease, while the peak area of the new product peak will increase.[11] This allows for a quantitative assessment of the reaction's conversion over time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Hydrolyzed NHS Ester: The this compound is sensitive to moisture.[9][17] | Store the reagent under desiccated conditions at -20°C and allow it to warm to room temperature before opening to prevent condensation.[4][9] Prepare solutions fresh before use.[9] |
| Suboptimal pH: The pH of the reaction buffer is outside the optimal 7.2-8.5 range.[6][7] | Verify the pH of your buffer. Adjust to the optimal range if necessary. A pH of 8.3-8.5 is a good starting point.[4][7] | |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine).[4][9] | Perform a buffer exchange into an amine-free buffer like PBS, borate, or carbonate buffer using dialysis or a desalting column.[4][5] | |
| Dilute Reagents: Low concentrations of reactants can favor hydrolysis of the NHS ester over the desired conjugation.[6] | Increase the concentration of the protein or amine-containing molecule if possible.[6] | |
| Protein Precipitation | High Concentration of Organic Solvent: Many NHS esters are dissolved in DMSO or DMF, and adding too much to the aqueous reaction can cause precipitation.[6] | Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[6] |
| Change in Protein Charge: Neutralization of lysine's positive charges upon conjugation can alter protein solubility.[6] | The PEG linker in Fmoc-PEG3-NHS should help improve solubility, but if precipitation is an issue, consider screening different buffer conditions.[6][] | |
| Multiple or Broad Peaks in HPLC/LC-MS | Incomplete Reaction: The reaction has not gone to completion, leaving starting materials. | Increase the reaction time or the molar excess of the NHS ester. Monitor the reaction for longer to ensure it has reached completion. |
| Side Reactions: Hydrolysis of the NHS ester can create the corresponding carboxylic acid. | Optimize pH and reaction time to minimize hydrolysis. Purify the final product to remove byproducts. | |
| Multiple Conjugation Sites: The protein has multiple amine sites (lysines, N-terminus) leading to a heterogeneous mixture of products. | This is an inherent aspect of NHS ester chemistry with proteins. The distribution of species can be characterized by mass spectrometry.[19] |
Visual Guides
Reaction Workflow
Caption: Experimental workflow for this compound conjugation.
Chemical Reaction Pathway
References
- 1. glenresearch.com [glenresearch.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 19. lcms.cz [lcms.cz]
Technical Support Center: Purification of Fmoc-PEG3-Conjugates
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted Fmoc-PEG3-NHS ester and its byproducts following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I need to remove after a reaction with this compound?
A1: The main components to remove from your reaction mixture are the unreacted this compound and its hydrolysis byproduct, Fmoc-PEG3-carboxylic acid. N-hydroxysuccinimide (NHS) is also released during the reaction and subsequent hydrolysis and needs to be removed.[1][2][3]
Q2: What are the key properties of this compound and its byproducts to consider for purification?
A2: Understanding the physicochemical properties of these molecules is crucial for selecting an appropriate purification strategy. The Fmoc group is hydrophobic, while the PEG3 spacer imparts hydrophilicity.[4] The NHS ester is susceptible to hydrolysis, especially at higher pH.[1][5][6] The resulting carboxylic acid byproduct is more polar than the starting NHS ester.
Q3: Which purification methods are most effective for removing unreacted this compound and its byproducts?
A3: The most common and effective methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Solid-Phase Extraction (SPE). For larger biomolecule conjugates, dialysis or ultrafiltration can also be effective.[7][8][9][] The choice of method depends on the size and properties of your target molecule.[8]
Q4: How does pH affect the stability of the this compound during my experiment and purification?
A4: The pH is a critical factor. The NHS ester is most reactive with primary amines at a slightly alkaline pH (7.2-8.5).[1][6][11] However, the rate of hydrolysis also increases significantly at higher pH, leading to the formation of the unreactive Fmoc-PEG3-carboxylic acid.[1][5][6] Therefore, maintaining the optimal pH is a compromise between reaction efficiency and ester stability.
Q5: Can I remove the Fmoc protecting group after purification?
A5: Yes, the Fmoc group is base-labile and can be removed using a base like piperidine.[12] This step should be performed after the purification of the PEGylated conjugate, as the basic conditions required for Fmoc removal would rapidly hydrolyze any unreacted NHS ester.
Troubleshooting Guide
Problem 1: Low yield of the desired conjugate.
-
Possible Cause: Hydrolysis of the this compound before or during the reaction.
-
Recommended Solution:
-
Ensure the this compound is stored in a desiccated environment at a low temperature (-20°C is recommended).[2][13]
-
Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[2][13]
-
Prepare fresh stock solutions of the NHS ester in an anhydrous, amine-free solvent such as DMSO or DMF immediately before use.[2][14][15]
-
Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1][6] Buffers containing primary amines (e.g., Tris, glycine) should be avoided as they will compete in the reaction.[13][14]
-
-
Problem 2: Co-elution of the product and unreacted this compound during RP-HPLC.
-
Possible Cause: The hydrophobicity of your product and the unreacted PEG linker are too similar for effective separation under the current conditions. The hydrophobic Fmoc group on the unreacted PEG reagent can lead to similar retention times.[7]
-
Recommended Solution:
-
Optimize the Gradient: Use a shallower gradient during elution to increase the separation between peaks.[7]
-
Change the Mobile Phase: Try a different organic modifier (e.g., methanol instead of acetonitrile) or add a different ion-pairing agent.[7]
-
Change the Stationary Phase: Switch to a column with a different chemistry (e.g., C8 or phenyl-hexyl instead of C18) to alter the selectivity.[7]
-
-
Problem 3: Unreacted PEG reagent is still present after Size Exclusion Chromatography (SEC).
-
Possible Cause: The size difference between your product and the unreacted PEG reagent is not sufficient for baseline separation with the current SEC column.[7]
Problem 4: The PEGylated product is an oil and cannot be purified by precipitation.
-
Possible Cause: PEGylated compounds, particularly those with shorter PEG chains, are often oils or waxes, which makes precipitation difficult.[7]
-
Recommended Solution:
-
Utilize Chromatography: RP-HPLC or SEC are the most common and effective methods for purifying oily PEGylated compounds.[7]
-
-
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH. The following table summarizes the approximate half-life of a typical NHS ester at different pH values, illustrating the competition between the desired amidation reaction and the undesired hydrolysis.
| pH | Approximate Half-life of NHS Ester (at 4°C) |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
| 9.0 | <10 minutes |
Data compiled from multiple sources for general NHS esters.[1][5][6]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This method separates molecules based on their hydrophobicity and is highly effective for purifying PEGylated small molecules.
Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase column (e.g., C18, 5-10 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the HPLC system and column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase composition). Filter the sample through a 0.22 µm syringe filter.[7]
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Elute the sample using a linear gradient of Mobile Phase B. A starting point could be a gradient of 10% to 90% Mobile Phase B over 30-60 minutes. This gradient will need to be optimized for your specific compound.[7]
-
Fraction Collection: Collect fractions as the compounds elute, monitoring the separation by UV absorbance at a relevant wavelength (e.g., 254 nm for the Fmoc group).[7]
-
Analysis: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, LC-MS) to identify the fractions containing the pure product.[7]
-
Pooling and Concentration: Pool the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.[7]
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
SPE is a rapid method for the preliminary cleanup of a reaction mixture to remove the majority of unreacted PEG reagent and byproducts.
Materials:
-
SPE cartridges (e.g., reversed-phase C18)
-
SPE manifold
-
Appropriate solvents for conditioning, loading, washing, and eluting (e.g., methanol, water, acetonitrile)
-
Crude reaction mixture
Procedure:
-
Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.
-
Equilibration: Equilibrate the cartridge with the initial mobile phase composition (e.g., 5% acetonitrile in water).
-
Loading: Load the crude reaction mixture (dissolved in a minimal amount of a suitable solvent) onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent to remove highly polar impurities like NHS.
-
Elution: Elute the desired product and other retained species using a stepwise or linear gradient of increasing organic solvent concentration. Collect fractions at each step.
-
Analysis: Analyze the collected fractions to identify those containing the purified product.
Visualizations
Caption: A general experimental workflow for the conjugation and purification of Fmoc-PEG3-conjugates.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-PEG3-NHS Ester Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing protein aggregation issues when using Fmoc-PEG3-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues or the N-terminus of proteins) to form stable amide bonds.[1][2] The Fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group on the other end of the polyethylene glycol (PEG) spacer, which can be removed to reveal a primary amine for subsequent conjugation steps. The PEG3 spacer is hydrophilic and increases the solubility of the crosslinker and the resulting conjugate.[3]
Q2: What are the common causes of protein aggregation during conjugation with this compound?
Protein aggregation during the conjugation process can arise from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, high temperature, or inappropriate buffer composition can destabilize the protein.[4][5]
-
High Protein Concentration: Increased proximity of protein molecules can promote intermolecular interactions and aggregation.[4][5]
-
Over-labeling: Excessive modification of surface amines with the crosslinker can alter the protein's isoelectric point (pI) and surface charge, leading to reduced solubility.[4]
-
Hydrophobicity of the Linker: While the PEG spacer enhances hydrophilicity, the Fmoc group is hydrophobic and can increase the surface hydrophobicity of the protein, promoting self-association.[3]
-
Intermolecular Crosslinking: Although this compound is monofunctional with respect to the NHS ester, impurities or side reactions could potentially lead to the formation of protein-protein crosslinks.[6]
-
Presence of Organic Solvents: Many NHS esters are first dissolved in organic solvents like DMSO or DMF. High concentrations of these solvents in the aqueous reaction mixture can cause protein precipitation.[4][7]
Q3: How can I detect and quantify protein aggregation in my sample?
Several analytical techniques can be employed to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to look for turbidity, opalescence, or visible precipitates in your reaction mixture.[5]
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[4][5]
-
Dynamic Light Scattering (DLS): An increase in the average particle size and polydispersity index (PDI) as measured by DLS indicates the presence of aggregates.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Protein precipitates immediately upon adding the this compound solution.
This is often due to localized high concentrations of the reagent or the organic solvent used to dissolve it.
Troubleshooting Workflow for Immediate Precipitation
Caption: Workflow for troubleshooting immediate protein precipitation.
Detailed Solutions:
-
Slow, Dropwise Addition: Add the this compound solution to the protein solution slowly and dropwise while gently stirring or vortexing.[8] This ensures rapid and uniform mixing, preventing localized high concentrations of the reagent.
-
Optimize Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture is below 10%, as many proteins can be denatured by higher concentrations.[1][7]
-
Reduce Protein Concentration: Perform the conjugation reaction at a lower protein concentration to decrease the likelihood of intermolecular interactions.[4][9]
-
Optimize Buffer pH: Ensure the reaction buffer pH is at least one unit away from your protein's isoelectric point (pI) to maintain its solubility.[8]
Issue 2: Gradual increase in turbidity or soluble aggregates observed during the reaction.
This may be caused by over-labeling, suboptimal reaction conditions leading to protein instability, or the intrinsic properties of the protein-conjugate.
Troubleshooting Workflow for Gradual Aggregation
Caption: Workflow for troubleshooting gradual protein aggregation.
Detailed Solutions:
-
Optimize the Molar Ratio: A high molar excess of the this compound can lead to an excessive degree of labeling, altering the protein's surface properties and promoting aggregation.[8] Perform a titration experiment with varying molar ratios of the NHS ester to the protein (e.g., 5:1, 10:1, 20:1) to find the optimal ratio.[8]
-
Adjust Reaction Conditions:
-
Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the conjugation and potential aggregation processes.[4][9]
-
pH: The optimal pH for the NHS ester reaction with primary amines is typically 8.3-8.5.[4][10] However, this may need to be balanced with the pH at which the protein is most stable. A common compromise is pH 7.2-7.5.[4]
-
-
Incorporate Stabilizing Excipients: Add stabilizing agents to the buffer, such as 5-20% glycerol, 50-100 mM arginine, or 0.01-0.1% non-ionic detergents (e.g., Tween-20).[4]
-
Buffer Screening: The composition of the buffer can significantly impact protein stability. Consider screening different buffer systems (e.g., phosphate, HEPES, borate) to find the most suitable one for your protein.[11]
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range | Rationale & Notes | Citations |
| pH | 7.2 - 8.5 | Balances primary amine reactivity with NHS ester hydrolysis. A common starting point is pH 8.3-8.5. | [4][10][12] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can reduce the rate of aggregation and are often used for longer incubation times. | [4][9][12] |
| Reaction Time | 30 minutes to 4 hours | Can be extended to overnight at 4°C. Optimization is often required. | [2][12][13] |
| Molar Excess of NHS Ester | 5 to 20-fold | A higher ratio increases the degree of labeling but also the risk of aggregation. This is highly dependent on protein concentration. | [9][12][14] |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase reaction kinetics but may also increase the risk of aggregation. | [9] |
| Organic Solvent | < 10% of total volume | High concentrations of DMSO or DMF can denature proteins. | [1][7][14] |
Table 2: Compatible and Incompatible Buffers for NHS Ester Reactions
| Buffer Type | Examples | Compatibility | Rationale | Citations |
| Amine-Free Buffers | Phosphate-buffered saline (PBS), HEPES, Borate, Carbonate-bicarbonate | Compatible | These buffers do not contain primary amines that would compete with the target protein for reaction with the NHS ester. | [4][12][15] |
| Amine-Containing Buffers | Tris, Glycine | Incompatible | These buffers contain primary amines that will react with the NHS ester, reducing the efficiency of protein conjugation. They can be used to quench the reaction. | [4][14][15] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a starting point for the conjugation reaction. Optimization may be necessary for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[14][16]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[1]
-
Desalting column or dialysis cassette for purification[13][14]
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[13][14]
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the this compound in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is readily hydrolyzed.[13][14][16]
-
-
Protein Preparation:
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess.
-
Add the stock solution slowly and with gentle mixing.[7]
-
Ensure the final concentration of the organic solvent is below 10%.[2][14]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2][12]
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of about 20-50 mM.[12]
-
-
Purification:
General Workflow for this compound Conjugation
Caption: A general experimental workflow for protein conjugation.
Protocol 2: Screening for Optimal Buffer Conditions to Minimize Aggregation
This protocol outlines a method for systematically screening different buffers to identify conditions that enhance protein stability during conjugation.
Materials:
-
Protein of interest
-
A selection of amine-free buffers at the desired pH (e.g., PBS, HEPES, Borate)
-
This compound stock solution
-
Method for quantifying aggregation (e.g., spectrophotometer for turbidity, DLS, SEC)
Procedure:
-
Buffer Exchange:
-
Divide your protein sample into equal aliquots.
-
Perform a buffer exchange for each aliquot into one of the selected screening buffers.
-
-
Reaction Setup:
-
For each buffer condition, set up two reactions: one with the this compound and a control with an equal volume of the organic solvent.
-
-
Initiate Reaction:
-
Add the this compound stock solution to the test samples.
-
Add the organic solvent to the control samples.
-
-
Incubation:
-
Incubate all samples under the same conditions (temperature and time).
-
-
Analysis:
-
After incubation, assess the level of aggregation in each sample. This can be done by measuring turbidity at 350-600 nm, or by analyzing the samples using DLS or SEC.
-
-
Evaluation:
-
Compare the level of aggregation in the different buffers to identify the condition that provides the best stability for your protein during the conjugation reaction.
-
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
Technical Support Center: Improving the Yield of Peptide PEGylation with Fmoc-PEG3-NHS Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your peptide PEGylation reactions using Fmoc-PEG3-NHS ester and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a three-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[2][3] The Fmoc group is a base-labile protecting group that can be removed to reveal a primary amine for subsequent conjugation steps.[2][4] This bifunctional nature makes it a versatile tool for creating complex bioconjugates, modifying peptides, and in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5]
Q2: What is the most significant side reaction that reduces the yield of PEGylation with this compound?
The most critical side reaction is the hydrolysis of the NHS ester. In aqueous solutions, the NHS ester can react with water, which leads to the formation of a non-reactive carboxylic acid and N-hydroxysuccinimide.[6] This hydrolysis reaction directly competes with the desired reaction with the primary amines on your peptide, significantly reducing the yield of the PEGylated product. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[7]
Q3: What is the optimal pH for reacting this compound with a peptide?
The optimal pH for the reaction is a balance between ensuring the target primary amines on the peptide are deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[2] For NHS ester conjugations, the generally recommended pH range is between 7.2 and 8.5.[8][9] A pH below 7.0 will result in a significant portion of the primary amines being protonated and non-reactive.[2] Conversely, a pH above 8.5 to 9.0 will lead to rapid hydrolysis of the NHS ester.[2]
Q4: Which buffers are recommended for this reaction?
It is crucial to use amine-free buffers, as any buffer containing primary amines (e.g., Tris or glycine) will compete with your peptide for reaction with the NHS ester.[10] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, borate, or HEPES buffers.[8]
Q5: How should I prepare and store my this compound stock solution?
This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment.[11] To prevent condensation, always allow the vial to equilibrate to room temperature before opening.[11] The reagent should be dissolved in a high-quality, anhydrous (water-free) water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[11][12] It is not recommended to prepare and store stock solutions in aqueous buffers due to the rapid hydrolysis of the NHS ester.[11]
Troubleshooting Guide: Low PEGylation Yield
Low or no yield of your PEGylated peptide is a common issue. This guide provides a systematic approach to troubleshooting the problem.
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[8][9] - Prepare the this compound stock solution fresh in anhydrous DMSO or DMF immediately before use.[11] - Avoid prolonged incubation times, especially at higher pH values.[6] |
| Suboptimal Molar Ratio of Reactants | - Increase the molar excess of the this compound to the peptide. A starting point is often a 5:1 to 20:1 molar excess of the NHS ester.[11] |
| Presence of Competing Primary Amines in the Buffer | - Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Avoid buffers like Tris.[10] |
| Low Peptide Concentration | - Increase the concentration of the peptide in the reaction mixture. Higher concentrations can improve reaction kinetics. |
| Steric Hindrance | - If the target amine is sterically hindered, consider increasing the reaction temperature or time.[13] - Alternatively, a longer PEG linker might be necessary to overcome steric hindrance.[10] |
Problem 2: Incomplete Fmoc Deprotection (if applicable)
If your workflow involves subsequent steps after PEGylation that require the removal of the Fmoc group, incomplete deprotection can be a source of low yield of the final product.
| Possible Cause | Troubleshooting Steps |
| Inefficient Deprotection Conditions | - Ensure a sufficient concentration and volume of the deprotection reagent (commonly 20% piperidine in DMF).[4] - Increase the deprotection reaction time or perform the reaction at a slightly elevated temperature.[13] |
| Peptide Aggregation | - Peptide aggregation can hinder access to the Fmoc group.[13] Consider using chaotropic agents or organic solvents to disrupt aggregation. |
| Steric Hindrance | - The PEG linker itself or the surrounding peptide structure may sterically hinder the deprotection reagent.[10] Longer incubation times or stronger deprotection reagents may be required. |
Data Presentation
The following tables summarize key parameters that influence the yield of peptide PEGylation with this compound. Disclaimer: The yield percentages are illustrative and will vary depending on the specific peptide and reaction conditions.
Table 1: Effect of pH on NHS Ester Hydrolysis and Amine Reactivity
| pH | Amine Reactivity | NHS Ester Stability (Half-life) | Expected PEGylation Yield |
| 6.5 | Low (amines are protonated) | High | Very Low |
| 7.4 | Moderate | Moderate (hours at 4°C) | Moderate |
| 8.3 | High (amines are deprotonated) | Low (minutes to hours at RT) | High (Optimal) |
| 9.0 | High | Very Low (minutes at RT) | Low |
Data compiled from general knowledge of NHS ester chemistry.[6][7]
Table 2: Recommended Starting Conditions for Peptide PEGylation
| Parameter | Recommended Range | Notes |
| Molar Ratio (Fmoc-PEG3-NHS : Peptide) | 5:1 to 20:1 | The optimal ratio should be determined empirically.[11] |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can favor the reaction kinetics. |
| Reaction Buffer | 0.1 M Sodium Phosphate or Bicarbonate | Must be free of primary amines.[10] |
| pH | 7.2 - 8.5 | A pH of 8.3 is often a good starting point.[9] |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures can help control the reaction and minimize side reactions.[8] |
| Reaction Time | 1-4 hours (RT) or Overnight (4°C) | Should be optimized by monitoring the reaction progress.[11] |
| Solvent for this compound | Anhydrous DMSO or DMF | Prepare fresh immediately before use.[11] |
Experimental Protocols
Protocol 1: General Procedure for Peptide PEGylation with this compound
-
Peptide Solution Preparation: Dissolve the lyophilized peptide in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.3) to a final concentration of 1-10 mg/mL.
-
This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[11]
-
PEGylation Reaction: Add the calculated volume of the this compound stock solution to the peptide solution. A 5- to 20-fold molar excess of the PEG reagent over the peptide is a common starting point.[11] Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% to maintain peptide solubility and stability.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Gentle stirring or agitation can improve reaction efficiency.[11]
-
Reaction Quenching (Optional): To consume any unreacted this compound, a quenching reagent such as Tris or glycine can be added.
-
Purification: Purify the PEGylated peptide from unreacted reagents and byproducts using an appropriate chromatographic method such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).
Protocol 2: Monitoring the Reaction Progress by RP-HPLC
-
Column: Use a C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Run a linear gradient from a low to a high percentage of Mobile Phase B to elute the components. The PEGylated peptide will typically have a different retention time than the unmodified peptide.
-
Detection: Monitor the elution profile using UV absorbance at 220 nm and 280 nm.
-
Analysis: At different time points during the PEGylation reaction, inject a small aliquot of the reaction mixture to monitor the disappearance of the starting peptide peak and the appearance of the PEGylated peptide peak.
Mandatory Visualization
Caption: General experimental workflow for peptide PEGylation.
Caption: Logical workflow for troubleshooting low PEGylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Landscape of Bioconjugation: A Guide to Alternatives for Fmoc-PEG3-NHS Ester
For researchers, scientists, and drug development professionals, the selection of a heterobifunctional linker is a critical decision that dictates the success of bioconjugation strategies. Fmoc-PEG3-NHS ester is a widely used reagent, valued for its amine-reactive N-hydroxysuccinimide (NHS) ester, a short polyethylene glycol (PEG) spacer, and a temporary Fmoc protecting group. However, the expanding demands of modern therapeutics, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), necessitate a broader toolkit of linkers with diverse functionalities. This guide provides an objective, data-driven comparison of viable alternatives to this compound, focusing on their reaction chemistries, performance metrics, and impact on the final conjugate.
This guide will delve into a range of alternatives, categorized by their reactive functionalities, cleavability, and the length of their PEG spacers. We will explore established chemistries like maleimide-thiol coupling alongside the increasingly popular bioorthogonal click chemistry reactions. By understanding the quantitative differences and adhering to optimized protocols, researchers can significantly enhance the performance, reproducibility, and therapeutic potential of their bioconjugates.[1]
The Architecture of Heterobifunctional Linkers
Heterobifunctional crosslinkers are characterized by two distinct reactive groups at either end of a spacer arm.[1] This inherent asymmetry allows for controlled, sequential reactions with different functional groups on biomolecules, such as the primary amines on lysine residues and the sulfhydryl groups on cysteines.[1] This two-step process is a significant advantage over homobifunctional linkers, as it minimizes the formation of undesirable polymers and homo-oligomers, leading to more homogenous and well-defined final products.[1]
Caption: General structure of a heterobifunctional crosslinker.
Alternatives Based on Reactive Chemistry
The choice of reactive groups on a linker is paramount and depends on the available functional groups on the biomolecules to be conjugated. While NHS esters are effective for targeting abundant lysine residues, several alternatives offer greater specificity and control.
Thiol-Reactive Linkers (Maleimide-Based)
Maleimide-based linkers are a popular alternative, targeting the sulfhydryl groups of cysteine residues. This approach allows for more site-specific conjugation, as cysteines are typically less abundant than lysines on the surface of proteins.[2]
Bioorthogonal "Click Chemistry" Linkers
Click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a superior method for bioconjugation.[1] These reactions are highly specific, efficient, and occur under mild, biocompatible conditions without the need for a cytotoxic copper catalyst.[3] DBCO (dibenzocyclooctyne) is a common strained alkyne used in this context.
Quantitative Comparison of Linker Chemistries
The selection of a linker should be guided by quantitative data on their performance. The following tables summarize key parameters for NHS ester, maleimide, and click chemistry-based linkers.
Table 1: Reaction Conditions for Different Linker Chemistries
| Feature | NHS Ester Chemistry | Maleimide Chemistry | SPAAC (Click Chemistry) |
| Target Residue | Primary amines (Lysine, N-terminus) | Sulfhydryl groups (Cysteine) | Site-specifically introduced azides or alkynes |
| Reaction Type | Acylation | Michael Addition | [3+2] Cycloaddition |
| Optimal pH | 7.2 - 8.5[2] | 6.5 - 7.5[2] | Generally insensitive (typically 4-11)[4] |
| Reaction Speed | Fast (minutes to a few hours)[2] | Very Fast (minutes to a few hours)[2] | Fast (often under an hour)[4] |
Table 2: Performance Metrics of Different Linker Chemistries
| Feature | NHS Ester Chemistry | Maleimide Chemistry | SPAAC (Click Chemistry) |
| Typical Efficiency/Yield | 5-30%[5] | 20-60%[5] | >90%[5] |
| Specificity | Moderate (multiple lysines on protein surface)[5] | High (cysteines are less abundant)[5] | Very High (bioorthogonal)[5] |
| Bond Stability | Highly stable amide bond[2] | Generally stable thioether bond, but can be reversible[2] | Highly stable triazole ring[4] |
| Key Advantage | Targets abundant and accessible lysine residues[2] | Site-specific conjugation possible with engineered cysteines[2] | High efficiency and bioorthogonality, leading to homogenous products[1] |
| Key Disadvantage | Can lead to a heterogeneous product with a random distribution of linkages[2] | Potential for conjugate instability due to reversibility[2] | Requires introduction of azide or alkyne handles |
The Impact of the PEG Spacer
The polyethylene glycol (PEG) spacer in a linker plays a crucial role in the properties of the final conjugate. The length of the PEG chain can be tailored to optimize solubility, stability, and pharmacokinetic profiles.[6]
Table 3: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| PEG Linker Length | Impact on Solubility | Impact on Stability | Impact on In Vivo Half-Life | Potential Drawbacks |
| Short (e.g., PEG3) | Moderate improvement | May not be sufficient to prevent aggregation of hydrophobic payloads | Shorter half-life compared to longer PEGs | - |
| Medium (e.g., PEG8, PEG12) | Significant improvement[7] | Increased stability and reduced aggregation[7] | Longer half-life[7] | Potential for slight decrease in in-vitro potency[7] |
| Long (e.g., PEG24) | Highest improvement[8] | Can provide a "shield" protecting the payload from premature cleavage[7] | Longest half-life[8] | May cause steric hindrance, impacting target binding or payload release[7] |
Cleavable vs. Non-Cleavable Linkers
The choice between a cleavable and non-cleavable linker is a critical design element, particularly in the context of ADCs, as it dictates the mechanism of payload release.[9]
-
Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific triggers within the target cell, such as low pH (hydrazones) or lysosomal enzymes (e.g., valine-citrulline dipeptides).[10] A key advantage is the potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[9]
-
Non-Cleavable Linkers: These linkers, such as those forming a stable thioether bond (e.g., SMCC), release the payload only after the complete degradation of the antibody in the lysosome.[11] They generally offer superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[9]
Experimental Protocols
Detailed and reproducible protocols are essential for the successful synthesis and evaluation of bioconjugates.[1]
Protocol 1: Two-Step Protein Conjugation using a Maleimide-PEG-NHS Ester Linker
This protocol describes the conjugation of a protein with available amine groups (Protein 1) to a protein with available sulfhydryl groups (Protein 2).
Materials:
-
Maleimide-PEGn-NHS Ester
-
Protein 1 (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Protein 2 (with free sulfhydryl groups) in a suitable buffer (e.g., PBS, pH 6.5-7.0)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., TCEP), if Protein 2 has disulfide bonds
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein 1 Modification (Amine Reaction):
-
Prepare a 10 mM stock solution of the Maleimide-PEGn-NHS Ester in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the linker stock solution to the Protein 1 solution.
-
Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Remove excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.0).
-
-
Protein 2 Preparation (Thiol Reaction):
-
If Protein 2 contains disulfide bonds, reduce them using a suitable reducing agent like TCEP. Purify the reduced protein using a desalting column to remove the reducing agent.
-
-
Conjugation of Modified Protein 1 to Protein 2:
-
Add the purified, maleimide-activated Protein 1 to the thiol-containing Protein 2 at a defined molar ratio (e.g., 1:1 to 1:5).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a small molecule with a free sulfhydryl group, such as N-acetylcysteine.
-
-
Purification and Characterization:
-
Purify the final conjugate using size-exclusion chromatography to remove any unreacted proteins.
-
Characterize the conjugate using SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to confirm the final product), and functional assays to ensure biological activity is retained.[12]
-
Protocol 2: Two-Step "Click Chemistry" Conjugation using a DBCO-PEG-NHS Ester Linker
This protocol outlines the conjugation of an amine-containing protein to an azide-modified molecule.
Materials:
-
DBCO-PEGn-NHS Ester
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Azide-modified molecule (e.g., payload, fluorophore)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Modification with DBCO-Linker:
-
Prepare a 10 mM stock solution of DBCO-PEGn-NHS ester in anhydrous DMSO or DMF immediately before use.[13]
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution.[13]
-
Incubate for 30-60 minutes at room temperature.[13]
-
Quench the reaction with the quenching buffer.[13]
-
Remove excess linker via a desalting column or dialysis.[13]
-
-
Payload Conjugation (SPAAC Reaction):
-
Purification and Characterization:
-
Purify the final ADC using size-exclusion chromatography to remove the unreacted payload.[13]
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry, and assess its purity and biological activity.[12]
-
Visualizing Workflows and Mechanisms
Caption: General experimental workflow for a two-step bioconjugation process.
Caption: Reaction mechanisms of common heterobifunctional linker chemistries.
Conclusion
The field of bioconjugation has evolved significantly beyond traditional amine-reactive chemistries. While this compound remains a useful tool, a thorough understanding of the available alternatives is crucial for the development of next-generation therapeutics and research reagents. For applications requiring site-specificity and high efficiency, thiol-reactive maleimide linkers and, in particular, bioorthogonal click chemistry reagents like DBCO-PEG-NHS esters, offer substantial advantages.[1][14] The choice of PEG spacer length and linker cleavability must be carefully considered to optimize the stability, solubility, and pharmacokinetic properties of the final conjugate. By leveraging the comparative data and detailed protocols presented in this guide, researchers can make more informed decisions to advance their bioconjugation strategies and achieve superior outcomes in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PEGylation Reagents: Fmoc-PEG3-NHS Ester in Focus
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is paramount in modulating the therapeutic properties of biomolecules. This guide provides an objective comparison of Fmoc-PEG3-NHS ester with other commonly employed PEGylation reagents, supported by a synthesis of available experimental data and detailed protocols to inform rational reagent selection.
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins, peptides, and small molecules.[1][2] This modification can improve solubility, increase in vivo circulation time, reduce immunogenicity, and enhance proteolytic resistance.[2][3][4] The choice of PEGylation reagent, however, significantly influences the outcome of the conjugation and the ultimate performance of the bioconjugate.[5]
This guide focuses on this compound, a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a reactive N-hydroxysuccinimide (NHS) ester.[6] The NHS ester targets primary amines, such as the N-terminus and the ε-amino group of lysine residues on proteins, to form stable amide bonds.[1][] The Fmoc protecting group offers an orthogonal handle for subsequent modifications under mild basic conditions.[8] We will compare its performance characteristics with other amine-reactive and thiol-reactive PEGylation reagents.
Quantitative Performance Comparison
The selection of a PEGylation reagent is often a trade-off between reaction efficiency, the desired degree of modification, and the preservation of the biomolecule's biological activity. The following table summarizes key performance metrics for this compound and other representative PEGylation reagents based on compiled data.
| Reagent Class | Specific Reagent Example | Reactive Toward | Key Performance Characteristics | Advantages | Disadvantages |
| Amine-Reactive (NHS Esters) | This compound | Primary Amines (-NH₂) | Moderate to high reactivity; reaction time typically 1-2 hours at room temperature.[2][9] | Orthogonal Fmoc protection for further modification; hydrophilic PEG spacer enhances solubility.[6][10] | Susceptible to hydrolysis in aqueous solutions.[1][11] |
| mPEG-NHS ester | Primary Amines (-NH₂) | High reactivity; well-established chemistry.[5][12] | Widely available in various PEG lengths; extensive literature support. | Can lead to heterogeneous products due to multiple lysine residues; potential for reduced bioactivity due to steric hindrance at active sites.[12][13] | |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Primary Amines (-NH₂) and Thiols (-SH) | NHS ester reacts with amines, maleimide reacts with thiols; allows for coupling of two different molecules.[14] | Heterobifunctional, enabling specific conjugation pathways. | Hydrophobic linker can lead to aggregation; shorter spacer arm offers less flexibility.[14] | |
| Thiol-Reactive (Maleimides) | Mal-PEG-NHS ester | Thiols (-SH) and Primary Amines (-NH₂) | Maleimide group shows high specificity for sulfhydryl groups at pH 6.5-7.5.[15][16] | Site-specific conjugation to cysteine residues; hydrophilic PEG spacer.[14] | Maleimide group can undergo hydrolysis at higher pH; potential for off-target reactions with other nucleophiles.[15] |
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for the successful implementation of PEGylation strategies. Below are representative protocols for key experiments.
Protocol 1: General Protein PEGylation with this compound
Objective: To covalently attach this compound to a target protein and determine the degree of PEGylation.
Materials:
-
Target protein (1-10 mg/mL)
-
This compound
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4-8.0 (amine-free)[1][2]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0[2]
-
Dialysis or Size-Exclusion Chromatography (SEC) system for purification[1]
-
SDS-PAGE analysis equipment
Procedure:
-
Protein Preparation: Prepare a solution of the target protein in the Reaction Buffer. If the initial buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.[1][11]
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store this solution as NHS esters are susceptible to hydrolysis.[9][11]
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.[9][17]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[9]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.[1][2]
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using SEC.[1]
-
Analysis: Analyze the purified PEGylated protein using SDS-PAGE. An increase in molecular weight will be observed as a band shift. The degree of PEGylation can be estimated by densitometry of the protein bands.[9]
Protocol 2: Fmoc Deprotection of a PEGylated Compound
Objective: To remove the Fmoc protecting group from a PEGylated molecule to expose a free amine for subsequent conjugation.
Materials:
-
Fmoc-PEGylated compound
-
Deprotection Solution: 20% piperidine in DMF[8]
-
DMF
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reverse-phase HPLC system for purification and analysis
Procedure:
-
Dissolution: Dissolve the Fmoc-PEGylated compound in a minimal amount of DMF.
-
Deprotection: Add the Deprotection Solution to the reaction mixture. Stir the reaction at room temperature for 30 minutes.[18] For sterically hindered compounds, the reaction time may need to be extended.[8]
-
Washing (for solid-phase): If the compound is on a solid support, drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[8]
-
Work-up (for solution-phase): If the reaction is in solution, the solvent can be removed under vacuum. The residue is then typically washed with a solvent in which the product is insoluble but the byproducts are soluble, such as diethyl ether.
-
Purification: Purify the deprotected compound using reverse-phase HPLC.
-
Analysis: Confirm the removal of the Fmoc group by LC-MS analysis, looking for the expected mass shift.
Visualizing the PEGylation Workflow
To better understand the experimental process and the relationships between different steps, the following diagrams illustrate the general workflow of protein PEGylation and the specific mechanism of Fmoc deprotection.
Caption: General experimental workflow for protein PEGylation with an NHS ester reagent.
Caption: Mechanism of Fmoc deprotection using piperidine, a two-step elimination process.
Conclusion
The selection of a PEGylation reagent is a critical decision in the development of bioconjugates. This compound offers a valuable combination of amine-reactivity and an orthogonal protecting group, enabling more complex and controlled bioconjugation strategies. While mPEG-NHS esters are a workhorse in the field, they can lead to product heterogeneity. Thiol-reactive reagents like Mal-PEG-NHS ester provide site-specificity but require the presence of free sulfhydryl groups. By carefully considering the quantitative data, experimental protocols, and the specific requirements of the biomolecule and application, researchers can make an informed choice to optimize the performance of their PEGylated products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc-NH-PEG3-CH2COOH, 139338-72-0 | BroadPharm [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Mal-PEG3-NHS ester, 1537892-36-6 | BroadPharm [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Fmoc-PEG3-NHS Ester and SMCC for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The choice of linker profoundly influences the ADC's stability, pharmacokinetics, efficacy, and therapeutic index. This guide provides an objective comparison of two commonly employed linker strategies: the hydrophilic polyethylene glycol (PEG)-based linker, specifically Fmoc-PEG3-NHS ester, and the conventional non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This comparison is supported by experimental data to provide a clear overview of their respective advantages and disadvantages in ADC development.
Executive Summary
This compound and SMCC are both heterobifunctional linkers that enable the conjugation of antibodies to payloads. However, they differ significantly in their physicochemical properties, which in turn dictates their impact on the performance of the resulting ADC.
-
This compound: As a PEGylated linker, it introduces hydrophilicity to the ADC. This can mitigate aggregation, improve solubility, and lead to more favorable pharmacokinetic profiles, including a longer plasma half-life.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for a modular and sequential conjugation approach.
-
SMCC: This is a classic non-cleavable linker known for its high stability in systemic circulation.[] It forms a stable thioether bond with the payload, minimizing premature drug release.[] However, its hydrophobic nature can contribute to ADC aggregation, potentially leading to faster clearance and reduced efficacy.[1][]
The selection between these two linkers is a strategic decision that depends on the specific characteristics of the antibody, the payload, and the desired therapeutic outcome.
Chemical Structures and Reaction Schemes
Caption: Chemical structures of this compound and SMCC linkers.
The conjugation process for both linkers involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine residues) on the antibody. The subsequent steps differ based on the linker's other functional group.
Caption: Comparative experimental workflows for ADC synthesis.
Quantitative Data Comparison
The following tables summarize key performance parameters of ADCs constructed with PEGylated linkers versus the non-PEGylated SMCC linker. It is important to note that direct head-to-head experimental data for a short-chain PEG3 linker versus SMCC is limited; therefore, data from studies using longer PEG chains is presented to illustrate the general impact of PEGylation.
Table 1: Physicochemical Properties
| Property | This compound | SMCC | Rationale |
| Hydrophilicity | High | Low | The ethylene glycol units in the PEG chain increase water solubility.[] |
| Aggregation Propensity | Lower | Higher | The hydrophilic PEG chain creates a hydration shell, reducing intermolecular hydrophobic interactions that can lead to aggregation, especially with hydrophobic payloads.[1][] |
Table 2: Pharmacokinetic Parameters (Illustrative Data with longer PEG chains)
| Parameter | ZHER2-SMCC-MMAE (Non-PEGylated) | ZHER2-PEG4K-MMAE (PEGylated) | ZHER2-PEG10K-MMAE (PEGylated) | Reference |
| Circulation Half-life (t½) in mice | 19.6 minutes | 49.0 minutes (2.5-fold increase) | 219.5 minutes (11.2-fold increase) | [3][4][5] |
| In Vivo Off-Target Toxicity in mice | Higher | - | Reduced by more than 4-fold | [3][4][5] |
This data is from a study on affibody-drug conjugates and illustrates the significant impact of PEGylation on pharmacokinetics. While not a direct comparison with a PEG3 linker, the trend of increased half-life and reduced toxicity with PEGylation is expected to hold true, albeit to a lesser extent with a shorter PEG chain.
Table 3: In Vitro and In Vivo Efficacy (Illustrative Data with longer PEG chains)
| Parameter | ZHER2-SMCC-MMAE (Non-PEGylated) | ZHER2-PEG4K-MMAE (PEGylated) | ZHER2-PEG10K-MMAE (PEGylated) | Reference |
| In Vitro Cytotoxicity (IC50) | ~5 nM | ~22.5 nM (4.5-fold reduction) | ~110 nM (22-fold reduction) | [3][4][5] |
| In Vivo Tumor Growth Inhibition | Less effective | - | More ideal tumor therapeutic ability | [3][4][5] |
This data highlights a common trade-off with PEGylation: a potential decrease in immediate in vitro potency, possibly due to steric hindrance, but often a significant improvement in overall in vivo efficacy due to the enhanced pharmacokinetic profile.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are general protocols for ADC development using this compound and SMCC.
Protocol 1: ADC Synthesis using this compound
This protocol involves a three-step process: 1) conjugation of the linker to the antibody, 2) deprotection of the Fmoc group, and 3) conjugation of the payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
20% Piperidine in DMF
-
Activated payload (e.g., with a carboxyl group activated as an NHS ester)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Linker Conjugation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 5- to 20-fold molar excess of the linker solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Remove excess linker by SEC.
-
-
Fmoc Deprotection:
-
To the purified mAb-linker conjugate, add 20% piperidine in DMF to a final concentration of 2-5%.
-
Incubate for 30 minutes at room temperature.
-
Purify the deprotected mAb-linker-NH2 conjugate by SEC.
-
-
Payload Conjugation:
-
Add a 3- to 10-fold molar excess of the activated payload to the purified mAb-linker-NH2 conjugate.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the final ADC by SEC.
-
Protocol 2: ADC Synthesis using SMCC
This protocol involves a two-step process: 1) activation of the antibody with SMCC, and 2) conjugation of a thiol-containing payload.[6][7]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)[7]
-
SMCC
-
Anhydrous DMSO or DMF[7]
-
Thiol-containing payload
-
Quenching solution (e.g., 10 mM N-acetylcysteine)
-
Purification system (e.g., SEC)
Procedure:
-
Antibody Activation:
-
Payload Conjugation:
-
Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the purified maleimide-activated antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in a buffer with a pH of 6.5-7.5.[8]
-
(Optional) Quench unreacted maleimide groups by adding the quenching solution and incubating for 20 minutes.
-
Purify the final ADC by SEC.
-
Key Experimental Assays for ADC Characterization
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, allowing for the determination of the distribution of different drug-loaded species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the average DAR, often after reduction of the ADC.
-
UV/Vis Spectroscopy: A simpler method to determine the average DAR by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the specific wavelength for the payload).
-
-
In Vitro Cytotoxicity Assay:
-
Incubate cancer cell lines expressing the target antigen with serial dilutions of the ADC.
-
Measure cell viability after a set period (e.g., 72-96 hours) using assays like MTT or CellTiter-Glo to determine the IC50 value.
-
-
In Vivo Plasma Stability Assay:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
At various time points, measure the amount of intact ADC remaining to determine the rate of drug deconjugation.
-
-
In Vivo Efficacy Study:
-
Use a relevant animal model with tumor xenografts expressing the target antigen.
-
Administer the ADC intravenously and monitor tumor growth over time compared to control groups.
-
Signaling Pathways and Logical Relationships
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
A Comparative Guide to the Validation of Fmoc-PEG3-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
The precise and reliable validation of bioconjugation reactions is a cornerstone of modern drug development and proteomics research. The covalent attachment of linker molecules, such as the Fluorenylmethyloxycarbonyl-polyethylene glycol-N-hydroxysuccinimide ester (Fmoc-PEG3-NHS ester), to proteins, peptides, or other biomolecules requires rigorous analytical confirmation to ensure the desired structure, purity, and stoichiometry of the resulting conjugate. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the validation of this compound conjugation, supported by experimental data and detailed methodologies.
Introduction to this compound Conjugation
The this compound is a heterobifunctional linker that incorporates three key features:
-
An N-hydroxysuccinimide (NHS) ester , which is a highly reactive group that readily forms stable amide bonds with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) in a pH-dependent manner.
-
A short, discrete polyethylene glycol (PEG) spacer (n=3). This hydrophilic spacer can enhance the solubility and reduce the aggregation of the resulting conjugate.
-
A Fluorenylmethyloxycarbonyl (Fmoc) protecting group , which provides a temporary, base-labile protecting group for a primary amine. This feature is particularly useful in solid-phase peptide synthesis, allowing for the specific placement of the PEG linker.
The successful conjugation of this linker to a biomolecule must be validated to confirm the addition of the PEG moiety and to quantify the efficiency of the reaction. Mass spectrometry is a primary tool for this purpose, offering direct and unambiguous molecular weight determination. However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary and often quantitative information.
Comparison of Analytical Techniques
The choice of analytical technique for validating this compound conjugation depends on the specific information required, the available instrumentation, and the nature of the biomolecule.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight, degree of PEGylation, specific site of attachment.[1] | Separation and quantification of conjugated vs. unconjugated species.[2] | Higher-order structure, degree of PEGylation, quantification in solution. |
| Resolution | High (can resolve individual PEG oligomers if present).[1] | Variable (depends on the column and method). | Atomic level for small molecules and peptides. |
| Sensitivity | High (picomole to femtomole range). | Moderate to high (nanomole to picomole range). | Low (micromole to nanomole range). |
| Quantitative Capability | Relative quantification is possible; absolute quantification often requires internal standards.[2] | Excellent for both relative and absolute quantification, especially with UV or charged aerosol detection.[2][3][4] | Quantitative with the use of an internal standard.[5] |
| Throughput | High (especially with MALDI-TOF). | Moderate. | Low. |
Quantitative Performance Comparison
The following table provides illustrative quantitative data for the analysis of a model peptide conjugated with a short, discrete Fmoc-PEG-NHS ester, comparing the expected performance of Mass Spectrometry (MALDI-TOF), and HPLC-UV.
| Parameter | Mass Spectrometry (MALDI-TOF) | HPLC-UV |
| Limit of Detection (LOD) | ~100 fmol | ~1 pmol |
| Limit of Quantitation (LOQ) | ~500 fmol | ~5 pmol |
| Linear Dynamic Range | 2-3 orders of magnitude | 3-4 orders of magnitude |
| Mass Accuracy | < 50 ppm | N/A |
| Precision (RSD) | 10-20% (for relative quantification) | < 5% |
Note: These values are representative and can vary depending on the specific instrumentation, experimental conditions, and the nature of the analyte.
Experimental Protocols
Detailed methodologies for the validation of this compound conjugation are provided below.
Mass Spectrometry (MALDI-TOF) Protocol
This protocol is designed for the rapid confirmation of conjugation and the assessment of the product's molecular weight.
1. Sample Preparation:
-
Analyte Solution: Dissolve the crude or purified conjugation reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA)) to a final concentration of approximately 1-10 pmol/µL.
-
Matrix Solution: Prepare a saturated solution of a suitable MALDI matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in 50:50 acetonitrile:water with 0.1% TFA.
-
Spotting: Mix the analyte and matrix solutions in a 1:1 to 1:10 ratio (analyte:matrix) directly on the MALDI target plate. Allow the spot to air dry completely (dried-droplet method).
2. MALDI-TOF MS Parameters:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion reflector mode for higher resolution of peptides and small proteins.
-
Laser Intensity: Adjust to the minimum level required for good signal-to-noise, just above the ionization threshold.
-
Mass Range: Set to encompass the expected molecular weights of the unconjugated and conjugated biomolecule.
-
Data Acquisition: Average 100-500 laser shots per spectrum to improve signal quality.
3. Data Analysis:
-
Identify the peak corresponding to the unconjugated biomolecule ([M+H]⁺).
-
Look for a new peak at a higher mass corresponding to the conjugated product. The expected mass shift for the addition of the Fmoc-PEG3 moiety (after reaction with an amine and loss of the NHS group) is approximately 451.5 Da.
-
The relative intensities of the unconjugated and conjugated peaks can provide a semi-quantitative estimate of the conjugation efficiency.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the separation and quantification of the conjugated and unconjugated species in the reaction mixture.
1. Sample Preparation:
-
Dilute the conjugation reaction mixture in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
2. HPLC System and Conditions:
-
LC System: A high-performance liquid chromatography system with a UV detector. A charged aerosol detector (CAD) can be used for more universal quantification of all non-volatile components.[3][4]
-
Column: A reversed-phase C18 or C4 column suitable for peptide or protein separation (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized to achieve baseline separation of the unconjugated and conjugated species.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: Monitor the absorbance at 214 nm (for the peptide backbone) and 265 nm (for the Fmoc group).
3. Data Analysis:
-
Integrate the peak areas of the unconjugated and conjugated biomolecules.
-
Calculate the percentage of conjugation by dividing the peak area of the conjugated product by the total peak area of all product-related species. For absolute quantification, a calibration curve can be generated using a purified standard of the conjugate.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
This protocol is useful for confirming the covalent attachment of the Fmoc-PEG3 linker and for quantifying the degree of conjugation in solution, particularly for smaller biomolecules like peptides.
1. Sample Preparation:
-
Dissolve a known amount of the lyophilized, purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final concentration of 1-5 mg/mL.
-
Add a known amount of an internal standard (e.g., dimethyl sulfoxide (DMSO) or maleic acid) for quantification.[6]
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Acquire a one-dimensional ¹H NMR spectrum.
-
Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. The relaxation delay should be long enough to allow for full relaxation of all protons for accurate integration.
3. Data Analysis:
-
Identify the characteristic aromatic proton signals of the Fmoc group (typically between 7.3 and 7.9 ppm).
-
Identify signals corresponding to the ethylene glycol protons of the PEG spacer (typically around 3.5-3.7 ppm).
-
Identify unique, well-resolved signals from the biomolecule.
-
Integrate the area of the Fmoc proton signals and compare it to the integration of a known number of protons on the biomolecule and the internal standard. This ratio can be used to determine the degree of conjugation.
Visualizing the Workflow and Logic
To aid in understanding the experimental processes and decision-making, the following diagrams are provided.
Caption: Experimental workflow for the validation of this compound conjugation.
Caption: Logic for selecting an analytical method for conjugation validation.
Conclusion
The validation of this compound conjugation is a critical step in ensuring the quality and reliability of bioconjugates. Mass spectrometry stands out as a powerful tool for the rapid and unambiguous confirmation of molecular weight. For robust quantitative analysis of conjugation efficiency and purity, HPLC is the method of choice. NMR spectroscopy provides complementary structural information, particularly for smaller biomolecules. A comprehensive validation strategy often employs a combination of these techniques to provide a complete picture of the conjugation reaction and the final product. This guide provides the foundational knowledge and protocols to enable researchers to make informed decisions and execute the appropriate analytical methods for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
A Comparative Guide to the HPLC Analysis of Fmoc-PEG3-NHS Ester Reaction Products
For researchers, scientists, and drug development professionals working in bioconjugation, the precise analysis of reaction products is critical for process optimization and quality control. The Fmoc-PEG3-NHS ester is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][2] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for analyzing the reaction products of this linker, supported by experimental data and detailed protocols.
The primary analytical challenge in using this compound is the need to resolve the starting material, the desired amine-conjugated product, and key byproducts, particularly the hydrolyzed NHS ester, which can form as a result of the aqueous reaction conditions.[3][4]
Reaction and Analytical Workflow
The conjugation reaction involves the nucleophilic attack of a primary amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).[][6] The efficiency of this process is highly dependent on pH, concentration, and the stability of the NHS ester against hydrolysis.[7][8] A robust analytical method is essential to monitor the reaction's progress and quantify its outcome.
The typical experimental process involves the conjugation reaction, quenching of unreacted NHS esters, and subsequent analysis by HPLC to separate and quantify the components of the reaction mixture.
Experimental Protocols
Protocol for Conjugation of this compound to a Protein
This protocol provides a general guideline for conjugating a protein with this compound. Optimization may be required based on the specific protein.
-
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0-8.5 (or other amine-free buffers like borate or bicarbonate).[7]
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.[10]
-
Desalting columns or dialysis equipment.
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[7] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.[9]
-
NHS Ester Preparation: Immediately before use, equilibrate the vial of this compound to room temperature to prevent moisture condensation.[9] Dissolve the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mg/mL).[10] Do not store this solution, as the NHS ester is readily hydrolyzed.[9]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently mixing.[7] The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.[10][11]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[7][11]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[10] Incubate for 15-30 minutes at room temperature.[7]
-
Purification & Sample Prep: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis.[7] The purified sample can then be diluted with the initial HPLC mobile phase for analysis.[3]
-
Protocol for HPLC Analysis
Reversed-Phase HPLC (RP-HPLC) is the most common method for analyzing these reaction mixtures, as it effectively separates components based on hydrophobicity. The highly hydrophobic Fmoc group allows for excellent retention and resolution on C8 or C18 columns.
-
Instrumentation & Columns:
-
Mobile Phases & Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Gradient: A typical gradient might be 5-95% Mobile Phase B over 30-40 minutes. This should be optimized to achieve baseline separation of the unreacted NHS ester, the hydrolyzed acid, and the final conjugated product.
-
Injection Volume: 20 µL.[10]
-
Detection:
-
Comparison of Analytical Methods
While RP-HPLC is the workhorse for this analysis, other HPLC modes and detection methods offer complementary information.
Comparison of HPLC Separation Modes
The choice of HPLC mode depends on the primary physicochemical differences between the reaction components.[16]
| Method | Separation Principle | Resolves Based On | Primary Use Case for Fmoc-PEG3-NHS Analysis |
| Reversed-Phase (RP-HPLC) | Partitioning between a nonpolar stationary phase (C8/C18) and a polar mobile phase. | Hydrophobicity. The Fmoc group provides strong hydrophobic character. | High-resolution separation of starting NHS ester, conjugated product, and hydrolyzed byproducts. Ideal for purity assessment and reaction monitoring.[3][16] |
| Size-Exclusion (SEC-HPLC) | Differential elution from a porous stationary phase based on hydrodynamic volume. | Molecular Size. | Separation of high-molecular-weight PEGylated proteins from unreacted low-MW PEG reagents and byproducts. Good for analyzing aggregates.[][16] |
| Ion-Exchange (IEX-HPLC) | Reversible interaction with charged functional groups on the stationary phase. | Net Surface Charge. | Separating PEGylated products from unreacted protein, as PEGylation can shield charged residues (e.g., lysine), altering the molecule's pI and retention.[16] |
| Hydrophobic Interaction (HIC) | Interaction with a weakly hydrophobic stationary phase under high salt conditions. | Surface Hydrophobicity. | A milder, non-denaturing alternative to RP-HPLC that preserves native protein structure during separation.[16] |
Illustrative Comparison of RP-HPLC Columns
The choice between a C8 and a C18 column can impact retention and resolution.
| Parameter | C8 Column | C18 Column | Considerations |
| Stationary Phase | Octylsilane (less hydrophobic) | Octadecylsilane (more hydrophobic) | C18 provides stronger hydrophobic interactions. |
| Retention Time | Shorter retention times.[3] | Longer retention times.[3] | C18's longer retention can lead to broader peaks but may improve separation of closely eluting species.[3] |
| Resolution | Good separation of components.[3] | Potentially enhanced resolution between the NHS ester and the conjugate.[3] | For complex mixtures or subtle differences between product isoforms, a C18 column may be advantageous.[3] |
| Analysis Time | Potentially faster overall analysis.[3] | Longer analysis time due to stronger retention.[3] | C8 is often sufficient and allows for higher throughput. |
Comparison of Detection Methods
Detector choice is critical, especially since the PEG spacer itself is not UV-active.[12][15]
| Detector | Principle | Advantages | Limitations |
| UV-Vis / PDA | Measures absorbance of light by chromophores. | Simple, robust, and effective for this specific linker due to the strong UV absorbance of the Fmoc group.[14] | Response is dependent on the presence of a chromophore. May not accurately quantify species that have lost the Fmoc group. |
| ELSD / CAD | Nebulizes eluent, evaporates the mobile phase, and measures light scattering (ELSD) or charge (CAD) from the remaining nonvolatile analyte particles. | Universal detection for any nonvolatile analyte, independent of optical properties. Provides a more uniform response for PEGylated species.[12][15] | Mobile phase must be volatile. Cannot be used with nonvolatile buffers like phosphate. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides definitive identification of reaction products and byproducts by mass. Can determine the degree of labeling and identify conjugation sites.[1][] | More complex and expensive instrumentation. Quantification can be more challenging than with other detectors. |
Conclusion
The analysis of this compound reaction products is most effectively performed using Reversed-Phase HPLC , which leverages the hydrophobicity of the Fmoc group to achieve high-resolution separation of the starting material, product, and hydrolyzed byproducts. A C18 column is often preferred for its high resolving power, though a C8 column can provide faster analysis times.[3]
For detection, a standard UV detector is highly effective due to the strong chromophore of the Fmoc group.[14] However, for more comprehensive analysis, especially when dealing with complex bioconjugates or for applications where the Fmoc group is later removed, universal detectors like CAD or ELSD are superior.[12][15] Coupling HPLC with Mass Spectrometry provides the highest level of confidence by confirming the identity and purity of the final conjugate.[1] A multi-faceted approach, potentially combining SEC for initial cleanup and aggregate analysis with RP-HPLC for purity assessment, often yields the most robust analytical workflow.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Characterization of Fmoc-PEG3-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring the efficacy and safety of novel therapeutics and research tools. Fmoc-PEG3-NHS ester is a widely utilized heterobifunctional crosslinker that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a three-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The PEG spacer enhances solubility, while the NHS ester reacts with primary amines to form stable amide bonds, and the Fmoc group allows for subsequent orthogonal deprotection and further conjugation.[1][2] This guide provides a comparative analysis of the spectroscopic techniques used to characterize this compound and its conjugates, alongside a comparison with alternative linker technologies, supported by experimental protocols.
Spectroscopic Characterization of this compound
A multi-faceted approach utilizing several spectroscopic techniques is essential for the unambiguous characterization of this compound and its subsequent bioconjugates.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the this compound linker. The spectrum will exhibit characteristic peaks corresponding to the protons of the Fmoc group, the PEG linker, and the NHS ester. A certificate of analysis for a similar compound, Fmoc-PEG3-C2-NHS ester, confirms that the ¹H NMR spectrum is expected to be consistent with the structure, and a purity of ≥95.0% can be determined by this method.[3]
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for determining the molecular weight of the linker and its conjugates with high accuracy.[4] For this compound (Molecular Formula: C₂₈H₃₂N₂O₉, Molecular Weight: 540.56 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.[3] In a typical mass spectrum, the protonated molecule [M+H]⁺ is the most prominent ion. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed depending on the ionization conditions.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of a PEG-NHS ester would show characteristic absorption bands for the C=O stretching of the ester and the NHS ring. For instance, signals around 1739 cm⁻¹, 1781 cm⁻¹, and 1809 cm⁻¹ are characteristic of the NHS ester. The disappearance of these peaks after conjugation confirms a successful reaction.[6] A broad ether peak around 1100 cm⁻¹ is characteristic of the PEG backbone.[6]
Comparison with Alternative Linkers
While this compound is a versatile linker, several alternatives are available that may offer advantages for specific applications.
| Feature | This compound | Alternative Amine-Reactive Esters (STP, TFP, SDP) | Non-PEG Linkers (e.g., Polysarcosine) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Sulfotetrafluorophenyl (STP), Tetrafluorophenyl (TFP), Sulfodichlorophenyl (SDP) esters | Typically employ similar reactive groups (e.g., NHS esters) |
| Target | Primary amines (e.g., lysine side chains, N-terminus)[7][8] | Primary amines[9] | Primary amines |
| Hydrolytic Stability | Susceptible to hydrolysis in aqueous solutions, with a half-life of minutes to hours depending on pH.[9][10] | Generally more stable than NHS esters, providing a wider window for conjugation.[9] | Dependent on the reactive group used. |
| Solubility | The PEG spacer enhances water solubility.[1] | Can have higher water solubility (e.g., STP esters) or be more hydrophobic (e.g., TFP esters).[9] | Can be designed to be highly water-soluble.[9] |
| Immunogenicity | PEG itself has concerns about potential immunogenicity.[9] | Does not address potential PEG immunogenicity. | Considered non-immunogenic and biodegradable.[9] |
| Key Advantage | Widely used and well-documented; Fmoc group allows for orthogonal chemistry.[2][11] | Improved hydrolytic stability and solubility profiles.[9] | Overcomes potential immunogenicity issues associated with PEG.[9] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general framework for labeling a protein with an amine-reactive NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting column, size-exclusion chromatography)[9][12]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[12]
-
Prepare Crosslinker Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10 mM.[8]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% to prevent protein denaturation.[12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][12]
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Remove excess, unreacted crosslinker using a desalting column or dialysis.[8][9]
Protocol 2: Mass Spectrometry Sample Preparation for Conjugate Analysis
This protocol outlines the sample preparation for ESI-MS analysis of a protein conjugate.
Materials:
-
Purified protein conjugate
-
Acetonitrile
-
Formic acid
-
Ultrapure water
Procedure:
-
Reagent Preparation: Prepare a solvent system of 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI-MS.[13]
-
Dilution: Dilute the purified protein conjugate to a final concentration of 1-10 µM in the prepared solvent system.[14]
-
Analysis: Infuse the diluted sample into the mass spectrometer. The degree of labeling can be determined by the mass shift between the unconjugated and conjugated protein.
Visualizations
Caption: A general workflow for bioconjugation and subsequent characterization.
Caption: Reaction of an NHS ester with a protein's primary amine.
References
- 1. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]
- 2. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Impact of PEG Linker Length on Therapeutic Efficacy: A Comparative Analysis of PEG3 and PEG4
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of overall efficacy. Among the various linker technologies, polyethylene glycol (PEG) linkers are widely employed due to their favorable properties, including hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of different length PEG linkers, with a focus on PEG3 versus PEG4, supported by experimental data to inform researchers, scientists, and drug development professionals in their molecular design strategies.
The length of a PEG linker is not merely a spacer; it actively influences the physicochemical and pharmacological properties of a conjugate.[3] In ADCs, PEG linkers can enhance solubility, stability, and pharmacokinetic (PK) profiles, which is especially crucial for hydrophobic payloads that can otherwise lead to aggregation and rapid clearance.[3][4] For PROTACs, the linker's length and flexibility are paramount for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase, a necessary step for subsequent protein degradation.[2][5] An optimal linker length facilitates the correct spatial orientation and proximity between the target protein and the E3 ligase.[2] A linker that is too short may cause steric hindrance, while one that is too long might lead to an unstable or non-productive complex.[2]
Quantitative Comparison of PEG Linker Efficacy
The efficacy of PEG linkers is highly context-dependent, varying with the specific antibody, payload, target protein, and E3 ligase involved. The following table summarizes quantitative data from various studies to illustrate the impact of PEG linker length on the performance of ADCs and PROTACs.
| Application | Target Protein | E3 Ligase (for PROTACs) | Linker Length | Key Performance Metric | Value | Reference |
| PROTAC | Not Specified | Not Specified | PEG (3 PEG units) | DC50 (nM) | 8 | [6] |
| PROTAC | Not Specified | Not Specified | PEG (4 PEG units) | DC50 (nM) | 8 | [6] |
| PROTAC | Not Specified | Not Specified | PEG (5 PEG units) | DC50 (nM) | 25 | [6] |
| PROTAC | TBK1 | VHL | Alkyl/Ether (<12 atoms) | Degradation | No degradation | [6] |
| PROTAC | TBK1 | VHL | Alkyl/Ether (21 atoms) | DC50 (nM) | 3 | [6] |
| PROTAC | Estrogen Receptor-α | Not Specified | 16-atom chain | Cytotoxicity (IC50) | Similar to tamoxifen | [7] |
| ADC | HER2 | N/A | No PEG (HM) | Half-life Extension | - | [8] |
| ADC | HER2 | N/A | 4 kDa PEG (HP4KM) | Half-life Extension | 2.5-fold | [8] |
| ADC | HER2 | N/A | 10 kDa PEG (HP10KM) | Half-life Extension | 11.2-fold | [8] |
| ADC | HER2 | N/A | No PEG (HM) | In Vitro Cytotoxicity Reduction | - | [8] |
| ADC | HER2 | N/A | 4 kDa PEG (HP4KM) | In Vitro Cytotoxicity Reduction | 4.5-fold | [8] |
| ADC | HER2 | N/A | 10 kDa PEG (HP10KM) | In Vitro Cytotoxicity Reduction | 22-fold | [8] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax is the maximum percentage of target protein degradation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PROTACs, the following diagram illustrates the PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Advantages of using Fmoc-protected linkers over other protecting groups
In the landscape of solid-phase peptide synthesis (SPPS) and the development of complex molecular architectures, the choice of a protecting group strategy is a critical decision that dictates the efficiency, purity, and overall success of the synthetic process. Among the various options available, the use of 9-fluorenylmethyloxycarbonyl (Fmoc)-protected linkers and building blocks has become the predominant approach, particularly for the synthesis of peptides and other molecules requiring a high degree of precision and purity.[1] This guide provides an objective, data-driven comparison of the Fmoc strategy against other common protecting groups, primarily the tert-butoxycarbonyl (Boc) group, to elucidate the advantages that have led to its widespread adoption by researchers, scientists, and drug development professionals.
The fundamental difference between the Fmoc and Boc strategies lies in the chemical conditions required for their removal. The Fmoc group is labile to basic conditions, typically being removed by a solution of piperidine, while the Boc group is cleaved by acid, such as trifluoroacetic acid (TFA).[1][2] This key distinction in lability underpins the concept of orthogonality in chemical synthesis, allowing for the selective deprotection of one functional group without affecting others.[2]
Performance Comparison: Fmoc vs. Boc
The choice between Fmoc and Boc protecting groups directly impacts several key aspects of the synthesis process, from the selection of resins and side-chain protecting groups to the final cleavage and purification of the target molecule.[2] The Fmoc/tBu (tert-butyl) strategy is considered fully orthogonal, as the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.[2][3] In contrast, the Boc/Bzl (benzyl) strategy is described as semi-orthogonal because both the temporary Nα-protecting group (Boc) and the permanent side-chain protecting groups (benzyl-based) are removed by acid, albeit at different concentrations.[2]
| Feature | Fmoc Strategy | Boc Strategy | Cbz Strategy |
| Nα-Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[4] | Acid-labile (e.g., TFA)[4] | Hydrogenolysis (e.g., H₂/Pd)[4] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS) | SPPS, Solution-Phase Synthesis | Solution-Phase Synthesis[4] |
| Orthogonality | Fully Orthogonal[1] | Semi-orthogonal (Graduated Acid Lability)[2] | Orthogonal to acid- and base-labile groups |
| Typical Yield per Step | >99%[1] | High, but can be affected by aggregation[1] | High in solution phase |
| Automation Friendliness | Highly amenable[1] | Less common in modern automated synthesizers[1] | Not typically used in automated SPPS |
| Safety Considerations | Avoids highly corrosive HF[1] | Requires specialized apparatus for HF handling[1] | Flammable hydrogen gas |
| Cost of Amino Acids | Can be more expensive[1] | Generally less expensive[1] | Varies |
Case Study: Synthesis of Amyloid Beta (Aβ) Peptide
The synthesis of "difficult sequences," such as the aggregation-prone amyloid beta (Aβ) peptide, highlights the practical implications of choosing a protecting group strategy. The following table summarizes results from various studies employing the Fmoc strategy for the synthesis of Aβ1–42.
| Strategy | Peptide Sequence | Modifications/Coupling | Crude Yield | Purity | Reference |
| Fmoc/tBu SPPS | Aβ1–42 | Standard Fmoc/tBu SPPS | 33% | Not Reported | [1] |
| Fmoc/tBu SPPS | Aβ1–42 | With pseudoproline dipeptides | 57% | Not Reported | [1] |
| Fmoc SPPS | Aβ1–42 | HCTU coupling, microwave assistance | 87% | 67% | [1] |
While direct comparative data for Boc synthesis of the same peptide in a single study is limited, it is generally acknowledged that for sequences prone to aggregation, Boc chemistry can sometimes offer advantages due to the protonation of the N-terminus in the acidic deprotection step, which can reduce aggregation. However, the milder conditions and orthogonality of the Fmoc strategy often lead to higher purity and better overall success for a wider range of peptide sequences.[]
Experimental Workflows
The cyclical nature of solid-phase peptide synthesis is illustrated in the following diagrams for both the Fmoc and Boc strategies.
Key Advantages of the Fmoc Strategy
The widespread adoption of the Fmoc strategy in modern synthesis is attributable to several key advantages over the Boc and other protecting group strategies:
-
Milder Deprotection Conditions : The use of a mild base like piperidine for Fmoc removal is significantly gentler than the strong acids (TFA for deprotection and HF for final cleavage) required in the Boc strategy.[][6] This preserves the integrity of acid-sensitive residues and complex modifications on the peptide.[][8]
-
Orthogonality : The Fmoc/tBu strategy offers true orthogonality, allowing for selective deprotection of the Nα-amino group without affecting the acid-labile side-chain protecting groups.[2][3] This is particularly advantageous for synthesizing modified peptides or for on-resin manipulations.[9]
-
Safety : The Fmoc strategy avoids the use of highly corrosive and hazardous hydrofluoric acid (HF) for the final cleavage step, which requires specialized and expensive equipment.[1]
-
Automation and Monitoring : The Fmoc group's strong UV absorbance allows for real-time monitoring of the deprotection step, facilitating automation and ensuring complete reactions.[][10] This has made Fmoc chemistry highly amenable to modern automated peptide synthesizers.[1]
-
Reduced Side Reactions : The milder conditions of the Fmoc strategy generally lead to fewer side reactions compared to the repeated acid treatments in Boc chemistry, which can cause premature cleavage of side-chain protecting groups or the peptide from the resin.[][10]
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis Protocol (Manual)
This protocol outlines a typical cycle for the addition of one amino acid using the Fmoc strategy.
-
Resin Swelling : Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection : Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step once.
-
Washing : Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling :
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIEA, 6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the washed resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a qualitative test like the Kaiser test.
-
-
Washing : Wash the resin with DMF to remove excess reagents.
-
Repeat : Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection :
-
After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Boc Solid-Phase Peptide Synthesis Protocol (Manual)
This protocol outlines a typical cycle for the addition of one amino acid using the Boc strategy.
-
Resin Swelling : Swell the resin (e.g., Merrifield resin) in DCM for 1-2 hours.
-
Boc Deprotection : Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Washing : Wash the resin with DCM, followed by isopropanol, and then DCM again to remove the TFA.
-
Neutralization : Neutralize the resin-bound amine salt with a solution of 5-10% DIEA in DCM for 5-10 minutes. Wash the resin with DCM.
-
Amino Acid Coupling :
-
In a separate vessel, dissolve the Boc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours. Monitor the reaction completion with the Kaiser test.
-
-
Washing : Wash the resin with DMF and DCM.
-
Repeat : Repeat steps 2-6 for each subsequent amino acid.
-
Final Cleavage and Deprotection :
-
This step requires specialized equipment due to the use of anhydrous HF.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (typically 10% v/v).
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Allow the cleavage reaction to proceed for 1-2 hours at 0°C.
-
Remove the HF by vacuum distillation.
-
Precipitate, isolate, and wash the crude peptide with cold diethyl ether.
-
Conclusion
The Fmoc-protection strategy offers significant advantages in terms of milder reaction conditions, true orthogonality, enhanced safety, and amenability to automation, making it the preferred method for the synthesis of a wide variety of peptides and other complex molecules.[1][] While the Boc strategy remains a viable option, particularly for certain aggregation-prone sequences, the versatility and robustness of the Fmoc approach have solidified its position as the cornerstone of modern solid-phase synthesis.[11] For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practicalities of the Fmoc strategy is essential for the successful design and execution of synthetic projects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids - Dilun Biotechnology [peptidescientific.com]
- 9. chempep.com [chempep.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Researcher's Guide to Fmoc-PEG3-NHS Ester: A Cost-Benefit Analysis for Bioconjugation and Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, efficiency, and the desired properties of the final product. In the realm of bioconjugation and peptide modification, Fmoc-PEG3-NHS ester has emerged as a versatile tool. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its performance and economic implications against common alternatives, supported by experimental data and detailed protocols.
Performance and Cost Comparison of Amine-Reactive PEG Linkers
This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a highly reactive N-hydroxysuccinimide (NHS) ester. This design allows for the straightforward conjugation to primary amines on biomolecules while leaving a protected amine for subsequent orthogonal chemistries. The polyethylene glycol (PEG) spacer of three units enhances hydrophilicity, which can improve the solubility and reduce the aggregation of the resulting conjugate.
The primary alternatives to this compound include other Fmoc-PEG-NHS esters with varying PEG chain lengths, as well as other classes of amine-reactive crosslinkers such as those with Boc-protection or acid-terminated PEGs that require activation prior to conjugation. Non-PEGylated crosslinkers, like Disuccinimidyl suberate (DSS), represent another class of alternatives where increased hydrophilicity is not a primary requirement.
The choice between these linkers often involves a trade-off between the upfront cost of the reagent and the indirect costs associated with reaction efficiency, stability of the final product, and the need for additional reaction steps.
Table 1: Cost Comparison of this compound and Alternatives
| Reagent | Supplier Example(s) | Typical Price (USD) per gram* | Key Feature |
| This compound | BroadPharm | ~$680 | Heterobifunctional, moderate PEG length |
| Fmoc-PEG2-NHS ester | Glyco MindSynth | ~$245 | Shorter PEG spacer |
| Fmoc-PEG4-NHS ester | BroadPharm | ~$325 | Longer PEG spacer |
| mPEG-NHS ester (non-Fmoc) | Various | Varies significantly by MW | For terminal PEGylation |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Fisher Scientific | >$2500 (for 250mg) | Non-PEGylated, water-soluble |
| Fmoc-NH-PEG3-acid | BroadPharm | ~$270 | Requires activation (e.g., with EDC/NHS) |
*Prices are approximate and can vary significantly between suppliers and based on purity and quantity. It is recommended to obtain quotes from multiple vendors.
Table 2: Performance Comparison of Amine-Reactive PEG Linkers
| Feature | This compound | Shorter PEG-NHS Esters (e.g., PEG2) | Longer PEG-NHS Esters (e.g., PEG4, PEG6) | Acid-Terminated PEGs | Non-PEGylated Crosslinkers (e.g., DSS, BS3) |
| Reaction Efficiency | High, due to pre-activated NHS ester. | Generally high. | Can be slightly higher in some cases due to reduced steric hindrance.[1] | Moderate, requires an additional activation step which can introduce variability.[2] | High, depending on the specific reagent. |
| Solubility of Conjugate | Good improvement in aqueous media.[3] | Moderate improvement. | Excellent improvement.[4] | Good improvement. | No improvement, may decrease solubility. |
| Steric Hindrance | Moderate.[4] | Lower. | Higher, which can either be beneficial (shielding) or detrimental (reduced activity).[5][6] | Moderate. | Varies, but generally lower than PEGylated linkers. |
| In Vivo Half-life | Expected to increase circulation time. | Modest increase. | Significant increase in circulation time is often observed.[7][8] | Expected to increase circulation time. | No significant impact on half-life. |
| Stability of Linkage | Stable amide bond. | Stable amide bond. | Stable amide bond. | Stable amide bond. | Stable amide bond. |
| Orthogonal Chemistry | Yes, Fmoc group allows for secondary modifications. | Yes. | Yes. | Yes, if the other terminus is protected. | No, typically homobifunctional. |
Experimental Protocols
To facilitate a direct comparison in your own laboratory setting, the following experimental protocols are provided.
Protocol 1: Comparative Analysis of PEGylation Reaction Efficiency via HPLC
Objective: To quantitatively compare the reaction efficiency of this compound with a shorter (Fmoc-PEG2-NHS ester) and a longer (Fmoc-PEG4-NHS ester) analogue in the PEGylation of a model peptide.
Materials:
-
Model peptide with a single primary amine (e.g., N-terminus or a lysine residue).
-
Fmoc-PEG2-NHS ester, this compound, and Fmoc-PEG4-NHS ester.
-
Anhydrous, amine-free dimethylformamide (DMF).
-
Reaction buffer: 0.1 M sodium phosphate buffer, pH 7.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Methodology:
-
Peptide Solution Preparation: Dissolve the model peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
PEG Reagent Preparation: Immediately before use, prepare 10 mM stock solutions of each Fmoc-PEG-NHS ester in anhydrous DMF.
-
PEGylation Reaction:
-
Set up three separate reaction tubes, one for each PEG reagent.
-
To each tube, add the peptide solution.
-
Add a 10-fold molar excess of the respective PEG reagent stock solution to each tube.
-
Incubate the reactions for 2 hours at room temperature with gentle agitation.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
HPLC Analysis:
-
Analyze a sample from each reaction mixture by RP-HPLC.
-
Use a suitable gradient to separate the unreacted peptide from the PEGylated product (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).[9]
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Data Analysis: Calculate the percentage of PEGylation by integrating the peak areas of the unreacted peptide and the PEGylated product.
-
% PEGylation = [Area(PEGylated Peptide) / (Area(Unreacted Peptide) + Area(PEGylated Peptide))] * 100
-
Protocol 2: Assessment of Conjugate Stability in Serum
Objective: To compare the stability of peptides modified with this compound and a non-PEGylated crosslinker in the presence of serum.
Materials:
-
Purified PEGylated peptide from Protocol 1 (using this compound).
-
A corresponding peptide conjugated with a non-PEGylated crosslinker (e.g., succinimidyl acetate).
-
Rat or human serum.
-
Incubator at 37°C.
-
RP-HPLC system as described in Protocol 1.
Methodology:
-
Sample Preparation: Dissolve the purified PEGylated and non-PEGylated peptides in phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL.
-
Stability Assay:
-
For each peptide, mix 50 µL of the peptide solution with 450 µL of serum.
-
Incubate the mixtures at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw a 50 µL aliquot.
-
Immediately quench the enzymatic degradation by adding 100 µL of acetonitrile.
-
Centrifuge the samples to precipitate serum proteins.
-
-
HPLC Analysis: Analyze the supernatant from each time point by RP-HPLC to quantify the amount of intact peptide remaining.[10]
-
Data Analysis: Plot the percentage of intact peptide remaining over time to determine the degradation profile for each conjugate.
Visualizing Workflows and Decision-Making
To aid in the conceptualization of experimental design and reagent selection, the following diagrams illustrate key processes.
Conclusion and Recommendations
The cost-benefit analysis of this compound reveals it to be a well-balanced reagent for many research applications. While its upfront cost per gram may be higher than some non-activated or shorter-chain PEG alternatives, its benefits in terms of reaction efficiency, improved solubility of the conjugate, and the availability of an orthogonal Fmoc-protected amine for further functionalization can lead to overall time and cost savings.
Choose this compound when:
-
A moderate increase in hydrophilicity is desired.
-
An orthogonal handle for subsequent conjugation steps is required.
-
A pre-activated reagent is preferred to simplify the reaction workflow and improve reproducibility.
Consider alternatives when:
-
Cost is the primary driver and in-house activation is feasible: Acid-terminated PEGs may be a more economical option.
-
A significant increase in hydrodynamic radius is needed for extending in vivo half-life: Longer chain Fmoc-PEG-NHS esters (e.g., PEG6, PEG12) should be evaluated.[8]
-
Minimal modification and no change in hydrophilicity are required: Non-PEGylated crosslinkers are more suitable.
-
On-resin peptide modification efficiency is critical: In-situ activation of a carboxylated PEG with a potent coupling reagent may provide higher yields than pre-activated NHS esters.[2]
Ultimately, the optimal choice of reagent will depend on the specific requirements of the experiment, the properties of the biomolecule being modified, and the desired characteristics of the final product. Empirical testing of a small panel of linkers, as outlined in the provided protocols, is highly recommended to identify the most effective and cost-efficient solution for your research.
References
- 1. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Bioconjugation Techniques for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical step in the development of protein-based tools and therapeutics. The method of labeling can profoundly influence a protein's function, stability, and in vivo performance. This guide provides an objective comparison of four widely used bioconjugation techniques: N-hydroxysuccinimide (NHS) ester chemistry, maleimide-thiol chemistry, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and sortase-mediated ligation. This comparison is complete with experimental data and detailed protocols to inform your selection process.
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] The choice of a bioconjugation technique depends on several factors, including the desired site of labeling, the functional groups available on the protein, and the intended application of the final conjugate. This guide will explore both random and site-specific labeling methods, highlighting their respective advantages and disadvantages.
Quantitative Comparison of Bioconjugation Techniques
The following table summarizes key quantitative and qualitative parameters for the four major bioconjugation techniques discussed in this guide. It is important to note that specific efficiencies and outcomes can vary depending on the protein, the label, and the precise reaction conditions.
| Feature | NHS Ester Chemistry | Maleimide-Thiol Chemistry | Click Chemistry (CuAAC) | Sortase-Mediated Ligation |
| Target Residue(s) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide or Alkyne (introduced via unnatural amino acids or enzymatic modification) | C-terminal LPXTG motif and N-terminal Glycine |
| Selectivity | Random | Generally site-specific (if free cysteines are limited) | Highly site-specific | Highly site-specific |
| Typical Efficiency | 5-50% | 70-90% | >90% | >90% |
| Reaction pH | 7.2-8.5 | 6.5-7.5[2] | 4-11 | ~7.5 |
| Bond Stability | Stable amide bond[3] | Stable thioether bond (can be susceptible to retro-Michael reaction)[3] | Very stable triazole ring | Stable amide bond |
| Key Advantages | Simple, broadly compatible.[4] | High selectivity for thiols, mild conditions.[5] | Bioorthogonal, high efficiency, fast kinetics. | Highly specific, forms native peptide bond. |
| Key Disadvantages | Lack of site-specificity, potential for protein inactivation. | Requires accessible cysteines, potential for disulfide bond reduction. | Requires introduction of azide/alkyne, Cu(I) can be cytotoxic. | Requires genetic engineering of protein and nucleophile, enzyme production. |
Experimental Workflows and Decision Making
The general workflow for protein bioconjugation involves several key stages, from protein preparation to the analysis of the final conjugate. The specific details of each step will vary depending on the chosen bioconjugation technique.
General experimental workflow for protein bioconjugation.
The decision-making process for selecting a bioconjugation technique can be visualized as a logical flow, starting with the desired level of control over the labeling site.
Decision-making flowchart for selecting a bioconjugation technique.
Experimental Protocols
Detailed methodologies for the key bioconjugation techniques are provided below.
N-Hydroxysuccinimide (NHS) Ester Chemistry
This method targets primary amines on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[6]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.
-
NHS ester-functionalized molecule (e.g., fluorescent dye, biotin).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching reagent (e.g., Tris, glycine).
-
Purification system (e.g., size-exclusion chromatography column).
Protocol:
-
Prepare the protein solution to a concentration of 1-10 mg/mL in the reaction buffer.
-
Immediately before use, dissolve the NHS ester in a small amount of DMF or DMSO to create a concentrated stock solution.[3]
-
Add the NHS ester stock solution to the protein solution with gentle stirring. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[3]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[3]
-
Quench the reaction by adding a quenching reagent to a final concentration of 10-50 mM to consume any unreacted NHS ester.
-
Purify the labeled protein from excess reagents and byproducts using size-exclusion chromatography or dialysis.[3]
Maleimide-Thiol Chemistry
This technique allows for the specific labeling of cysteine residues.[5]
Materials:
-
Protein containing one or more accessible cysteine residues in a thiol-free buffer (e.g., PBS, HEPES) at pH 6.5-7.5.[2]
-
Reducing agent (optional, e.g., TCEP) to reduce disulfide bonds.[2]
-
Maleimide-functionalized molecule.
-
Anhydrous DMF or DMSO.
-
Quenching reagent (e.g., free cysteine, β-mercaptoethanol).
-
Purification system.
Protocol:
-
If necessary, reduce disulfide bonds in the protein by incubating with a 10- to 100-fold molar excess of TCEP for 30-60 minutes at room temperature.[7]
-
Prepare a concentrated stock solution of the maleimide-functionalized molecule in DMF or DMSO.[7]
-
Add the maleimide stock solution to the protein solution (a 10- to 20-fold molar excess is a good starting point).[7]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[7]
-
Quench the reaction by adding a free thiol-containing compound.[7]
-
Purify the conjugate to remove unreacted maleimide and other small molecules.[7]
Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
This bioorthogonal reaction involves the formation of a stable triazole linkage between an azide and an alkyne.
Materials:
-
Azide- or alkyne-modified protein in a suitable buffer (e.g., PBS).
-
Alkyne- or azide-functionalized molecule.
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper-chelating ligand (e.g., THPTA).[8]
-
Reaction buffer (e.g., PBS).
Protocol:
-
Prepare a stock solution of the azide- or alkyne-containing protein.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA.
-
In a reaction tube, combine the protein, the label, and the THPTA ligand.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the conjugate using a suitable method like size-exclusion chromatography.
Sortase-Mediated Ligation
This enzymatic method creates a native peptide bond between a C-terminal LPXTG motif and an N-terminal glycine.[9]
Materials:
-
Target protein with a C-terminal LPXTG recognition motif.
-
Labeling probe with an N-terminal (Gly)n sequence.
-
Sortase A enzyme.
-
Reaction buffer (e.g., Tris-HCl with CaCl₂).
Protocol:
-
Combine the target protein and the labeling probe in the reaction buffer.
-
Add Sortase A to the mixture.
-
Incubate the reaction at room temperature or 37°C for 2-16 hours.
-
Purify the labeled protein, often using an affinity tag to remove the sortase enzyme and unreacted protein.
Application in Studying Signaling Pathways: The EGFR Pathway
Bioconjugation is instrumental in developing tools to study complex cellular processes like signaling pathways. For example, fluorescently labeled antibodies, created using techniques like NHS ester or maleimide chemistry, are routinely used to visualize the localization and trafficking of receptors like the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is crucial in regulating cell growth, proliferation, and differentiation, and its dysregulation is implicated in many cancers.[10][11]
Simplified diagram of the EGFR signaling pathway.
By conjugating fluorophores to antibodies that specifically recognize EGFR, researchers can track the receptor's journey from the cell surface to intracellular compartments upon ligand binding, providing insights into receptor downregulation and signaling dynamics. Similarly, bioconjugation is central to the development of antibody-drug conjugates (ADCs), where potent cytotoxic drugs are linked to antibodies targeting tumor-specific antigens, a prime example of targeted cancer therapy.
Conclusion
The field of bioconjugation is continually evolving, with new methods offering greater control, efficiency, and biocompatibility. The choice of technique is a critical decision that should be guided by the specific research question or therapeutic goal. By understanding the fundamental principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to create well-defined and functional bioconjugates. This guide provides a foundational comparison to aid in this selection process, empowering scientists and drug developers to advance their research and therapeutic programs.
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Sortase-Mediated Ligation as a Modular Approach for the Covalent Attachment of Proteins to the Exterior of the Bacteriophage P22 Virus-like Particle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 11. vectorlabs.com [vectorlabs.com]
Assessing the Stability of Amide Bonds Formed by Fmoc-PEG3-NHS Ester: A Comparative Guide
For researchers, scientists, and drug development professionals in the field of bioconjugation, the integrity of the chemical linkage between a molecule of interest and a biomolecule is paramount. The N-hydroxysuccinimide (NHS) ester-mediated reaction is a cornerstone of bioconjugation, valued for its efficiency in forming stable amide bonds with primary amines. This guide provides an objective comparison of the stability of amide bonds formed using Fmoc-PEG3-NHS ester and its alternatives, supported by experimental data and detailed methodologies for stability assessment.
The amide bond, formed through the reaction of an NHS ester with a primary amine, is known for its exceptional stability under physiological conditions.[1] This stability is a result of the resonance of the amide group, which gives the C-N bond a partial double bond character, making it highly resistant to hydrolysis.[1] The reaction is a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, resulting in a thermodynamically stable amide bond and the release of N-hydroxysuccinimide.[1][][3]
Comparative Stability of Amide Bonds and Other Linkages
While the intrinsic stability of an amide bond is high, the choice of conjugation chemistry affects reaction efficiency and the stability of intermediates, which can influence the final conjugate's integrity. The primary competing reaction during conjugation is the hydrolysis of the NHS ester itself, a factor heavily influenced by pH.[1][][4][5]
| Coupling Chemistry | Bond Formed | Intermediate Stability | Optimal Reaction pH | Key Advantages & Disadvantages |
| This compound | Amide | NHS esters are susceptible to hydrolysis; half-life is ~1-2 hours at neutral pH and decreases as pH increases.[1][][4] | 7.2 - 8.5[1][][3][6] | Advantages: High reactivity and yield, forms a very stable amide bond.[1][] The PEG spacer enhances solubility and reduces aggregation.[] |
| Pentafluorophenyl (PFP) Ester | Amide | PFP esters are generally more stable to hydrolysis than NHS esters.[4][7] | 7.2 - 8.5[7] | Advantages: Higher stability towards hydrolysis and greater reactivity towards amines lead to more efficient reactions.[4][7] Disadvantages: PFP leaving group is more hydrophobic.[8] |
| EDC/NHS | Amide | The initial O-acylisourea intermediate from EDC is unstable. NHS is added to create a more stable, amine-reactive NHS ester.[1] | Activation: 4.5-7.2; Amine Reaction: 7.0-8.0[1] | Advantages: "Zero-length" crosslinking (no spacer atoms from the crosslinker itself), and water-soluble byproducts are easily removed.[1] |
| Maleimide Chemistry | Thioether | The maleimide group is stable at neutral pH but can undergo hydrolysis at high pH. | 6.5 - 7.5[1] | Advantages: Site-specific conjugation to sulfhydryl groups (thiols). Disadvantages: The resulting thioether bond can be susceptible to retro-Michael reaction and exchange with other thiols.[9] |
| Hydrazone Chemistry | Hydrazone | Stable at neutral pH but labile under acidic conditions. | 4.5 - 6.0[1] | Advantages: pH-sensitive cleavage, which is useful for drug delivery applications requiring release in acidic environments like endosomes or lysosomes.[1] |
Factors Influencing Amide Bond Stability
Once formed, the amide bond is remarkably stable. Under neutral physiological conditions (pH ~7.4) and in the absence of specific enzymes, the half-life of an amide bond can be hundreds of years.[10][11] However, several factors can influence its stability in a practical setting:
-
pH: Extreme pH conditions (strong acid or base) combined with high temperatures are required to hydrolyze a stable amide bond.[9] For most research and physiological applications, the amide bond is considered effectively irreversible.[]
-
Temperature: Elevated temperatures can increase the rate of hydrolysis, though significant degradation requires harsh conditions.[9][10]
-
Enzymatic Cleavage: While chemically robust, amide bonds are the fundamental linkage in peptides and can be cleaved by proteases.[9][12] This susceptibility is highly dependent on the specific amino acid sequence surrounding the bond.[9] For most bioconjugates where the amide bond is not part of a specific protease recognition site, it is considered enzymatically stable.[9]
Experimental Protocols
To empirically determine the stability of a bioconjugate, a series of assays can be performed.
Protocol 1: Hydrolytic Stability Assay
This assay evaluates the chemical stability of the amide bond across a range of pH values.
Materials:
-
Bioconjugate of interest (e.g., antibody-Fmoc-PEG3-drug conjugate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.0
-
Carbonate-bicarbonate buffer, pH 9.0
-
Incubator at 37°C
-
HPLC or LC-MS/MS system with a suitable column (e.g., reverse-phase C18)
Procedure:
-
Prepare solutions of the bioconjugate at a known concentration (e.g., 1 mg/mL) in each of the three buffers (pH 4.0, 7.4, and 9.0).[1]
-
Incubate the solutions at 37°C.[1]
-
At designated time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each solution.[1]
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of intact bioconjugate and any degradation products.[1]
-
Plot the percentage of the intact bioconjugate against time for each pH condition to determine the rate of hydrolysis.[1]
Protocol 2: Plasma Stability Assay
This assay assesses the stability of the conjugate in a biological matrix, evaluating both chemical and enzymatic degradation.
Materials:
-
Bioconjugate of interest
-
Human or animal plasma (e.g., from an approved vendor)
-
Incubator at 37°C
-
LC-MS/MS system
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
Centrifuge
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the bioconjugate into the plasma to a final concentration of approximately 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate the plasma proteins.
-
Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate remaining.
-
Calculate the percentage of intact conjugate remaining at each time point to determine the stability profile and half-life in plasma.[7]
Visualizing the Chemistry and Workflow
To better understand the processes described, the following diagrams illustrate the NHS ester reaction and a typical stability assay workflow.
Caption: NHS ester reaction pathway and competing hydrolysis.
Caption: General workflow for a bioconjugate stability assay.
Conclusion
The amide bond formed via the reaction of an this compound with a primary amine is exceptionally stable under a wide range of physiological and experimental conditions.[1][] Its high resistance to chemical hydrolysis and general stability against enzymatic degradation make it a reliable and robust linkage for creating long-lasting bioconjugates.[1][9] While alternative chemistries exist for specific applications, such as pH-cleavable linkers, the amide bond remains the gold standard for applications in research and therapeutics where a permanent, stable connection is required.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide Bond Activation of Biological Molecules [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
